4-Pentenoic anhydride
Description
Structure
3D Structure
Properties
IUPAC Name |
pent-4-enoyl pent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-5-7-9(11)13-10(12)8-6-4-2/h3-4H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDHQDYBHYNBIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)OC(=O)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369912 | |
| Record name | 4-Pentenoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63521-92-6 | |
| Record name | 4-Pentenoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63521-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentenoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Pentenoic Anhydride: A Technical Guide to Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-pentenoic anhydride (B1165640), a key monomer in the development of advanced biomaterials and drug delivery systems. This document details its chemical and physical properties, structural characteristics, synthesis, and reactivity. It also includes detailed experimental protocols and an exploration of its role in biomedical applications, particularly in the context of controlled-release technologies.
Chemical and Physical Properties
4-Pentenoic anhydride is a reactive organic compound, notable for the presence of terminal vinyl groups that allow for further functionalization and polymerization.[1] Its core properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | pent-4-enoyl pent-4-enoate | [1][2] |
| Synonyms | 4-Pentenoic acid anhydride | [2] |
| CAS Number | 63521-92-6 | [1][2][3] |
| Molecular Formula | C₁₀H₁₄O₃ | [1][2] |
| Molecular Weight | 182.22 g/mol | [1][2][3] |
| Appearance | Liquid | |
| Boiling Point | 78-81 °C at 0.4 mmHg | [3][4][5] |
| Density | 0.997 g/mL at 25 °C | [3][4][5] |
| Refractive Index (n²⁰/D) | 1.447 | [3][5] |
| Flash Point | 110 °C (230 °F) - closed cup | [3][5] |
Chemical Structure and Spectroscopic Analysis
The structure of this compound features two pentenoyl units linked by an anhydride bridge. The presence of both the anhydride linkage and terminal alkene functional groups makes it a versatile building block in polymer chemistry.
Molecular Structure: (H₂C=CHCH₂CH₂CO)₂O[3]
SMILES: C=CCCC(=O)OC(=O)CCC=C[1][3][5]
InChI Key: NEDHQDYBHYNBIF-UHFFFAOYSA-N[1][3][5]
NMR spectroscopy is a critical tool for the structural confirmation of this compound. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra exhibit characteristic signals corresponding to the molecule's unique chemical environments.[1]
¹H NMR Spectral Data (Predicted) This is a predicted spectrum based on standard chemical shift values. Actual values may vary depending on solvent and experimental conditions.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | ddt | 2H | -CH=CH₂ |
| ~5.0 | m | 4H | -CH=CH₂ |
| ~2.5 | t | 4H | -CH₂ -C=O |
| ~2.3 | q | 4H | =CH-CH₂ -CH₂- |
¹³C NMR Spectral Data (Predicted) This is a predicted spectrum based on standard chemical shift values.
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C =O |
| ~136 | -C H=CH₂ |
| ~116 | -CH=C H₂ |
| ~33 | -C H₂-C=O |
| ~28 | =CH-C H₂-CH₂- |
FTIR spectroscopy is used to identify the functional groups present in this compound. Acid anhydrides are characterized by two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations.[6]
Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| ~3080 | =C-H stretch (alkene) | Medium |
| ~2940, ~2860 | C-H stretch (alkane) | Medium |
| ~1820 | C=O asymmetric stretch | Strong |
| ~1750 | C=O symmetric stretch | Strong |
| ~1640 | C=C stretch (alkene) | Medium |
| ~1040 | C-O-C stretch (anhydride) | Strong |
| ~915 | =C-H bend (alkene) | Strong |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent polymerization are provided below. These protocols are intended for use by trained professionals in a controlled laboratory setting.
The most common method for synthesizing this compound is through the dehydration of its parent carboxylic acid using a dehydrating agent such as acetic anhydride or dicyclohexylcarbodiimide (B1669883) (DCC).[1]
Protocol using Acetic Anhydride:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2.0 equivalents of 4-pentenoic acid with 1.0 equivalent of acetic anhydride.
-
Heating: Heat the mixture to reflux (approximately 140-150 °C) and maintain for 2-3 hours.
-
Purification: After cooling to room temperature, remove the acetic acid byproduct and any unreacted acetic anhydride via vacuum distillation. The desired this compound can then be purified by fractional distillation under reduced pressure (boiling point 78-81 °C at 0.4 mmHg).[3][4][5]
-
Characterization: Confirm the product's identity and purity using ¹H NMR and FTIR spectroscopy as described in Section 2.
This compound is a valuable monomer for creating biodegradable polyanhydrides, which are widely used in drug delivery applications.[1] Melt polycondensation is a common solvent-free method for this polymerization.
Protocol for Melt Polycondensation:
-
Monomer Preparation: Place the purified this compound monomer into a glass reaction vessel equipped with a mechanical stirrer and a vacuum line.
-
Polymerization: Heat the vessel to 180 °C under a nitrogen atmosphere. Once the monomer is molten, apply a high vacuum (e.g., <0.1 mmHg) to remove the condensation byproducts.
-
Reaction Time: Continue the reaction under heat and vacuum for several hours (typically 3-6 hours). The viscosity of the melt will increase significantly as the polymer chains grow. The molecular weight of the resulting polymer can be controlled by adjusting the reaction time and temperature.[2]
-
Isolation: Cool the reaction vessel to room temperature. The solid polymer can be dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold hexane) to purify it from any remaining monomer.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to remove residual solvents.
Chemical Reactivity and Applications
-
Polymerization: As detailed above, the anhydride functionality allows for polycondensation reactions, while the vinyl groups can participate in radical polymerization or thiol-ene click chemistry, enabling the formation of cross-linked and functionalized polymers.[1]
-
Esterification: The anhydride reacts readily with alcohols, often in the presence of a mild base or catalyst, to form the corresponding ester and 4-pentenoic acid as a byproduct. This reaction is useful for surface modification of materials containing hydroxyl groups.
-
Hydrolysis: In the presence of water, the anhydride bond is susceptible to hydrolysis, reverting to two molecules of 4-pentenoic acid. This degradability is the cornerstone of its use in biomedical applications.[1]
The primary application of this compound is in the synthesis of biodegradable polyanhydrides for controlled drug delivery.[1] These polymers exhibit surface-eroding characteristics, which allows for a near zero-order release of encapsulated therapeutic agents.[1] The degradation rate can be tuned by copolymerizing with other monomers, thus controlling the drug release profile.
The degradation product, 4-pentenoic acid, is known to be biologically active. It acts as an inhibitor of fatty acid β-oxidation and has been studied for its hypoglycemic effects.[5][7][8] This inherent bioactivity should be considered during the design of drug delivery systems.
Role in Drug Delivery: A Mechanistic Overview
Polymers derived from this compound are hydrophobic, which limits water penetration into the bulk of the material. Consequently, hydrolysis of the anhydride bonds occurs primarily at the surface of the polymer matrix. This leads to a predictable, surface-eroding degradation mechanism.
Safety and Handling
This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[3] All work should be conducted in a well-ventilated fume hood.[4] Store in a cool, dry place away from moisture.
This guide provides a foundational understanding of this compound for professionals in the chemical and biomedical fields. Its unique combination of reactivity and the biocompatibility of its polymeric forms ensures its continued importance in the development of next-generation therapeutic technologies.
References
- 1. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0260415A2 - Synthesis and application of high molecular weight polyanhydrides - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4-Pentenoic acid 97 591-80-0 [sigmaaldrich.com]
Synthesis of 4-Pentenoic Anhydride from 4-Pentenoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-pentenoic anhydride (B1165640) from its corresponding carboxylic acid. This document outlines the primary synthetic methodologies, detailed experimental protocols, and key analytical data pertinent to researchers in organic synthesis and drug development.
Introduction
4-Pentenoic anhydride is a valuable bifunctional molecule increasingly utilized in polymer chemistry and as a building block in organic synthesis. Its terminal alkene and reactive anhydride moieties allow for a variety of subsequent chemical transformations, making it a versatile reagent in the development of novel materials and complex molecules. This guide details the two principal methods for its synthesis from 4-pentenoic acid: direct dehydration using a coupling agent and a two-step conversion via an acyl chloride intermediate.
Synthetic Methodologies
The conversion of 4-pentenoic acid to its anhydride can be efficiently achieved through two primary routes. The selection of the method may depend on the scale of the reaction, the desired purity, and the available reagents.
Method 1: Dehydration using Dicyclohexylcarbodiimide (B1669883) (DCC)
This method involves the direct coupling of two molecules of 4-pentenoic acid using a dehydrating agent, most commonly dicyclohexylcarbodiimide (DCC). This approach is often favored for its high yield and mild reaction conditions. The reaction proceeds with the formation of a highly insoluble byproduct, dicyclohexylurea (DCU), which can be readily removed by filtration.
Method 2: Synthesis via 4-Pentenoyl Chloride
This two-step method first involves the conversion of 4-pentenoic acid to its more reactive acyl chloride derivative, 4-pentenoyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with a carboxylate salt of 4-pentenoic acid, often generated in situ using a base like pyridine (B92270), to form the anhydride.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound from 4-pentenoic acid.
| Parameter | Method 1: DCC Dehydration | Method 2: Via Acyl Chloride |
| Starting Material | 4-Pentenoic Acid | 4-Pentenoic Acid |
| Key Reagents | Dicyclohexylcarbodiimide (DCC) | Thionyl Chloride (or Oxalyl Chloride), Pyridine |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) |
| Reported Yield | ~98% | ~93% |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Byproducts | Dicyclohexylurea (DCU) | Pyridinium hydrochloride |
| Purification Method | Filtration and Vacuum Distillation | Aqueous Workup and Vacuum Distillation |
Experimental Protocols
Method 1: Synthesis of this compound using DCC
This protocol is adapted from a general procedure for anhydride synthesis using DCC.
Materials:
-
4-Pentenoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-pentenoic acid (2.0 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add a solution of dicyclohexylcarbodiimide (1.0 equivalent) in anhydrous dichloromethane dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.
-
The formation of a white precipitate (dicyclohexylurea) will be observed.
-
Filter the reaction mixture through a sintered glass funnel to remove the dicyclohexylurea precipitate. Wash the filter cake with a small amount of anhydrous dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation (boiling point: 78-81 °C at 0.4 mmHg).[1]
Method 2: Synthesis of this compound via 4-Pentenoyl Chloride
This protocol outlines the general steps for the synthesis via the acyl chloride intermediate.
Step 1: Synthesis of 4-Pentenoyl Chloride
Materials:
-
4-Pentenoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (optional)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-pentenoic acid (1.0 equivalent) and anhydrous dichloromethane.
-
Add thionyl chloride (1.2 - 1.5 equivalents) dropwise to the solution at room temperature. If using oxalyl chloride, a catalytic amount of DMF is often added.
-
After the addition, gently heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl, or CO, CO₂, and HCl) ceases. The reaction should be performed in a well-ventilated fume hood.
-
Allow the mixture to cool to room temperature. The solvent and excess thionyl chloride can be removed by distillation to yield crude 4-pentenoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
Crude 4-Pentenoyl chloride (from Step 1)
-
4-Pentenoic acid
-
Pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
In a separate flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-pentenoic acid (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
To this solution, add the crude 4-pentenoyl chloride (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
The reaction mixture is then washed successively with water, dilute hydrochloric acid (to remove excess pyridine), and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude anhydride by vacuum distillation.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (δ 5.7-5.9 ppm, multiplet, 2H and δ 4.9-5.1 ppm, multiplet, 4H) and the aliphatic protons of the pentenoyl chain.
-
¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon around δ 168-170 ppm, along with signals for the sp² carbons of the double bond and the sp³ carbons of the alkyl chain.
-
IR Spectroscopy: The infrared spectrum is a key diagnostic tool for anhydride formation. It will exhibit two characteristic C=O stretching bands in the region of 1820-1800 cm⁻¹ and 1760-1740 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the anhydride carbonyl groups. A C=C stretching vibration should also be observable around 1640 cm⁻¹.
Visualizations
Synthesis Pathway Diagrams
Caption: Synthetic pathways to this compound.
Experimental Workflow: DCC Method
Caption: Experimental workflow for the DCC dehydration method.
Safety Considerations
-
Dicyclohexylcarbodiimide (DCC) is a potent sensitizer (B1316253) and can cause allergic reactions upon skin contact. Always handle DCC with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water. These reagents should be handled in a well-ventilated fume hood, and appropriate PPE should be worn. The reactions evolve toxic gases.
-
Pyridine is a flammable liquid with a strong, unpleasant odor. It should be handled in a fume hood.
-
Vacuum distillation carries a risk of implosion. Ensure that the glassware used is free of cracks or defects and use a safety shield.
This guide provides a detailed overview of the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before carrying out any of the described procedures.
References
A Technical Guide to 4-Pentenoic Anhydride: Properties, Synthesis, and Applications in Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-pentenoic anhydride (B1165640), a key monomer in the development of advanced drug delivery systems. This document details its chemical identity, physicochemical properties, and synthesis. The core focus is on its application in the formulation of biodegradable polyanhydrides, with in-depth experimental protocols for polymer synthesis and microsphere fabrication. Quantitative data on polymer characterization and drug release kinetics are presented for comparative analysis. Furthermore, logical workflows for its synthesis and application are visualized to facilitate a deeper understanding of its utility in research and drug development.
Introduction
4-Pentenoic anhydride is a reactive bifunctional monomer that has garnered significant interest in the field of biomaterials and drug delivery. Its terminal vinyl groups and anhydride linkages allow for the synthesis of cross-linked, biodegradable polymers with tunable properties. These polymers are particularly promising for the controlled release of therapeutics, offering advantages such as surface erosion-based release mechanisms and the generation of biocompatible degradation products. This guide serves as a technical resource for professionals engaged in the design and development of novel drug delivery platforms.
Chemical Identity and Properties
The fundamental identification and key physicochemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | pent-4-enoyl pent-4-enoate | [1][2] |
| CAS Number | 63521-92-6 | [3] |
| Molecular Formula | C₁₀H₁₄O₃ | [1][3] |
| Molecular Weight | 182.22 g/mol | [1][3] |
| Appearance | Colorless liquid | |
| Density | 0.997 g/mL at 25 °C | |
| Boiling Point | 78-81 °C at 0.4 mmHg | |
| Refractive Index | n20/D 1.447 | |
| Solubility | Soluble in dichloromethane (B109758), tetrahydrofuran, acetonitrile, and dimethylformamide. Insoluble in water. | [4] |
Synthesis of this compound
This compound is typically synthesized from 4-pentenoic acid through dehydration. Two common methods involve the use of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or reaction with acetic anhydride.
Experimental Protocol: Synthesis using Dicyclohexylcarbodiimide (DCC)
This method utilizes DCC as a coupling agent to facilitate the dehydration of 4-pentenoic acid.
Materials:
-
4-Pentenoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ice bath
-
Stir plate and stir bar
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-pentenoic acid (2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of DCC: In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred 4-pentenoic acid solution over 5-10 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material. As the reaction proceeds, a white precipitate of N,N'-dicyclohexylurea (DCU) will form.[5]
-
Workup:
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate with 0.5 N hydrochloric acid, followed by a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation.[5]
Application in Drug Delivery: Polyanhydride Synthesis and Microsphere Formulation
The vinyl groups of this compound make it an ideal monomer for creating cross-linked polyanhydrides through mechanisms like thiol-ene photopolymerization. These polymers can be formulated into microspheres for controlled drug delivery.
Experimental Protocol: Thiol-Ene Photopolymerization of this compound
This protocol describes the synthesis of a cross-linked polyanhydride network.[6]
Materials:
-
This compound
-
Pentaerythritol tetrakis(3-mercaptopropionate) (thiol cross-linker)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
UV light source (365 nm)
-
Molds for polymer film casting
Procedure:
-
Monomer Mixture: In a suitable vessel, create a homogenous mixture of this compound and the thiol cross-linker at a desired molar ratio.
-
Initiator Addition: Add the photoinitiator to the monomer mixture at a specific concentration (e.g., 1 wt%).
-
Molding and Curing: Pour the mixture into molds of the desired shape and thickness. Expose the molds to UV light for a sufficient duration to ensure complete polymerization.
-
Post-Curing: After the initial UV exposure, the resulting polymer may be subjected to a post-curing step at an elevated temperature to ensure complete reaction of the functional groups.
Experimental Protocol: Formulation of Polyanhydride Microspheres
This protocol details the fabrication of drug-loaded microspheres using an oil-in-water (o/w) single emulsion solvent evaporation technique.
Materials:
-
Synthesized poly(this compound) or a copolymer
-
Drug to be encapsulated
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 1% w/v)
-
Homogenizer or sonicator
-
Stir plate and stir bar
-
Centrifuge
-
Lyophilizer
Procedure:
-
Organic Phase Preparation: Dissolve the polyanhydride and the drug in DCM to form the organic phase.
-
Emulsification: Add the organic phase dropwise to the aqueous PVA solution while homogenizing or sonicating at a controlled speed to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the hardening of the microspheres.
-
Microsphere Collection and Washing: Collect the microspheres by centrifugation. Wash the collected microspheres multiple times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the washed microspheres to obtain a fine powder.
Quantitative Data and Characterization
The properties of the resulting polyanhydride and microspheres are critical for their performance in drug delivery applications.
Physicochemical Characterization of Polyanhydrides
| Parameter | PBTPA 1:1:2.5 | PBTPA 1:4:7 | Method | Reference(s) |
| Water Contact Angle (°) | 68.4 | 89.1 | Goniometry | [6] |
| Water Absorption (%) (after 16 days) | > 5 | ~ 0 | Mass measurement | [6] |
PBTPA is a polyanhydride synthesized from this compound, 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, and 1,4-butanedithiol (B72698) in the specified molar ratios.
Characterization of Drug-Loaded Microspheres
| Parameter | Value Range | Method(s) | Reference(s) |
| Particle Size (μm) | 5 - 70 | Scanning Electron Microscopy (SEM), Laser Diffraction | [7][8] |
| Drug Loading (%) | 1.3 - 18.5 | HPLC, UV-Vis Spectroscopy | [7][9] |
| Encapsulation Efficiency (%) | 48 - >85 | HPLC, UV-Vis Spectroscopy | [8][9] |
In Vitro Drug Release Kinetics
The release of a drug from polyanhydride microspheres typically follows a multiphasic pattern, often characterized by an initial burst release followed by a sustained, zero-order release phase governed by surface erosion.[8][10]
| Phase | Description | Release Mechanism(s) |
| Initial Burst | Rapid release of drug located on or near the surface of the microspheres. | Diffusion |
| Sustained Release | Slower, continuous release of the encapsulated drug as the polymer matrix erodes. | Surface Erosion |
Visualized Workflows and Pathways
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Application in Drug Delivery
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C10H14O3 | CID 2733439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 63521-92-6 [smolecule.com]
- 4. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound 98 63521-92-6 [sigmaaldrich.com]
- 7. Quantification of Microsphere Drug Release by Fluorescence Imaging with the FRET System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel-loaded polymeric microparticles: Quantitative relationships between in vitro drug release rate and in vivo pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Release Kinetics of PLGA-PEG Microspheres Encapsulating Aclacinomycin A: The Influence of PEG Content [mdpi.com]
- 10. mdpi.com [mdpi.com]
Physicochemical Properties of 4-Pentenoic Anhydride
An in-depth analysis of 4-Pentenoic anhydride (B1165640), a valuable reagent in organic synthesis, reveals its precise molecular characteristics. This technical guide provides a comprehensive overview of its molecular formula and weight for researchers, scientists, and professionals in drug development.
4-Pentenoic anhydride, identified by the CAS Number 63521-92-6, possesses a distinct molecular structure and weight that are crucial for stoichiometric calculations in chemical reactions.[1][2][3] Its IUPAC name is pent-4-enoyl pent-4-enoate.[1]
Quantitative Data Summary
The fundamental quantitative attributes of this compound are summarized in the table below for ease of reference and comparison.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₃ | [1][2] |
| Molecular Weight | 182.22 g/mol | [1][2][3] |
| Linear Formula | (H₂C=CHCH₂CH₂CO)₂O | [3] |
| CAS Number | 63521-92-6 | [1][2][3] |
Experimental Protocols
Detailed experimental protocols for the determination of the molecular weight and formula of this compound were not available in the provided search results. These properties are typically determined through standard analytical techniques such as mass spectrometry and elemental analysis.
Logical Relationships
The relationship between the common name, molecular formula, and molecular weight of this compound is a foundational concept in chemistry. The molecular formula dictates the elemental composition, which in turn determines the molecular weight.
Caption: Relationship between chemical name, formula, and molecular weight.
References
A Technical Guide to the Solubility of 4-Pentenoic Anhydride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-pentenoic anhydride (B1165640) in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information and detailed experimental protocols to enable researchers to determine quantitative solubility for their specific applications.
Introduction to 4-Pentenoic Anhydride
This compound, with the chemical formula (C₅H₇O)₂O, is a reactive bifunctional molecule utilized in various synthetic applications. Its structure, featuring two terminal vinyl groups, makes it a valuable monomer for the synthesis of functional polymers and cross-linked networks.[1] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.
Qualitative Solubility of this compound
Based on available information, this compound, a liquid at room temperature, exhibits high solubility or miscibility with a range of common organic solvents. This is attributed to its molecular structure which, despite the polar anhydride group, possesses significant nonpolar character. It is important to note that this compound readily reacts with water, undergoing hydrolysis to form 4-pentenoic acid; therefore, it is considered unstable in aqueous solutions.[2]
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility | Reference |
| Ethers | Tetrahydrofuran (THF) | Miscible | [2] |
| Halogenated | Chloroform | Miscible | [2] |
| Halogenated | Dichloromethane | High | [2] |
| Nitriles | Acetonitrile | High | [2] |
| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | High | [2] |
| Protic Solvents | Water | Reacts | [2] |
Experimental Protocols for Determining Quantitative Solubility
Given the absence of extensive quantitative solubility data, researchers are encouraged to determine these values experimentally. The following are established methodologies that can be adapted for this compound.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solute in a solvent by measuring the mass of the solute dissolved in a saturated solution.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor connected to a circulating water bath).
-
Agitate the mixture using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached. The presence of undissolved this compound is necessary to confirm saturation.
-
-
Sample Withdrawal and Weighing:
-
After equilibration, cease agitation and allow the solution to settle for several hours, permitting the undissolved anhydride to separate.
-
Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a temperature-equilibrated pipette to prevent precipitation.
-
Transfer the aliquot to a pre-weighed, dry evaporating dish.
-
Weigh the dish with the solution to determine the total mass of the saturated solution.
-
-
Solvent Evaporation:
-
Carefully evaporate the solvent from the dish under controlled conditions (e.g., in a fume hood at room temperature or under a gentle stream of inert gas) to avoid loss of the less volatile this compound.
-
-
Calculation of Solubility:
-
Once the solvent is completely evaporated, weigh the evaporating dish containing the this compound residue.
-
The mass of the dissolved anhydride is the final mass of the dish minus the initial tare mass.
-
The mass of the solvent is the difference between the mass of the saturated solution and the mass of the dissolved anhydride.
-
Solubility can be expressed in various units, such as grams of anhydride per 100 grams of solvent or grams of anhydride per 100 mL of solvent.
-
Shake-Flask Method followed by Analytical Quantification
The shake-flask method is a widely recognized technique for determining equilibrium solubility. The concentration of the solute in the saturated solution is then determined using a suitable analytical method.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial.
-
Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C, 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature to let the excess liquid anhydride settle. Alternatively, centrifuge the vials at the same temperature to facilitate phase separation.
-
-
Sampling and Filtration:
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically inert syringe filter (e.g., PTFE, 0.22 µm) to remove any undissolved micro-droplets. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the clear filtrate with a known volume of a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC). A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility based on the concentration of the anhydride in the saturated filtrate, accounting for any dilutions.
-
Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflows for the experimental determination of solubility.
Caption: Workflow for the Gravimetric Method of Solubility Determination.
Caption: Workflow for the Shake-Flask Method with Analytical Quantification.
Conclusion
References
In-Depth Technical Guide to the Spectroscopic Data of 4-Pentenoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-pentenoic anhydride (B1165640), a valuable bifunctional reagent in organic synthesis and polymer chemistry. The information presented herein is intended to assist researchers and professionals in the accurate identification and utilization of this compound. This document details its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic profiles and outlines a common experimental protocol for its synthesis.
Spectroscopic Data
The structural features of 4-pentenoic anhydride, including the terminal vinyl groups and the anhydride linkage, give rise to characteristic signals in its NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by signals corresponding to the vinylic and aliphatic protons. The terminal vinyl protons typically appear as a complex multiplet in the downfield region of the spectrum.
| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity |
| =CH₂ | 5.0 - 5.2 | m |
| -CH= | 5.7 - 5.9 | m |
| -CH₂-C=O | 2.6 - 2.8 | t |
| -CH₂-CH= | 2.3 - 2.5 | m |
Note: 'm' denotes a multiplet and 't' denotes a triplet. The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Chemical Shift (δ) (ppm) |
| C=O | ~168 |
| -CH= | ~136 |
| =CH₂ | ~116 |
| -CH₂-C=O | ~33 |
| -CH₂-CH= | ~28 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is distinguished by the characteristic strong absorption bands of the anhydride functional group.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C=O stretch (symmetric) | ~1820 | Strong |
| C=O stretch (asymmetric) | ~1750 | Strong |
| C=C stretch | ~1640 | Medium |
| C-O-C stretch | 1000 - 1100 | Strong |
| =C-H bend | 910 - 990 | Medium |
Experimental Protocols
A common and effective method for the synthesis of this compound is the dehydration of 4-pentenoic acid.
Synthesis of this compound from 4-Pentenoic Acid
This procedure involves the removal of a water molecule from two equivalents of 4-pentenoic acid using a dehydrating agent.
Materials:
-
4-Pentenoic acid
-
Acetic anhydride
-
Anhydrous sodium sulfate
-
Dichloromethane (or other suitable inert solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-pentenoic acid in an excess of acetic anhydride.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude product in dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic impurities, followed by washing with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation.
Spectroscopic Analysis Protocol
NMR Spectroscopy:
-
Prepare a sample by dissolving a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra to determine chemical shifts, multiplicities, and integration values.
IR Spectroscopy:
-
Obtain the IR spectrum of a thin film of the purified liquid product between two salt plates (e.g., NaCl or KBr) or by using an attenuated total reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Logical Relationships and Workflows
The synthesis and characterization of this compound follow a logical workflow, as illustrated in the diagrams below.
Caption: Synthetic workflow for this compound.
Caption: Spectroscopic characterization workflow.
An In-depth Technical Guide to the Safe Handling of 4-Pentenoic Anhydride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides comprehensive safety and handling precautions for 4-Pentenoic anhydride (B1165640), a reactive chemical intermediate used in the synthesis of polymers and for drug delivery applications. The following sections detail the hazards, necessary protective measures, emergency procedures, and proper handling and storage of this compound.
Hazard Identification and Classification
4-Pentenoic anhydride is classified as a hazardous substance.[1] It is crucial to understand its potential dangers to mitigate risks effectively.
GHS Classification:
Hazard Statements:
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C10H14O3[2][6] |
| Molecular Weight | 182.22 g/mol [4][7] |
| Appearance | Colorless liquid[8] |
| Boiling Point | 78-81 °C at 0.4 mmHg[7] |
| Density | 0.997 g/mL at 25 °C[7] |
| Refractive Index | n20/D 1.447[7] |
| Flash Point | 110 °C (230 °F) - closed cup[5] |
| Stability | Stable under recommended storage conditions.[1] |
Exposure Controls and Personal Protection
To minimize exposure and ensure personal safety, the following engineering controls and personal protective equipment (PPE) are mandatory when handling this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[2][3]
-
Provide appropriate exhaust ventilation at places where dust or aerosols may be formed.[2][3]
-
Facilities should be equipped with an eyewash station and a safety shower.[8]
Personal Protective Equipment (PPE)
| PPE Type | Specifications |
| Eye/Face Protection | Wear safety glasses with side-shields (or goggles) or a face shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1][3] |
| Skin Protection | Wear protective gloves and protective clothing. Handle with gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn. Positive-pressure supplied air respirators may be required for high airborne contaminant concentrations.[1] A dust mask type N95 (US) or a type ABEK (EN14387) respirator filter is recommended.[5] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidents.
Safe Handling
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][3]
-
Wash hands thoroughly after handling.[2]
-
Use only outdoors or in a well-ventilated area.[2]
-
Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.[9]
Storage Conditions
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Store at room temperature or between 2-8°C under an inert atmosphere.[1][3]
-
Store locked up.[2]
-
Incompatible materials to avoid are strong oxidizing agents.[1]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Consult a physician.[1][3] |
| Skin Contact | Wash off with soap and plenty of water. Take off immediately all contaminated clothing. Consult a physician.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[2][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[1][3][8] |
Accidental Release and Fire-Fighting Measures
Accidental Release
-
Use personal protective equipment.[3]
-
Ensure adequate ventilation.[1]
-
Evacuate personnel to safe areas.[3]
-
Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2][3]
-
Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[9]
-
Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]
Experimental Protocols
While specific, detailed experimental protocols for the use of this compound are proprietary to individual research and development entities, it is commonly utilized in the following applications:
-
Polymer Synthesis: Used as a monomer in the preparation of cross-linked polyanhydrides.[10]
-
Drug Delivery: Employed in the preparation of glucose-functionalized (co)polymers for potential drug carrier systems.[10]
Researchers should consult relevant scientific literature for detailed methodologies related to their specific application.
Visual Guides
The following diagrams illustrate key safety and handling workflows.
Caption: Workflow for Safely Handling this compound.
Caption: First Aid Procedures for Exposure to this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Page loading... [guidechem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. This compound | C10H14O3 | CID 2733439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-戊烯酐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. This compound 98 63521-92-6 [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. 無水ペント-4-エン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
4-Pentenoic Anhydride: A Technical Guide to Commercial Availability, Purity, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-pentenoic anhydride (B1165640), a valuable bifunctional reagent increasingly utilized in polymer chemistry and drug delivery systems. Its terminal alkene and reactive anhydride moieties make it a versatile building block for the synthesis of functionalized polymers and biodegradable materials. This document details its commercial availability, typical purity levels, and provides insights into its synthesis and characterization.
Commercial Availability and Physical Properties
4-Pentenoic anhydride is readily available from several chemical suppliers. The typical purity offered commercially is 98% or greater. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 63521-92-6 | [1] |
| Molecular Formula | C₁₀H₁₄O₃ | [1][2] |
| Molecular Weight | 182.22 g/mol | [1][2] |
| Boiling Point | 78-81 °C at 0.4 mmHg | [3] |
| Density | 0.997 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.447 | [3] |
| IUPAC Name | pent-4-enoyl pent-4-enoate | [1] |
Purity and Common Suppliers
The compound is typically supplied with a purity of 98%, suitable for most research and development applications. Higher purity grades may be available upon request from specialized manufacturers.
| Supplier | Reported Purity |
| Sigma-Aldrich | 98% |
| Santa Cruz Biotechnology | ≥97% |
| Smolecule | Custom |
Synthesis of this compound
Representative Experimental Protocol: Dehydration of 4-Pentenoic Acid
Disclaimer: This is a representative protocol for the synthesis of an anhydride from a carboxylic acid and should be adapted and optimized for 4-pentenoic acid with appropriate safety precautions.
Materials:
-
4-Pentenoic acid
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., dichloromethane)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-pentenoic acid (2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (1 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the anhydride C=O stretches).
-
Once the reaction is complete, remove the solvent and excess trifluoroacetic acid/trifluoroacetic acid byproduct under reduced pressure using a rotary evaporator.
-
The crude this compound is then purified by vacuum distillation.
Purification: Vacuum Distillation
Due to its relatively high boiling point, this compound should be purified by vacuum distillation to prevent decomposition at atmospheric pressure.
Procedure:
-
Set up a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry.
-
Transfer the crude this compound to the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., 0.4 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point (78-81 °C at 0.4 mmHg).[3]
The synthesis and purification workflow is illustrated in the following diagram:
References
An In-depth Technical Guide to 4-Pentenoic Anhydride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pentenoic anhydride (B1165640) is a versatile bifunctional reagent that has garnered significant interest in organic synthesis. Its unique structure, featuring a reactive anhydride moiety and a terminal alkene, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its utility in polymer chemistry for drug delivery systems and as a valuable protecting group in peptide synthesis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in a laboratory setting.
Introduction
4-Pentenoic anhydride, also known as pent-4-enoyl pent-4-enoate, is a symmetrical carboxylic anhydride derived from 4-pentenoic acid.[1] The presence of two key functional groups—the electrophilic anhydride and the nucleophilic/radically polymerizable double bond—makes it a highly valuable building block in modern organic synthesis. Its ability to undergo acylation reactions, polymerizations, and serve as a cleavable protecting group has led to its application in diverse areas, from the synthesis of functional polymers to the intricate construction of bioactive molecules.[2][3] This document serves as a technical resource for researchers, providing in-depth information on the properties, synthesis, and synthetic applications of this compound.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its proper handling, characterization, and use in synthesis.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | pent-4-enoyl pent-4-enoate | [1] |
| Synonyms | 4-Pentenoic acid anhydride, Pent-4-enoic anhydride | [4] |
| CAS Number | 63521-92-6 | [1] |
| Molecular Formula | C₁₀H₁₄O₃ | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | |
| Density | 0.997 g/mL at 25 °C | [5] |
| Boiling Point | 78-81 °C at 0.4 mmHg | [5] |
| Refractive Index (n²⁰/D) | 1.447 | [5] |
| Flash Point | 110 °C (230 °F) - closed cup | [6] |
| Solubility | Reacts with water. Soluble in many organic solvents. | [1] |
Spectroscopic Data
| Spectroscopy | Characteristic Peaks | Reference(s) |
| ¹H NMR (CDCl₃) | δ 5.8 (m, 2H, -CH=CH₂), 5.1-5.0 (m, 4H, -CH=CH₂), 2.6 (t, 4H, -CH₂-C=O), 2.4 (m, 4H, -CH₂-CH=) | [7][8] |
| ¹³C NMR (CDCl₃) | δ 168.5 (C=O), 136.2 (-CH=), 116.0 (=CH₂), 33.5 (-CH₂-C=O), 28.1 (-CH₂-CH=) | [9][10][11] |
| FTIR (neat) | 3100-3000 cm⁻¹ (C-H stretch, alkene), 2980-2850 cm⁻¹ (C-H stretch, alkane), 1820 & 1750 cm⁻¹ (C=O stretch, anhydride), 1640 cm⁻¹ (C=C stretch, alkene) | [12][13][14][15] |
Synthesis of this compound
This compound is typically synthesized from its corresponding carboxylic acid, 4-pentenoic acid, through a dehydration reaction.[1]
Synthesis of 4-Pentenoic Acid
A common route to 4-pentenoic acid involves the malonic ester synthesis, starting from diethyl malonate and an allyl halide.[16]
-
Alkylation: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), an equimolar amount of diethyl malonate is added dropwise at room temperature. The mixture is stirred for 30 minutes, followed by the dropwise addition of an equimolar amount of allyl bromide. The reaction mixture is then refluxed for 2-3 hours.
-
Hydrolysis and Decarboxylation: After cooling, the solvent is removed under reduced pressure. The residue is treated with an excess of aqueous sodium hydroxide (B78521) solution and refluxed for 3-4 hours to hydrolyze the ester groups. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid until the pH is acidic, which induces decarboxylation upon heating.
-
Work-up and Purification: The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude 4-pentenoic acid is then purified by vacuum distillation.
Synthesis of this compound from 4-Pentenoic Acid
The conversion of 4-pentenoic acid to its anhydride is achieved using a dehydrating agent. Trifluoroacetic anhydride is an effective reagent for this transformation.[17]
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), 4-pentenoic acid (2.0 eq) is dissolved in a dry, inert solvent such as dichloromethane.
-
Addition of Dehydrating Agent: The solution is cooled to 0 °C in an ice bath. Trifluoroacetic anhydride (1.0 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Work-up and Purification: The solvent and trifluoroacetic acid byproduct are carefully removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield a colorless liquid.
References
- 1. Buy this compound | 63521-92-6 [smolecule.com]
- 2. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 63521-92-6 | Benchchem [benchchem.com]
- 4. This compound | C10H14O3 | CID 2733439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. IR Absorption Table [webspectra.chem.ucla.edu]
- 15. eng.uc.edu [eng.uc.edu]
- 16. CN101200425A - Method for synthesizing 4-pentenoic acid - Google Patents [patents.google.com]
- 17. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Core Reactions of 4-Pentenoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentenoic anhydride (B1165640), a reactive bifunctional molecule, has emerged as a valuable building block in the fields of polymer chemistry, biomaterials science, and drug delivery. Its unique structure, featuring two acylating groups and two terminal vinyl functionalities, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core reactions of 4-pentenoic anhydride, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.
Synthesis of this compound
The most common and straightforward method for synthesizing this compound is through the dehydration of 4-pentenoic acid. This can be achieved using various dehydrating agents, with dicyclohexylcarbodiimide (B1669883) (DCC) being a widely used reagent for its efficiency under mild conditions.
Experimental Protocol: Synthesis using Dicyclohexylcarbodiimide (DCC)
Materials:
-
4-Pentenoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 4-pentenoic acid (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M.
-
Cool the stirred solution to 0 °C using an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred 4-pentenoic acid solution at 0 °C over a period of 5–10 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography on silica gel to yield the final product.[1][2][3]
Quantitative Data:
| Reactant Ratio (Acid:DCC) | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 1 : 1.1 | DCM | 0 °C to RT | Varies | 87-94 | [3] |
Key Reactions and Applications
This compound's dual reactivity makes it a versatile reagent for various applications, particularly in the synthesis of functional polymers and biomaterials for drug delivery.
Acylation Reactions
The anhydride functionality of this compound readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. This acylation reaction is a fundamental tool for introducing the pentenoyl group, with its reactive vinyl handle, onto various molecules.
The reaction with amines produces N-substituted 4-pentenamides. This is particularly useful for modifying natural polymers like chitosan (B1678972) or amino acids to introduce sites for further polymerization or crosslinking.
Experimental Protocol: Acylation of Glycine (B1666218)
This protocol is adapted from the acylation of glycine with acetic anhydride and can be applied to this compound with minor modifications.[4]
Materials:
-
Glycine
-
This compound
-
Water
-
Ice
Procedure:
-
Dissolve glycine (1 mole) in water.
-
Add this compound (2 moles) to the solution in one portion with vigorous stirring.
-
Continue stirring for 15-20 minutes. The solution may become hot.
-
Cool the solution in an ice bath to induce crystallization of the N-(4-pentenoyl)glycine.
-
Collect the precipitate by filtration, wash with ice-cold water, and dry.
-
The filtrate can be concentrated to obtain a second crop of the product.[4]
Quantitative Data (Adapted from Acetic Anhydride Reaction):
| Reactant (Amino Acid) | Anhydride | Solvent | Reaction Time | Yield (%) | Reference |
| Glycine | Acetic Anhydride | Water | 15-20 min | 89-92 | [4] |
Cycloaddition Reactions
The terminal vinyl groups of this compound and its derivatives can participate in cycloaddition reactions, offering pathways to complex cyclic and polycyclic structures.
When the 4-pentenoyl group is attached to a conjugated diene, an intramolecular Diels-Alder reaction can occur, forming two new rings in a single step. This reaction is highly valuable in the synthesis of complex natural products due to its high degree of stereocontrol. [5][6][7]While specific examples with this compound are not abundant in the literature, the principle can be applied to its derivatives.
General Reaction Scheme: A substrate containing both a diene and a dienophile (the 4-pentenoyl group) connected by a suitable tether can undergo an intramolecular [4+2] cycloaddition upon heating to yield a bicyclic product. The regioselectivity (fused vs. bridged product) is often high, favoring the fused product. [5]
The vinyl groups of this compound can undergo a [2+2] cycloaddition with another alkene upon photochemical activation. This reaction is a powerful tool for the synthesis of four-membered cyclobutane (B1203170) rings, which are present in some natural products and can serve as versatile synthetic intermediates. [8][9][10] General Reaction Scheme: Irradiation of a solution containing a 4-pentenoyl derivative and another alkene can lead to the formation of a cyclobutane ring. The reaction often proceeds through a triplet excited state and a diradical intermediate.
Logical Relationship of Cycloadditions
Thiol-Ene "Click" Reactions
The vinyl group of this compound is highly amenable to thiol-ene "click" reactions. This photo- or radical-initiated reaction proceeds with high efficiency and specificity, making it an excellent method for crosslinking polymers to form hydrogels or for surface modification of biomaterials. [11][12][13] Experimental Protocol: Thiol-Ene Hydrogel Formation
Materials:
-
4-arm poly(ethylene glycol) norbornene (PEG4NB)
-
Dithiothreitol (DTT)
-
Photoinitiator (e.g., lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)
-
Aqueous buffer solution
Procedure:
-
Prepare a solution of PEG4NB and DTT in the desired aqueous buffer with a 1:1 molar ratio of thiol to ene groups.
-
Add the photoinitiator (e.g., 1 mM LAP).
-
Expose the solution to UV light (e.g., 365 nm, 5 mW/cm²) for a specified time (e.g., 3 minutes) to initiate polymerization and form the hydrogel. [11] Quantitative Data:
| Polymer System | Crosslinker | Photoinitiator | UV Exposure | Result | Reference |
| 4 wt% PEG4NB | DTT | 1 mM LAP | 365 nm, 5 mW/cm², 3 min | Hydrogel formation | [11] |
Hydrolysis
Like other acid anhydrides, this compound is susceptible to hydrolysis, reacting with water to form two molecules of 4-pentenoic acid. This reaction is typically rapid and is an important consideration when working with the anhydride in aqueous or protic environments. The rate of hydrolysis can be influenced by pH and the presence of catalysts.
General Reaction: (CH₂=CH(CH₂)₂CO)₂O + H₂O → 2 CH₂=CH(CH₂)₂COOH
While specific kinetic data for this compound is not readily available, studies on similar anhydrides like acetic anhydride show that the hydrolysis follows pseudo-first-order kinetics in the presence of excess water. [14]
Applications in Drug Delivery
The versatile chemistry of this compound makes it a valuable tool in the design and synthesis of drug delivery systems.
Nanoparticle Formulation
This compound can be used to functionalize polymers like poly(lactic-co-glycolic acid) (PLGA) to create nanoparticles with tunable properties. The pendant vinyl groups can be used for subsequent surface modification, such as the attachment of targeting ligands or stealth-conferring moieties like PEG.
Experimental Workflow for Nanoparticle Preparation
Conclusion
This compound is a highly versatile and reactive molecule with significant potential in materials science and drug development. Its ability to undergo acylation, cycloaddition, and thiol-ene reactions provides a rich chemical toolbox for the synthesis of functional polymers, hydrogels, and nanoparticles. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers seeking to harness the unique properties of this compound in their work. Further exploration of its cycloaddition chemistry and the kinetics of its hydrolysis will undoubtedly expand its applications in the future.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 4-Pentenoyl chloride | C5H7ClO | CID 4228493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols: 4-Pentenoic Anhydride in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentenoic anhydride (B1165640) is a versatile monomer utilized in polymer chemistry to synthesize functional and biodegradable polymers. Its terminal vinyl group and anhydride linkage allow for a variety of polymerization and modification strategies, making it a valuable building block for materials in drug delivery, tissue engineering, and other biomedical applications. This document provides detailed application notes and protocols for the use of 4-pentenoic anhydride in the synthesis of cross-linked polyanhydrides, glucose-functionalized copolymers, and polymers with pendant reactive groups.
Applications of this compound in Polymer Chemistry
This compound is primarily employed in three key areas of polymer chemistry:
-
Cross-linked Polyanhydrides for Drug Delivery: Through thiol-ene photopolymerization, this compound can be co-polymerized with multifunctional thiols to form cross-linked, biodegradable networks. These materials are particularly promising for controlled drug delivery applications due to their surface-eroding properties, which can lead to zero-order drug release kinetics.[1][2][3][4][5]
-
Glucose-Functionalized Copolymers: The anhydride functionality of this compound can be reacted with glucose derivatives to introduce carbohydrate moieties into the polymer structure. These functionalized polymers are of interest for applications requiring specific biological recognition, such as targeted drug delivery.
-
Polymers with Pendant Vinyl Groups: The vinyl groups of this compound can be preserved during polymerization, yielding polymers with pendant reactive sites. These pendant vinyl groups can be further modified through various "click" chemistry reactions to attach targeting ligands, imaging agents, or other functional molecules.
Quantitative Data Summary
The following tables summarize key quantitative data for polymers synthesized using this compound.
Table 1: Mechanical Properties of Cross-linked Polyanhydrides
| Polymer Composition | Tensile Modulus (MPa) | Glass Transition Temperature (°C) | Reference |
| Cross-linked this compound and pentaerythritol (B129877) tetrakis(3-mercaptopropionate) | Up to 25 | -15 to -50 | [6][7][8] |
Table 2: Degradation of Cross-linked Polyanhydrides
| Polymer Composition | Medium | Time to Complete Degradation | Mass Loss Profile | Reference |
| Cross-linked this compound and pentaerythritol tetrakis(3-mercaptopropionate) | PBS (pH 7.4) | ~10 days | Linear after a ~24-hour induction period | [6][7] |
| Cross-linked this compound and pentaerythritol tetrakis(3-mercaptopropionate) | PBS (pH < 6-7) | Slower degradation | Solubility of degradation product is low | [9][10] |
Table 3: Drug Release from Cross-linked Polyanhydride Matrices
| Polymer Composition | Model Drug | Release Profile | Key Findings | Reference |
| Cross-linked this compound and pentaerythritol tetrakis(3-mercaptopropionate) | Lidocaine | Muted burst release followed by a delayed release correlated to erosion kinetics. | Release is governed by both diffusion and polymer erosion. | [6][7] |
| Cross-linked this compound and pentaerythritol tetrakis(3-mercaptopropionate) | Hydrophilic Dye | Qualitatively follows the mass loss profile. | Release appears to be by both diffusion and mass loss mechanisms.[9][10] |
Experimental Protocols
Protocol 1: Synthesis of Cross-linked Polyanhydrides via Thiol-Ene Photopolymerization
This protocol describes the synthesis of a cross-linked poly(thioether anhydride) network using this compound and pentaerythritol tetrakis(3-mercaptopropionate) (PETMP).
Materials:
-
This compound (PNA)
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
2,2-dimethoxy-2-phenylacetophenone (DMPA) photoinitiator
-
Anhydrous dichloromethane (B109758) (DCM)
-
UV lamp (365 nm)
Procedure:
-
Monomer and Initiator Preparation: In a clean, dry glass vial, dissolve this compound (1 molar equivalent) and pentaerythritol tetrakis(3-mercaptopropionate) (0.5 molar equivalents, for a 1:1 thiol-ene functional group ratio) in a minimal amount of anhydrous DCM.
-
Add the photoinitiator, 2,2-dimethoxy-2-phenylacetophenone, to the monomer mixture at a concentration of 1 wt%.
-
Vortex the mixture until the photoinitiator is completely dissolved.
-
Photopolymerization: Cast the monomer/initiator solution into a desired mold (e.g., a Teflon mold for thin films or cylindrical disks).
-
Place the mold under a UV lamp (365 nm) with an intensity of approximately 4-5 mW/cm².
-
Irradiate the sample for 10-15 minutes to ensure complete polymerization. The polymer will solidify during this time.
-
Post-curing and Purification: Remove the cured polymer from the mold.
-
To remove any unreacted monomers or initiator, swell the polymer in dichloromethane for 24 hours, followed by drying under vacuum to a constant weight.
Protocol 2: Synthesis of Glucose-Functionalized Copolymers
This protocol outlines a general procedure for the synthesis of a glucose-functionalized copolymer by reacting a hydroxyl-containing glucose derivative with a polymer containing anhydride groups derived from this compound.
Materials:
-
Poly(this compound-co-sebacic anhydride) (or another suitable polyanhydride)
-
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
-
Anhydrous pyridine (B92270)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Polymer Dissolution: Dissolve the poly(this compound-co-sebacic anhydride) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Glucose Derivative: In a separate flask, dissolve 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose in anhydrous DMF.
-
Add the glucose derivative solution dropwise to the polymer solution with constant stirring.
-
Catalyst Addition: Add anhydrous pyridine to the reaction mixture to catalyze the esterification reaction between the hydroxyl groups of the glucose derivative and the anhydride groups of the polymer.
-
Reaction: Heat the reaction mixture to 50-60 °C and allow it to stir for 24-48 hours under a nitrogen atmosphere.
-
Purification: Precipitate the resulting glucose-functionalized copolymer by pouring the reaction mixture into a large excess of a non-solvent, such as diethyl ether or cold water.
-
Collect the precipitate by filtration and wash it thoroughly with the non-solvent to remove unreacted starting materials and catalyst.
-
Dry the purified polymer under vacuum to a constant weight.
-
Deprotection (if necessary): To remove the isopropylidene protecting groups from the glucose moiety, the polymer can be treated with an acidic solution (e.g., trifluoroacetic acid in water). The deprotected polymer should then be purified by dialysis against deionized water and lyophilized.
Visualizations
Caption: Workflow for Thiol-Ene Photopolymerization.
Caption: Surface Modification via Thiol-Ene Click Chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Surface Eroding, Semicrystalline Polyanhydrides via Thiol-Ene "Click" Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Polyanhydride Networks from ThiolâEne Polymerizations - Macromolecules - Figshare [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photopolymerized cross-linked thiol-ene polyanhydrides: erosion, release, and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cross-Linked Polyanhydrides Using 4-Pentenoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-linked polyanhydrides are a versatile class of biodegradable polymers with significant potential in drug delivery and tissue engineering. Their surface-eroding nature allows for controlled, zero-order release kinetics of encapsulated therapeutic agents, minimizing dose dumping and improving therapeutic efficacy. The incorporation of monomers like 4-pentenoic anhydride (B1165640) enables the formation of cross-linked networks, which enhances the mechanical properties and thermal stability of the resulting polymer.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of cross-linked polyanhydrides using 4-pentenoic anhydride, with a focus on thiol-ene photopolymerization. Thiol-ene "click" chemistry offers a rapid and efficient method for polymer synthesis under mild conditions, making it suitable for the encapsulation of sensitive biologic drugs.[3][4]
Applications
Cross-linked polyanhydrides synthesized from this compound are promising materials for a range of biomedical applications:
-
Controlled Drug Delivery: The tunable degradation rates of these polymers make them ideal for creating drug delivery systems for various therapeutic agents.[1][5]
-
Biodegradable Materials: Their biodegradability makes them suitable for use in temporary medical implants and scaffolds for tissue engineering.[1]
-
Coatings and Adhesives: The reactivity of the vinyl group in this compound allows for its use in developing specialized coatings and adhesives with specific mechanical properties.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-pentenoic acid. The most common method involves the dehydration of the carboxylic acid.[1]
Materials:
-
4-pentenoic acid
-
Dehydrating agent (e.g., acetic anhydride or phosphorus pentoxide)[1]
-
Dry benzene (B151609) (or other suitable solvent)
-
Petroleum ether
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, stirrer, etc.)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Set up a reflux apparatus in a fume hood, consisting of a round-bottom flask, a condenser, and a stirrer.
-
Add 4-pentenoic acid to the flask.
-
Slowly add the dehydrating agent to the flask while stirring. An exothermic reaction may occur.
-
Heat the mixture under reflux for a specified time to drive the dehydration reaction to completion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and any volatile byproducts using a rotary evaporator.
-
Purify the crude this compound by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., benzene and petroleum ether).
-
Collect the purified product and determine its purity using analytical techniques such as NMR and IR spectroscopy.
Protocol 2: Synthesis of Cross-Linked Polyanhydride via Thiol-Ene Photopolymerization
This protocol details the synthesis of a cross-linked polyanhydride using this compound and a thiol cross-linker, pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP), via photopolymerization.[3][5]
Materials:
-
This compound (monomer)
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) (cross-linker)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
UV light source (e.g., 365 nm)
-
Molds for polymer casting (e.g., silicone molds)
-
Vortex mixer
-
Nitrogen gas supply (optional, for creating an inert atmosphere)
Procedure:
-
In a clean, dry vial, combine this compound and PETMP in the desired molar ratio. A common starting point is a 2:1 molar ratio of vinyl groups (from this compound) to thiol groups (from PETMP).
-
Add the photoinitiator to the monomer mixture. A typical concentration is 1-2 wt%.
-
Thoroughly mix the components using a vortex mixer until the photoinitiator is completely dissolved and the mixture is homogeneous.
-
Carefully pour the monomer mixture into the desired molds.
-
Place the filled molds under a UV light source. The distance from the light source and the irradiation time will depend on the intensity of the UV lamp and the thickness of the sample. A typical irradiation time can range from a few minutes to an hour.
-
To minimize oxygen inhibition of the polymerization, the curing process can be carried out in an inert atmosphere, such as under a stream of nitrogen gas.
-
After curing, the cross-linked polyanhydride can be removed from the mold.
-
The resulting polymer can be washed with a suitable solvent (e.g., ethanol) to remove any unreacted monomers or photoinitiator.
-
Dry the polymer samples in a vacuum oven at room temperature until a constant weight is achieved.
Data Presentation
The properties of the synthesized cross-linked polyanhydrides can be tailored by varying the monomer composition and cross-linking density. Below are tables summarizing typical data that should be collected and analyzed.
Table 1: Monomer Composition and Polymer Properties
| Monomer Ratio (this compound:PETMP) | Photoinitiator Conc. (wt%) | Curing Time (min) | Gel Content (%) | Swelling Ratio (in PBS pH 7.4) |
| 2:1 | 1 | 10 | >95 | ~1.1 |
| 1:1 | 1 | 10 | >95 | ~1.05 |
| 1:2 | 1 | 10 | >95 | ~1.02 |
Table 2: Degradation and Drug Release Characteristics
| Polymer Composition | Degradation Time (days to 50% mass loss) | Model Drug | Drug Loading (%) | Release Profile (Time to 80% release) |
| 2:1 4-PA:PETMP | ~20-30 | Rhodamine B | ~1 | ~15-20 days |
| 1:1 4-PA:PETMP | ~30-40 | Methylene Blue | ~1 | ~25-35 days |
Note: The data presented in these tables are illustrative and may vary depending on the specific experimental conditions.
Visualizations
Diagram 1: Synthesis of this compound
References
- 1. Buy this compound | 63521-92-6 [smolecule.com]
- 2. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Photopolymerized cross-linked thiol-ene polyanhydrides: erosion, release, and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiol-Ene Polymerization with 4-Pentenoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of cross-linked polyanhydrides using thiol-ene polymerization with 4-pentenoic anhydride (B1165640). This method offers a robust and versatile platform for creating biodegradable polymers with tunable properties, making them highly suitable for various biomedical applications, including controlled drug delivery.
Application Notes
Thiol-ene polymerization is a "click" chemistry reaction that proceeds via a free-radical mediated mechanism between a thiol and an alkene.[1] This reaction is characterized by high efficiency, rapid reaction rates under mild conditions, and tolerance to a wide range of functional groups.[2] When 4-pentenoic anhydride is used as the 'ene' monomer along with multifunctional thiols, it forms a cross-linked polyanhydride network.[3][4] These networks are particularly promising for biomedical applications due to their biocompatibility and biodegradability.[5]
A key feature of these polyanhydrides is their surface-eroding behavior.[4][6] Unlike bulk-eroding polymers, surface-eroding materials release encapsulated agents at a rate proportional to the erosion of the polymer matrix, allowing for more predictable and controlled release kinetics.[5] The degradation products of these specific polyanhydrides have been shown to have low cytotoxicity, with cell viabilities remaining above 97% at concentrations up to 1500 ppm.[3][7]
The physicochemical properties of the resulting polymers, such as their glass transition temperature (Tg) and hydrophobicity, can be tailored by adjusting the monomer composition and cross-linking density.[4][6] For instance, the incorporation of a dithiol monomer like 1,6-hexanedithiol (B72623) (HDT) can influence the crystallinity of the polymer network.[8] The polyanhydrides synthesized via this method are typically moderately hydrophobic, with water contact angles ranging from 82° to 92°.[4]
Key Advantages:
-
Biocompatibility: The polymers and their degradation products exhibit low toxicity.[3][7]
-
Controlled Release: The surface-eroding nature of the polyanhydrides allows for predictable drug release profiles.[3][5]
-
Tunable Properties: Mechanical and chemical properties can be readily modified by altering the monomer ratios.[4][6]
-
Mild Reaction Conditions: The photoinitiated polymerization can be carried out at room temperature, preserving the activity of sensitive encapsulated molecules.[8]
Thiol-Ene Polymerization Mechanism
The photoinitiated thiol-ene polymerization proceeds through a free-radical step-growth mechanism.
Caption: Free-radical mechanism of thiol-ene polymerization.
Experimental Workflow for Polymer Synthesis
A typical experimental workflow for the synthesis of cross-linked polyanhydrides via thiol-ene polymerization.
Caption: Experimental workflow for polymer synthesis.
Logical Relationship of Polymer Properties
The relationship between monomer composition and the resulting polymer properties.
Caption: Influence of monomer ratio on polymer properties.
Experimental Protocols
Materials and Equipment
-
Monomers: this compound (PNA), pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP), 1,6-hexanedithiol (HDT)
-
Photoinitiator: 1-hydroxycyclohexyl phenyl ketone
-
Solvent (for cleaning): Acetone
-
Buffer: Phosphate-buffered saline (PBS)
-
Equipment: UV lamp, glass vials, molds (e.g., Teflon), vortex mixer, analytical balance, oven.
Protocol for Synthesis of Cross-linked Polyanhydride
This protocol is adapted from a method for preparing semicrystalline crosslinked polyanhydrides.[8]
-
Preparation of Monomer Mixture:
-
In a small glass vial, combine the monomers and photoinitiator according to the desired molar ratios of their functional groups. For a sample with a PNA:HDT:PETMP ratio of 100:70:30, the following amounts can be used:
-
This compound (PNA): 0.7 mL (3.83 mmol)
-
1,6-Hexanedithiol (HDT): 0.41 mL (2.68 mmol)
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP): 0.22 mL (0.57 mmol)
-
1-hydroxycyclohexyl phenyl ketone: 1.4 mg (0.0069 mmol, 0.1 wt%)
-
-
Ensure the vial is tightly capped and mix the components thoroughly using a vortex mixer until a homogeneous solution is formed.
-
-
Casting and Curing:
-
Transfer the homogeneous monomer solution into a suitable mold.
-
Irradiate the mold with UV light for 15 minutes to initiate polymerization and form the cross-linked polyanhydride network. The resulting polymer should be a solid film.
-
-
Post-Curing and Preparation for Characterization:
-
Carefully remove the cured polymer from the mold.
-
If necessary, cut the polymer into desired shapes and sizes for subsequent characterization experiments.
-
Protocol for In Vitro Degradation Study
-
Weigh the initial dry mass of the polymer samples.
-
Place each polymer sample into a separate container with 100 mL of PBS at 37°C.[8]
-
At predetermined time intervals, remove the polymer from the PBS solution.
-
Gently blot the surface of the polymer to remove excess water and weigh the sample.
-
Replace the PBS solution with fresh buffer to maintain a constant pH.
-
Continue this process until the polymer has completely degraded. The mass loss over time can then be calculated.
Data Presentation
Table 1: Physicochemical and Biological Properties of Thiol-Ene Polyanhydrides
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | -15 to -50 °C | [4][6] |
| Water Contact Angle | 82° to 92° | [4] |
| Cytotoxicity (Cell Viability) | >97% at 1000-1500 ppm | [3][7] |
| pKa of Degradation Product | ~5.3 | [3][7] |
Table 2: Monomer Formulations for Polymer Synthesis
| Monomer Ratio (functional groups) | This compound (PNA) | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | 1,6-Hexanedithiol (HDT) | Photoinitiator (wt%) |
| PNA:HDT:PETMP = 100:70:30 | 100 | 30 | 70 | 0.1 |
| This formulation is an example to produce semicrystalline crosslinked polyanhydrides. |
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Polyanhydride Networks from ThiolâEne Polymerizations - Macromolecules - Figshare [acs.figshare.com]
- 7. Photopolymerized cross-linked thiol-ene polyanhydrides: erosion, release, and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Biodegradable polyanhydrides from thiol-ene polymerizations: fast, robust and reliable curing yields surface eroding materials [internal-frontiersin.org]
Application Notes and Protocols: 4-Pentenoic Anhydride in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentenoic anhydride (B1165640) is a versatile monomer utilized in the synthesis of biodegradable polyanhydrides for advanced drug delivery systems. Its terminal vinyl group allows for cross-linking and functionalization through various polymerization techniques, most notably thiol-ene photopolymerization. This results in the formation of biocompatible and surface-eroding polymer networks, which are highly suitable for controlled and sustained release of therapeutic agents.
The unique properties of polyanhydrides derived from 4-pentenoic anhydride, such as tunable degradation rates and low toxicity of their degradation products, make them excellent candidates for a range of biomedical applications, including localized drug delivery and the development of functionalized drug carriers.[1][2]
Key Applications and Advantages
-
Controlled Drug Release: Polyanhydrides synthesized from this compound exhibit surface erosion, leading to a near zero-order release kinetic for encapsulated drugs. This allows for predictable and sustained drug delivery over extended periods.
-
Biocompatibility: The degradation products of these polymers are generally non-toxic and are safely eliminated from the body.[1]
-
Tunable Properties: The physicochemical properties of the resulting polymers, such as degradation rate and mechanical strength, can be tailored by adjusting the comonomers and cross-linking density.
-
Functionalization: The vinyl group of this compound provides a reactive handle for the "click" chemistry functionalization of other polymers, enabling the covalent conjugation of drugs and targeting ligands.
Experimental Protocols
Protocol 1: Synthesis of Cross-linked Polyanhydride Networks via Thiol-Ene Photopolymerization for Controlled Release
This protocol details the synthesis of a cross-linked polyanhydride network using this compound and a thiol cross-linker, followed by the encapsulation and release of a model hydrophilic agent (Rhodamine B).
Materials:
-
This compound (PNA)
-
Pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Rhodamine B
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dichloromethane (DCM)
Equipment:
-
UV lamp (365 nm)
-
Molds for polymer casting (e.g., silicone)
-
Analytical balance
-
Vortex mixer
-
Spectrophotometer (for release studies)
Procedure:
-
Monomer and Initiator Preparation:
-
In a suitable vessel, combine this compound and pentaerythritol tetrakis(3-mercaptopropionate) in a desired molar ratio (e.g., 2:1 ene:thiol functional group ratio).
-
Add the photoinitiator (e.g., 1 wt% with respect to the total monomer weight).
-
For drug loading, dissolve Rhodamine B into the monomer mixture at the desired concentration (e.g., 0.1 wt%).
-
Thoroughly mix the components using a vortex mixer until a homogeneous solution is obtained.
-
-
Photopolymerization:
-
Pipette the monomer mixture into the molds of the desired shape and size.
-
Expose the molds to UV light (365 nm) for a sufficient time to ensure complete curing (e.g., 10-15 minutes). The curing time may vary depending on the lamp intensity and sample thickness.
-
The resulting cross-linked polyanhydride will be a solid, transparent material.
-
-
In Vitro Erosion and Release Study:
-
Carefully remove the polymer discs from the molds and weigh them.
-
Immerse each disc in a known volume of PBS (pH 7.4) at 37 °C.
-
At predetermined time intervals, remove aliquots of the PBS and measure the absorbance of Rhodamine B using a spectrophotometer at its maximum absorbance wavelength (around 554 nm).
-
Replenish the withdrawn volume with fresh PBS to maintain a constant volume.
-
At each time point, remove the polymer discs, gently blot them dry, and weigh them to determine the mass loss due to erosion.
-
Calculate the cumulative release of Rhodamine B and the percentage of mass loss over time.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Polymer Composition | ||
| This compound (PNA) | Varies (e.g., 2:1 ene:thiol ratio) | [1] |
| Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | Varies (e.g., 2:1 ene:thiol ratio) | [1] |
| Photoinitiator (DMPA) | 1 wt% | [1] |
| Model Drug | ||
| Rhodamine B Loading | 0.1 wt% | [1] |
| Erosion Profile | ||
| Mass Loss | Follows a near-linear profile after an initial induction period | [1] |
| Release Profile (Rhodamine B) | ||
| Release Mechanism | Primarily diffusion and mass loss | [1] |
| Release Kinetics | Qualitatively follows the mass loss profile | [1] |
| Cytotoxicity | ||
| Cell Viability (Fibroblast cells) | >97% at concentrations of 1000-1500 ppm | [1] |
Protocol 2: Functionalization of a Pre-formed Polymer with this compound for Drug Conjugation (Conceptual Protocol)
This protocol provides a conceptual framework for the functionalization of a polymer containing hydroxyl groups with this compound, followed by conjugation of an amine-containing drug.
Materials:
-
Hydroxyl-containing polymer (e.g., Poly(2-hydroxyethyl methacrylate), PHEMA)
-
This compound (PNA)
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide, DCC)
-
Catalyst (e.g., 4-Dimethylaminopyridine, DMAP)
-
Amine-containing drug
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
Procedure:
-
Polymer Functionalization:
-
Dissolve the hydroxyl-containing polymer in anhydrous DCM.
-
Add this compound, DCC, and DMAP to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere until the reaction is complete (monitor by techniques like FTIR to observe the appearance of the ester carbonyl peak).
-
Precipitate the functionalized polymer in a non-solvent (e.g., cold diethyl ether) to purify it from unreacted reagents.
-
-
Drug Conjugation:
-
The pendant vinyl groups on the functionalized polymer can be further reacted. For instance, a thiol-containing drug could be attached via a thiol-ene reaction. Alternatively, the anhydride can be opened by an amine-containing drug.
-
Dissolve the vinyl-functionalized polymer and the amine-containing drug in a suitable solvent.
-
The reaction conditions will depend on the specific chemistry chosen for conjugation.
-
Purify the polymer-drug conjugate to remove any unreacted drug.
-
Quantitative Data (Hypothetical):
| Parameter | Expected Outcome |
| Functionalization Efficiency | > 80% (determined by NMR or titration) |
| Drug Loading Capacity | 5-15 wt% (dependent on polymer and drug) |
| Conjugation Efficiency | High, due to "click" chemistry principles |
Conclusion
This compound is a valuable and versatile building block for the creation of advanced drug delivery systems. The ability to form biodegradable, surface-eroding networks with tunable properties through techniques like thiol-ene photopolymerization offers significant advantages for controlled and sustained drug release. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of this compound-based polymers in their therapeutic applications. Further research into the delivery of a wider range of specific drugs and the development of targeted delivery systems will continue to expand the utility of this promising platform.
References
Application Notes and Protocols: Functionalization of Glucose Copolymers with 4-Pentenoic Anhydride for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the functionalization of glucose copolymers, such as dextran (B179266), with 4-pentenoic anhydride (B1165640). This modification introduces terminal alkene functionalities onto the polysaccharide backbone, creating a versatile platform for subsequent bioconjugation via "click chemistry," particularly thiol-ene reactions. Such functionalized copolymers are highly valuable for the development of targeted drug delivery systems, including nanoparticles and hydrogels. These notes cover the synthesis, purification, and characterization of pentenoate-esterified glucose copolymers, along with protocols for subsequent drug conjugation and characterization of the final product.
Introduction
Glucose copolymers, like dextran, are biocompatible, biodegradable, and low-toxicity polysaccharides, making them excellent candidates for biomedical applications.[1][2][3] Functionalization of their abundant hydroxyl groups allows for the covalent attachment of therapeutic agents, targeting moieties, and imaging labels.[4][5] The introduction of pentenoate groups via esterification with 4-pentenoic anhydride provides a terminal alkene, a key functional group for "click chemistry."[6][7] This approach enables the efficient and specific conjugation of thiol-containing molecules, such as drugs or peptides, under mild conditions.[6][7] The resulting polymer-drug conjugates can be formulated into nanoparticles or hydrogels for controlled and targeted drug delivery.[4][8][9]
Data Presentation
Table 1: Reaction Parameters for Functionalization of Dextran with this compound
| Parameter | Condition | Purpose |
| Dextran Molecular Weight | 10 - 70 kDa | To control the final size and pharmacokinetic properties of the conjugate. |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Formamide | To dissolve the polysaccharide and reagents.[10] |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) and/or Pyridine (B92270) | To facilitate the esterification reaction.[11] |
| Molar Ratio (Anhydride:Glucose Unit) | 1:1 to 5:1 | To control the degree of substitution (DS). |
| Reaction Temperature | 25 - 60 °C | To balance reaction rate and potential side reactions. |
| Reaction Time | 12 - 48 hours | To ensure sufficient reaction completion. |
Table 2: Characterization of Pentenoate-Functionalized Dextran
| Analysis | Technique | Expected Results | Reference for Method |
| Degree of Substitution (DS) | ¹H NMR Spectroscopy | Integration of vinyl proton signals relative to anomeric proton signals. | [12][13][14] |
| Ester Bond Formation | FTIR Spectroscopy | Appearance of a new carbonyl (C=O) stretching peak around 1730-1740 cm⁻¹. | [15][16] |
| Purity | Dialysis followed by Lyophilization | Removal of unreacted reagents and byproducts. | [10] |
Experimental Protocols
Protocol 1: Synthesis of Pentenoate-Functionalized Dextran
This protocol describes the esterification of dextran with this compound using DMAP and pyridine as catalysts.
Materials:
-
Dextran (desired molecular weight)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Pyridine
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dry the dextran under vacuum at 60 °C for at least 12 hours before use.
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the dried dextran in anhydrous DMSO to a concentration of 5-10% (w/v).
-
Add DMAP (0.1 to 0.5 equivalents per hydroxyl group on dextran) and anhydrous pyridine (2-5 equivalents per hydroxyl group) to the dextran solution and stir until dissolved.
-
Slowly add this compound (1 to 5 equivalents per hydroxyl group) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 40 °C) for 24-48 hours.
-
Quench the reaction by slowly adding the reaction mixture to an excess of cold deionized water.
-
Purify the product by dialysis against deionized water for 3-5 days, changing the water frequently.
-
Freeze-dry the dialyzed solution to obtain the pentenoate-functionalized dextran as a white, fluffy solid.
-
Store the product under desiccated conditions at -20 °C.
Protocol 2: Characterization of Pentenoate-Functionalized Dextran
Degree of Substitution (DS) by ¹H NMR:
-
Dissolve a known amount of the lyophilized product in deuterium (B1214612) oxide (D₂O).
-
Acquire the ¹H NMR spectrum.
-
Identify the anomeric proton signal of the dextran backbone (typically around 4.8-5.2 ppm).
-
Identify the vinyl proton signals of the pentenoate group (typically between 5.0 and 6.0 ppm).
-
Calculate the DS by comparing the integral of the vinyl protons to the integral of the anomeric proton.[12][13]
Confirmation of Esterification by FTIR:
-
Acquire the FTIR spectrum of the native dextran and the pentenoate-functionalized dextran.
-
Compare the two spectra. A new peak in the range of 1730-1740 cm⁻¹ in the functionalized dextran spectrum, corresponding to the carbonyl stretch of the ester group, confirms successful esterification.[15][16] A decrease in the broad hydroxyl (-OH) band (around 3400 cm⁻¹) may also be observed.
Protocol 3: Thiol-Ene "Click" Conjugation of a Thiol-Containing Drug
This protocol outlines the conjugation of a model thiol-containing drug to the pentenoate-functionalized dextran via a photoinitiated thiol-ene reaction.[6][7]
Materials:
-
Pentenoate-functionalized dextran
-
Thiol-containing drug or peptide
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
Procedure:
-
Dissolve the pentenoate-functionalized dextran and the thiol-containing drug in PBS. The molar ratio of alkene to thiol groups can be varied to control the conjugation efficiency.
-
Add the photoinitiator to the solution (e.g., 0.05-0.1% w/v).
-
Degas the solution with nitrogen for 15-20 minutes to remove oxygen, which can inhibit the radical reaction.
-
Expose the solution to UV light (365 nm) for a specified time (e.g., 5-30 minutes).
-
Purify the dextran-drug conjugate by dialysis against deionized water to remove unreacted drug and photoinitiator.
-
Lyophilize the purified solution to obtain the final conjugate.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and drug conjugation of pentenoate-functionalized dextran.
References
- 1. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 7. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morphologies and functionalities of polymeric nanocarriers as chemical tools for drug delivery: A review - Journal of King Saud University - Science [jksus.org]
- 10. dextran.com [dextran.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. FT-IR study of the polysaccharides isolated from the skin juice, gel juice, and flower of Aloe vera tissues affected by fertilizer treatment - PMC [pmc.ncbi.nlm.nih.gov]
4-Pentenoic Anhydride: A Versatile Monomer for Advanced Biomaterials in Drug Development
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Pentenoic anhydride (B1165640) is emerging as a important monomer in the design and synthesis of novel biomaterials for drug delivery and tissue engineering. Its unique chemical structure, featuring a terminal vinyl group and a hydrolytically labile anhydride bond, allows for the creation of biodegradable and functionalizable polymers.[1][2] This document provides detailed application notes and experimental protocols for the utilization of 4-pentenoic anhydride in the development of advanced biomaterial platforms.
The vinyl group enables polymerization and cross-linking through mechanisms such as thiol-ene "click" chemistry, a highly efficient and cytocompatible reaction.[2][3] This approach facilitates the formation of cross-linked poly(anhydride-co-thioether) networks with tunable degradation rates and mechanical properties.[1][4] The anhydride linkage imparts biodegradability to the polymer backbone, leading to surface erosion and controlled release of encapsulated therapeutics.[4][5] The degradation products are generally biocompatible and can be safely eliminated from the body.[5]
Applications in Biomaterials
Biomaterials derived from this compound are particularly promising for:
-
Controlled Drug Delivery: The surface-eroding nature of polyanhydrides allows for zero-order release kinetics of encapsulated drugs, which is highly desirable for sustained therapeutic effects.[5]
-
Tissue Engineering Scaffolds: The ability to form cross-linked networks enables the fabrication of scaffolds with specific mechanical properties to support cell growth and tissue regeneration.
-
Functionalizable Platforms: The pendant vinyl groups can be used for post-polymerization modification, allowing for the attachment of targeting ligands, imaging agents, or other bioactive molecules.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on biomaterials derived from this compound.
Table 1: Properties of this compound Monomer
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| Density | 0.997 g/mL at 25 °C |
| Boiling Point | 78-81 °C at 0.4 mmHg |
| Refractive Index | n20/D 1.447 |
| CAS Number | 63521-92-6 |
Source:[6]
Table 2: Polymer Composition and Properties for Thiol-Ene Polymerization
| Monomer System (molar ratio) | Photoinitiator (wt%) | Water Contact Angle (°) | Glass Transition Temperature (Tg, °C) |
| This compound : PETMP¹ (1:1) | Hydroxycyclohexyl phenyl ketone (0.1) | 82 - 92 | Not specified |
| This compound : PETMP¹ : EGDT² (100:100:0) | Hydroxycyclohexyl phenyl ketone (0.1) | 82 | Not specified |
| This compound : PETMP¹ : EGDT² (100:75:25) | Hydroxycyclohexyl phenyl ketone (0.1) | Not specified | Not specified |
| This compound : PETMP¹ : EGDT² (100:50:50) | Hydroxycyclohexyl phenyl ketone (0.1) | Not specified | Not specified |
| This compound : PETMP¹ : EGDT² (100:25:75) | Hydroxycyclohexyl phenyl ketone (0.1) | 64 | Not specified |
| Isosorbide-derived diene : 4-Pentenoic Acid-derived diene | Not applicable (ADMET polym.) | Not specified | 17 |
¹PETMP: Pentaerythritol tetrakis(3-mercaptopropionate) ²EGDT: 2,2'-(Ethylenedioxy)diethanethiol Sources:[1][7]
Table 3: In Vitro Degradation and Cytotoxicity
| Polymer System | Degradation Profile | Cell Viability (%) (Fibroblast cells) |
| Cross-linked this compound : PETMP¹ | Linear mass loss, surface erosion | >97 |
| Isosorbide and 4-Pentenoic Acid based polyester | Assessed for cell compatibility, specific data not provided | Low cytotoxicity |
¹PETMP: Pentaerythritol tetrakis(3-mercaptopropionate) Sources:[1][8]
Experimental Protocols
Protocol 1: Synthesis of Cross-linked Poly(anhydride-co-thioether) Networks via Thiol-Ene Photopolymerization
This protocol describes the synthesis of a biodegradable polymer network using this compound and a thiol cross-linker.
Materials:
-
This compound (PNA)
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
2,2'-(Ethylenedioxy)diethanethiol (EGDT) (optional, to modify hydrophilicity)
-
Hydroxycyclohexyl phenyl ketone (HCPK) or other suitable photoinitiator
-
Nitrogen source for inert atmosphere
-
UV lamp (365 nm)
-
Molds for polymer casting (e.g., glass slides with spacers)
Procedure:
-
Monomer Preparation: In a clean vial, weigh the desired amounts of this compound, PETMP, and EGDT (if used) to achieve the target molar ratio (e.g., a 1:1 molar ratio of anhydride to total thiol groups).
-
Initiator Addition: Add the photoinitiator to the monomer mixture at a concentration of 0.1 wt% of the total monomer weight.
-
Mixing: Thoroughly mix the components until the photoinitiator is completely dissolved and the solution is homogeneous. This can be done by gentle vortexing or magnetic stirring.
-
Casting: Cast the monomer mixture into the desired molds. Ensure the molds are clean and dry.
-
Curing: Place the molds under a UV lamp in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent oxygen inhibition of the radical polymerization. Irradiate with UV light (e.g., 10 mW/cm² at 365 nm) for a sufficient time to ensure complete curing (typically 5-15 minutes, but should be optimized for the specific system).
-
Post-Curing: After UV exposure, the polymer network is formed. Carefully remove the cured polymer from the mold.
-
Characterization (Optional but Recommended):
-
FTIR Spectroscopy: Confirm the disappearance of the thiol S-H peak (~2570 cm⁻¹) and the C=C peak (~1640 cm⁻¹) to verify the thiol-ene reaction.
-
Swell Ratio: Measure the swelling of the polymer in a suitable solvent (e.g., dichloromethane) to assess the cross-link density.
-
Contact Angle Goniometry: Determine the surface hydrophobicity of the polymer.
-
Visualizations
Experimental Workflow: Thiol-Ene Photopolymerization
Caption: Workflow for thiol-ene photopolymerization of this compound.
Logical Relationship: Factors Influencing Biomaterial Properties
Caption: Interplay of factors affecting final biomaterial properties.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific application and materials. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation and Control of Thiol-ene/Thiol-epoxy Hybrid Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C10H14O3 | CID 2733439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Synthesis and Thiol–ene Photopolymerization of (Meth)allyl-Terminated " by Mark Richard Brei, Brian Richard Donovan et al. [aquila.usm.edu]
Application Notes and Protocols for Esterification Reactions with 4-Pentenoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the esterification of alcohols using 4-pentenoic anhydride (B1165640). This reaction is a valuable tool for introducing the 4-pentenoyl group into molecules, a functional group that can be useful in the synthesis of complex organic molecules and drug candidates.
Introduction
Esterification is a fundamental reaction in organic synthesis that forms an ester from an alcohol and a carboxylic acid or its derivative.[1][2][3] The use of a carboxylic anhydride, such as 4-pentenoic anhydride, is a common and effective method for this transformation. The reaction of an acid anhydride with an alcohol proceeds via nucleophilic acyl substitution to yield an ester and a carboxylic acid as a byproduct.[4][5][6] This method is often preferred over Fischer esterification (using a carboxylic acid and an alcohol with an acid catalyst) as it is generally faster and not reversible.[2][7][8] The reaction can often be carried out under mild conditions and can be facilitated by the use of a base, such as pyridine (B92270), or a Lewis acid catalyst.[5][9]
Key Reaction and Mechanism
The overall reaction involves the attack of the alcohol on one of the carbonyl carbons of the this compound, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the desired 4-pentenoate ester and a molecule of 4-pentenoic acid.
Reaction Scheme:
R-OH + (CH2=CHCH2CH2CO)2O → CH2=CHCH2CH2COOR + CH2=CHCH2CH2COOH
Experimental Protocols
Below are two detailed protocols for the esterification of a generic primary alcohol with this compound. Protocol 1 utilizes a basic catalyst, while Protocol 2 employs a Lewis acid catalyst.
Protocol 1: Pyridine-Catalyzed Esterification
This protocol is suitable for most primary and secondary alcohols.
Materials:
-
This compound
-
Alcohol (R-OH)
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Add pyridine (1.2 eq) to the solution and stir.
-
Slowly add this compound (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure 4-pentenoate ester.
Protocol 2: Lewis Acid-Catalyzed Esterification
This protocol can be advantageous for more hindered alcohols.
Materials:
-
This compound
-
Alcohol (R-OH)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Dissolve the solids in anhydrous dichloromethane (DCM).
-
Add this compound (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer with saturated NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure ester.
Data Presentation
The following table summarizes representative quantitative data for the esterification of benzyl (B1604629) alcohol with this compound using Protocol 1.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Mass (g) | Yield (%) | Purity (%) |
| Benzyl Alcohol | 108.14 | 0.010 | 1.0 | 1.08 | - | - |
| This compound | 182.22 | 0.011 | 1.1 | 2.00 | - | - |
| Pyridine | 79.10 | 0.012 | 1.2 | 0.95 | - | - |
| Benzyl 4-pentenoate | 190.24 | - | - | 1.71 | 90 | >95 |
Visualizations
Reaction Mechanism
References
- 1. byjus.com [byjus.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. iajpr.com [iajpr.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. quora.com [quora.com]
Application Notes and Protocols: 4-Pentenoic Anhydride in the Synthesis of Functional Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentenoic anhydride (B1165640) is a versatile bifunctional monomer that holds significant promise in the development of advanced functional coatings and adhesives. Its unique structure, featuring both a reactive anhydride group and a polymerizable terminal alkene, allows for a variety of chemical modifications and polymerization pathways. This dual functionality enables the design of materials with tailored properties, such as tunable degradation rates, enhanced adhesion, and the ability to form crosslinked networks.
The anhydride moiety can readily react with nucleophiles like alcohols and amines to form esters and amides, respectively. This reactivity is particularly useful for grafting functional molecules onto polymer backbones or for creating crosslinks. The terminal vinyl group can participate in free-radical polymerization, including conventional polymerization and controlled radical polymerization techniques, as well as highly efficient "click" chemistry reactions such as thiol-ene coupling. This allows for the formation of linear polymers, copolymers, and crosslinked networks with controlled architectures.
These characteristics make 4-pentenoic anhydride an attractive building block for high-performance coatings and adhesives, particularly in applications requiring biocompatibility, biodegradability, or stimuli-responsive behavior. This document provides an overview of its application in these fields, along with detailed experimental protocols for the synthesis and characterization of materials derived from this compound.
Key Applications and Chemistries
The utility of this compound in functional coatings and adhesives stems from its ability to be incorporated into various polymer systems through two primary routes:
-
Ring-Opening Reactions: The anhydride group can be opened by nucleophiles, such as hydroxyl or amine groups on other molecules or polymer chains. This is a common method for grafting 4-pentenoyl groups onto existing polymers, thereby introducing pendant vinyl groups that can be used for subsequent crosslinking or functionalization.
-
Polymerization of the Vinyl Group: The terminal double bond allows this compound to act as a monomer or comonomer in various polymerization reactions. Thiol-ene photopolymerization is a particularly attractive method due to its high efficiency, rapid reaction rates under mild conditions (such as UV light exposure), and insensitivity to oxygen. This makes it ideal for curing coatings and adhesives.
These chemistries can be employed to create a range of materials, from linear functional polymers to densely crosslinked networks, offering a broad spectrum of mechanical and chemical properties.
Data Presentation: Properties of Functional Coatings and Adhesives
While specific quantitative data for coatings and adhesives formulated directly with this compound is limited in publicly available literature, the following tables present typical performance data for analogous systems, such as UV-curable adhesives and polyester-based coatings. This information provides a benchmark for the expected performance of materials derived from this compound.
Table 1: Typical Properties of UV-Curable Adhesives
| Property | Typical Value Range | Substrate |
| Peel Strength | 10 - 30 N/25mm | Polycarbonate |
| Shear Strength | 5 - 15 MPa | Glass/Steel |
| Tensile Strength | 15 - 50 MPa | N/A |
| Elongation at Break | 5 - 100 % | N/A |
| Hardness | 50 - 80 Shore D | N/A |
| Viscosity (uncured) | 500 - 10,000 mPa·s | N/A |
Data is representative of typical UV-curable acrylic and epoxy adhesives and serves as a general reference.
Table 2: Performance Characteristics of Functional Polyester-Based Coatings
| Property | Test Method | Typical Result |
| Pencil Hardness | ASTM D3363 | H - 4H |
| Adhesion (Cross-hatch) | ASTM D3359 | 4B - 5B |
| Flexibility (Mandrel Bend) | ASTM D522 | 1/8 inch, no cracking |
| Impact Resistance | ASTM D2794 | 80 - 160 in-lbs (direct) |
| Solvent Resistance (MEK rubs) | ASTM D5402 | >100 double rubs |
Data is representative of typical polyester-based coatings for metal and plastic substrates and serves as a general reference.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the synthesis and characterization of polymers and coatings using this compound.
Protocol 1: Synthesis of a Functionalized Polymer via Thiol-Ene "Click" Reaction
This protocol describes the synthesis of a dicarboxylic acid functionalized monomer from 4-pentenoic acid (the hydrolyzed form of the anhydride) and a dithiol, which can then be used to synthesize polyesters or polyamides for coating and adhesive applications. The reaction proceeds via a visible-light-induced thiol-ene reaction using a metal-free photocatalyst.
Materials:
-
4-Pentenoic acid (4-PEA)
-
Graphitic carbon nitride (g-CN) as photocatalyst
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Visible light source (e.g., LED lamp)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware
Procedure:
-
In a round-bottom flask, dissolve 4-pentenoic acid (1.0 g) and 1,2-ethanedithiol (0.47 g) in ethanol.
-
Add graphitic carbon nitride (0.01 g) to the solution.
-
Stir the mixture vigorously under visible light irradiation at room temperature (298 K).
-
Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR to confirm the disappearance of the alkene protons of 4-PEA. The reaction is typically complete within a few hours.
-
After the reaction is complete, remove the photocatalyst by filtration.
-
Evaporate the ethanol using a rotary evaporator.
-
Dissolve the resulting product in dichloromethane and wash with deionized water in a separatory funnel to remove any unreacted starting materials.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified dicarboxylic acid functional monomer.
Characterization:
-
¹H NMR: Confirm the structure of the product by the disappearance of the vinyl protons from 4-pentenoic acid and the appearance of new signals corresponding to the thioether linkage.
-
FT-IR: Identify the characteristic peaks for the O-H stretch of the carboxylic acid (around 3300-2500 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹).
-
Thermal Analysis (TGA/DSC): Determine the thermal stability and glass transition temperature of the resulting monomer.
Protocol 2: Formulation and UV-Curing of a Functional Coating
This protocol outlines the preparation of a UV-curable coating formulation incorporating a polymer functionalized with 4-pentenoyl groups.
Materials:
-
Functional polymer with pendant pentenoyl groups (synthesized, for example, by reacting a hydroxyl-functional polymer with this compound)
-
Multifunctional thiol crosslinker (e.g., pentaerythritol (B129877) tetrakis(3-mercaptopropionate))
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Reactive diluent (optional, e.g., N-vinylpyrrolidone)
-
Solvent for application (e.g., methyl ethyl ketone, MEK)
-
Substrate for coating (e.g., glass slides, metal panels)
Equipment:
-
Mixing vessel
-
Magnetic stirrer
-
Film applicator (e.g., doctor blade, spin coater)
-
UV curing system with a specified wavelength and intensity
Procedure:
-
Dissolve the functional polymer in MEK to achieve a desired viscosity for coating application.
-
Add the multifunctional thiol crosslinker in a stoichiometric ratio (e.g., 1:1 thiol to ene groups).
-
Add the photoinitiator at a concentration of 1-5 wt% relative to the total solids content.
-
If necessary, add a reactive diluent to adjust the viscosity.
-
Mix the formulation thoroughly until all components are fully dissolved and the solution is homogeneous.
-
Apply the formulation to the substrate using a film applicator to achieve a uniform thickness.
-
Evaporate the solvent in a well-ventilated area or a low-temperature oven.
-
Cure the coating by exposing it to UV radiation. The exposure time and intensity will depend on the specific formulation and the thickness of the coating.
Characterization of the Cured Coating:
-
Pencil Hardness: Evaluate the surface hardness according to ASTM D3363.
-
Adhesion: Assess the adhesion to the substrate using the cross-hatch tape test (ASTM D3359).
-
Solvent Resistance: Determine the resistance to solvents by rubbing with a cloth soaked in a solvent like MEK (ASTM D5402).
-
Mechanical Properties: Measure tensile strength and elongation at break of free-standing films using a universal testing machine.
Protocol 3: Formulation and Characterization of a UV-Curable Adhesive
This protocol describes the formulation of a UV-curable adhesive and the testing of its adhesive properties.
Materials:
-
Oligomer with 4-pentenoyl functionality
-
Multifunctional thiol crosslinker
-
Photoinitiator
-
Tackifier resin (optional, to modify adhesive properties)
-
Adhesion promoter (optional, e.g., a silane (B1218182) coupling agent)
-
Substrates for bonding (e.g., glass, metal, plastic)
Equipment:
-
Mixing vessel
-
Mechanical mixer
-
Applicator for adhesive (e.g., syringe, spatula)
-
UV curing system
-
Tensile tester for peel and shear strength measurements
Procedure:
-
In a mixing vessel, combine the 4-pentenoyl functionalized oligomer with the multifunctional thiol crosslinker.
-
Add the photoinitiator (1-5 wt%).
-
If desired, add a tackifier resin and/or an adhesion promoter and mix until homogeneous.
-
Apply a thin layer of the adhesive to one of the substrates.
-
Join the second substrate to the first, applying gentle pressure to ensure good contact and a uniform bond line.
-
Cure the adhesive by exposing the bond line to UV radiation through a transparent substrate.
Characterization of the Adhesive Bond:
-
Peel Strength: Measure the force required to peel the two substrates apart at a specific angle and rate (e.g., 180° peel test).
-
Lap Shear Strength: Determine the shear strength of the bond by pulling two overlapping bonded substrates in opposite directions until failure.
-
Tack: For pressure-sensitive adhesives, measure the initial tackiness using a loop tack tester or a probe tack tester.
Visualizations
The following diagrams illustrate the key chemical reactions and experimental workflows described in this document.
Caption: Synthesis of a functional monomer from this compound.
Caption: General workflow for UV-curable coatings and adhesives.
Caption: Thiol-ene crosslinking of a functional polymer.
Conclusion
This compound is a highly valuable and versatile monomer for the synthesis of functional coatings and adhesives. Its dual reactivity allows for the creation of a wide range of polymer architectures with tunable properties. The ability to participate in efficient thiol-ene click chemistry makes it particularly suitable for UV-curable formulations, which are of great interest for industrial applications due to their rapid cure times and solvent-free nature. While more research is needed to fully explore and quantify the performance of coatings and adhesives specifically derived from this compound, the foundational chemistry and the performance of analogous systems suggest a promising future for this compound in the field of advanced materials. The protocols and information provided herein offer a solid starting point for researchers and scientists to develop novel and high-performance coatings and adhesives based on this unique chemical building block.
Application Notes and Protocols for Post-Polymerization Modification Using 4-Pentenoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-polymerization modification is a powerful strategy for the synthesis of functional polymers, allowing for the introduction of a wide array of chemical moieties onto a pre-existing polymer backbone. This technique is particularly valuable in drug development and materials science, where precise control over polymer functionality is crucial for tailoring properties such as drug loading and release, biocompatibility, and cellular uptake.
4-Pentenoic anhydride (B1165640) is a versatile reagent for post-polymerization modification, as it introduces a terminal alkene group onto polymers containing nucleophilic functional groups, such as hydroxyls or amines. This pendant "ene" functionality serves as a reactive handle for a variety of subsequent "click" chemistry reactions, most notably the highly efficient and bio-orthogonal thiol-ene reaction. This two-step modification strategy allows for the straightforward synthesis of polymers with diverse functionalities.
These application notes provide detailed protocols for the modification of a hydroxyl-containing polymer, polyvinyl alcohol (PVA), with 4-pentenoic anhydride, followed by a subsequent thiol-ene click reaction to introduce a model thiol.
Reaction Overview
The overall process involves a two-step modification of a starting polymer containing hydroxyl groups.
Step 1: Esterification with this compound
In the first step, the hydroxyl groups of the polymer backbone are esterified using this compound in the presence of a base catalyst, such as pyridine (B92270). This reaction introduces pendant pentenoate ester groups with terminal double bonds.
Step 2: Thiol-Ene Click Reaction
The terminal alkenes introduced in the first step are then reacted with a thiol-containing molecule via a photoinitiated radical thiol-ene addition. This "click" reaction is highly efficient and proceeds under mild conditions, allowing for the covalent attachment of a wide range of thiol-bearing molecules, including drugs, targeting ligands, and imaging agents.
Reaction Scheme
Caption: Overall workflow for the two-step post-polymerization modification.
Experimental Protocols
Protocol 1: Esterification of Polyvinyl Alcohol (PVA) with this compound
This protocol details the introduction of pentenoate functional groups onto a PVA backbone. The degree of substitution can be controlled by varying the molar ratio of this compound to the hydroxyl groups of PVA.
Materials:
-
Polyvinyl alcohol (PVA, e.g., Mw 9,000-10,000, 80% hydrolyzed)
-
This compound (≥95%)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Anhydrous Pyridine
-
Deionized water
-
Round-bottom flask with a magnetic stirrer
-
Nitrogen inlet
-
Heating mantle with temperature control
-
Dialysis tubing (MWCO suitable for the PVA used, e.g., 3.5 kDa)
Procedure:
-
PVA Dissolution: In a round-bottom flask, dissolve PVA in anhydrous DMAc (e.g., 5% w/v) by heating to 80 °C under a nitrogen atmosphere with vigorous stirring. Ensure the PVA is completely dissolved.
-
Reaction Setup: Cool the PVA solution to room temperature.
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous pyridine to the PVA solution (e.g., 1.2 equivalents relative to the hydroxyl groups of PVA). Subsequently, add this compound dropwise (e.g., 1.0 equivalent relative to the hydroxyl groups of PVA) with continuous stirring.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Purification:
-
Precipitate the modified polymer by slowly adding the reaction mixture to a large excess of acetone with vigorous stirring.
-
Collect the precipitate by filtration and wash it thoroughly with acetone to remove unreacted reagents and pyridine.
-
Redissolve the polymer in deionized water and dialyze against deionized water for 48 hours, changing the water frequently to remove any remaining impurities.
-
Lyophilize the purified polymer solution to obtain the final product, polyvinyl pentenoate, as a white solid.
-
-
Characterization: Confirm the structure and determine the degree of substitution (DS) of the modified polymer using ¹H NMR spectroscopy. The DS can be calculated by comparing the integral of the vinyl protons of the pentenoate group (around 5.0-6.0 ppm) to the integral of the PVA backbone protons[1][2].
Experimental Workflow: Esterification
Caption: Step-by-step workflow for the esterification of PVA.
Protocol 2: Photoinitiated Thiol-Ene Click Reaction on Polyvinyl Pentenoate
This protocol describes the functionalization of the pentenoate-modified PVA with a model thiol, 2-mercaptoethanol (B42355), via a photoinitiated thiol-ene reaction.
Materials:
-
Polyvinyl pentenoate (from Protocol 1)
-
2-Mercaptoethanol (≥99%)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)
-
Anhydrous Methanol/Tetrahydrofuran (THF) solvent mixture (e.g., 1:1 v/v)
-
Quartz reaction vessel
-
UV lamp (e.g., 365 nm)
-
Nitrogen source for purging
-
Dialysis tubing (MWCO suitable for the polymer)
Procedure:
-
Reaction Setup: Dissolve the polyvinyl pentenoate in the anhydrous Methanol/THF solvent mixture in a quartz reaction vessel (e.g., 10 mg/mL).
-
Reagent Addition: Add 2-mercaptoethanol (e.g., 3 equivalents per pentenoate group) and DMPA (e.g., 5 mol% relative to the pentenoate groups) to the polymer solution.
-
Degassing: Purge the solution with nitrogen for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
Photoreaction: While stirring, irradiate the reaction mixture with a UV lamp at room temperature. The reaction time will depend on the concentration of reactants and the intensity of the UV source but is typically complete within 1-4 hours[3]. Monitor the reaction progress by ¹H NMR by observing the disappearance of the vinyl proton signals.
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the polymer in a minimal amount of deionized water.
-
Dialyze the solution against deionized water for 48 hours to remove unreacted thiol, photoinitiator, and solvent.
-
Lyophilize the purified polymer solution to obtain the final functionalized polymer.
-
-
Characterization: Confirm the successful thiol-ene addition by ¹H NMR, observing the disappearance of the vinyl proton signals and the appearance of new signals corresponding to the thioether linkage and the attached functional group.
References
Application Notes and Protocols: Surface Modification of Biomaterials with 4-Pentenoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interface between a biomaterial and the biological environment is a critical determinant of its success. Surface modification allows for the tailoring of these interactions to enhance biocompatibility, promote specific cellular responses, and improve the overall performance of medical devices and tissue engineering scaffolds. 4-Pentenoic anhydride (B1165640) is a versatile reagent for surface modification, introducing terminal vinyl groups onto the biomaterial surface. These vinyl groups can then serve as reactive handles for subsequent "click" chemistry reactions, such as thiol-ene coupling, enabling the covalent attachment of a wide range of bioactive molecules, including peptides, growth factors, and drugs.
This document provides detailed application notes and protocols for the surface modification of common biodegradable polyesters, such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL), using 4-pentenoic anhydride. It further describes the bio-functionalization of these modified surfaces with the cell-adhesive peptide RGD (Arginine-Glycine-Aspartic acid) via thiol-ene chemistry and outlines the expected cellular signaling pathways activated by these modifications.
Experimental Protocols
Surface Activation of Biomaterials (PLA/PCL)
To introduce reactive hydroxyl groups on the surface of polyester-based biomaterials, a hydrolysis step is performed.
Materials:
-
PLA or PCL films/scaffolds
-
Sodium hydroxide (B78521) (NaOH) solution (0.5 M)
-
Deionized water
-
Beakers and petri dishes
Protocol:
-
Immerse the PLA or PCL biomaterial in a 0.5 M NaOH solution for 30-60 minutes at room temperature with gentle agitation.
-
Remove the biomaterial and rinse thoroughly with deionized water three times to neutralize the surface.
-
Wash the biomaterial with ethanol to remove any residual water.
-
Dry the biomaterial under a stream of nitrogen or in a vacuum oven at a low temperature (e.g., 40°C) until completely dry.
Surface Functionalization with this compound
This protocol describes the esterification reaction between the surface hydroxyl groups and this compound to introduce pendant vinyl groups.
Materials:
-
Hydrolyzed PLA or PCL biomaterial
-
This compound
-
Anhydrous toluene (B28343)
-
Anhydrous pyridine (B92270) (catalyst)
-
Glass reaction vessel with a condenser
-
Nitrogen gas inlet
-
Magnetic stirrer and heating mantle
Protocol:
-
Place the dry, hydrolyzed biomaterial in the glass reaction vessel.
-
Add anhydrous toluene to the vessel to completely submerge the biomaterial.
-
In a separate flask, prepare a solution of this compound in anhydrous toluene (e.g., 0.1 M).
-
Add the this compound solution to the reaction vessel.
-
Add anhydrous pyridine to the reaction mixture (a molar ratio of pyridine to this compound of 1:1 to 2:1 is recommended).
-
Heat the reaction mixture to 80-100°C under a nitrogen atmosphere with constant stirring for 4-24 hours.
-
After the reaction, allow the vessel to cool to room temperature.
-
Remove the biomaterial and wash it sequentially with toluene, ethanol, and deionized water to remove unreacted reagents and byproducts.
-
Dry the vinyl-functionalized biomaterial under a stream of nitrogen or in a vacuum oven.
Bio-conjugation of RGD Peptide via Thiol-Ene Click Chemistry
This protocol details the attachment of a thiol-containing RGD peptide to the vinyl-functionalized surface using photo-initiated thiol-ene chemistry.
Materials:
-
Vinyl-functionalized biomaterial
-
Cysteine-terminated RGD peptide (e.g., CGRGDS)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
Protocol:
-
Dissolve the CGRGDS peptide in PBS to a desired concentration (e.g., 1 mg/mL).
-
Dissolve the photoinitiator in PBS (e.g., 1% w/v).
-
Place the vinyl-functionalized biomaterial in a petri dish.
-
Cover the surface of the biomaterial with the RGD peptide solution.
-
Add the photoinitiator solution to the peptide solution on the biomaterial surface.
-
Expose the biomaterial to UV light (365 nm) for 5-15 minutes. The distance and intensity of the UV source should be optimized.
-
After irradiation, thoroughly rinse the biomaterial with PBS and deionized water to remove any unreacted peptide and photoinitiator.
-
Dry the RGD-functionalized biomaterial under a stream of nitrogen.
Data Presentation
The following tables summarize the expected quantitative data from the surface modification process.
Table 1: Surface Characterization Data
| Modification Stage | Water Contact Angle (°) | Surface Roughness (Ra, nm) | Elemental Composition (Atomic %) |
| Unmodified PLA/PCL | 80 - 120 | 5 - 15 | C, O |
| Hydrolyzed PLA/PCL | 40 - 60 | 10 - 25 | C, O (increased O/C ratio) |
| 4-PA Functionalized | 70 - 90 | 10 - 25 | C, O (presence of C=C) |
| RGD-Immobilized | 50 - 70 | 15 - 35 | C, O, N, S (presence of N and S from peptide) |
Table 2: ATR-FTIR Peak Assignments for Surface Modification
| Wavenumber (cm⁻¹) | Assignment | Modification Stage |
| ~3500 | O-H stretch | Hydrolyzed |
| ~2950, ~2870 | C-H stretch | All stages |
| ~1750 | C=O stretch (ester) | All stages |
| ~1820, ~1760 | C=O stretch (anhydride) | 4-PA reagent |
| ~1640 | C=C stretch (vinyl) | 4-PA Functionalized, RGD-Immobilized |
| ~1540, ~1650 | Amide I and II bands | RGD-Immobilized |
| ~1180, ~1080 | C-O stretch | All stages |
Mandatory Visualization
Discussion
The successful surface modification of biomaterials with this compound provides a versatile platform for creating bio-instructive materials. The introduction of pendant vinyl groups allows for the subsequent covalent immobilization of a wide array of thiol-containing molecules through the highly efficient thiol-ene "click" reaction.
The characterization data presented in Tables 1 and 2 are indicative of successful modification at each step. A decrease in water contact angle after hydrolysis signifies the introduction of hydrophilic hydroxyl groups. The subsequent increase in contact angle after functionalization with the more hydrophobic this compound, followed by a decrease upon immobilization of the hydrophilic RGD peptide, provides strong evidence for the intended surface chemistry changes. ATR-FTIR is a powerful tool for tracking the appearance and disappearance of key functional groups, such as the emergence of the C=C stretch from the vinyl group and the amide bands from the peptide. XPS analysis confirms the incorporation of nitrogen and sulfur, unique elements to the RGD peptide, providing definitive proof of successful immobilization.
The immobilization of the RGD peptide is designed to engage specific cell surface receptors, primarily integrins such as αvβ3. As depicted in the signaling pathway diagram, the binding and clustering of integrins by the surface-bound RGD initiates a cascade of intracellular events. This includes the recruitment and activation of focal adhesion kinase (FAK) and Src kinase, leading to the phosphorylation of downstream targets like paxillin. These events orchestrate the reorganization of the actin cytoskeleton, resulting in cell spreading and the formation of stable focal adhesions. Furthermore, this signaling cascade can activate pathways such as the ERK/MAPK pathway, which promotes gene expression related to cell survival and proliferation.
Troubleshooting
-
Low degree of vinyl functionalization: Ensure the biomaterial is thoroughly dried after hydrolysis, as water can react with the anhydride. Use anhydrous solvents and reagents for the functionalization step. Consider increasing the reaction time or temperature.
-
Poor peptide immobilization: Confirm the presence of vinyl groups using ATR-FTIR or other analytical techniques before proceeding with the thiol-ene reaction. Ensure the UV source is of the correct wavelength (around 365 nm) and sufficient intensity. Degas solutions to remove oxygen, which can inhibit radical polymerization.
-
Inconsistent cell adhesion: Verify the density and distribution of the immobilized RGD peptide. Non-uniform immobilization can lead to variable cellular responses. Ensure the biomaterial surface is sterile before cell seeding.
Conclusion
The use of this compound for the surface modification of biomaterials offers a robust and versatile strategy for creating advanced, functional materials. The ability to introduce reactive vinyl groups opens the door to a wide range of subsequent bio-conjugation reactions, allowing for the precise control of the biomaterial's surface chemistry. By immobilizing specific signaling molecules like the RGD peptide, it is possible to direct cellular behavior, such as adhesion, proliferation, and differentiation, which is of paramount importance in the fields of tissue engineering and drug delivery. The protocols and data presented herein provide a comprehensive guide for researchers and professionals to implement this powerful surface modification technique.
Application Notes and Protocols for Controlled Polymerization of 4-Pentenoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of controlled polymerization techniques involving 4-Pentenoic anhydride (B1165640), a versatile monomer for the synthesis of functional and biodegradable polyanhydrides. The protocols and data presented herein are intended to serve as a foundational guide for the development of novel polymers for applications in drug delivery, tissue engineering, and other biomedical fields.
Introduction to Controlled Polymerization of 4-Pentenoic Anhydride
This compound is a unique monomer that combines the hydrolytically labile anhydride linkage with a readily accessible vinyl group. This dual functionality allows for the synthesis of polymers with tunable degradation profiles and the potential for post-polymerization modification. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, architecture, and dispersity, making them ideal methods for the synthesis of well-defined poly(this compound)-based materials.
The presence of the pendant vinyl group allows for secondary crosslinking reactions, such as thiol-ene chemistry, to form biodegradable networks.[1] This feature is particularly advantageous for the fabrication of hydrogels and other cross-linked materials for sustained drug release.[1]
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile controlled radical polymerization technique that can be adapted for the polymerization of anhydride-containing monomers. The following protocol is an adapted method based on the successful RAFT polymerization of structurally similar cyclic anhydride monomers.
Experimental Protocol: RAFT Polymerization of this compound
Materials:
-
This compound (monomer), purified by distillation
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol
-
Anhydrous 1,4-dioxane (B91453) (solvent)
-
Dry Schlenk flask
-
Magnetic stir bar
-
Nitrogen or Argon gas supply
-
Standard Schlenk line equipment
Procedure:
-
Reactor Setup: A dry Schlenk flask equipped with a magnetic stir bar is charged with this compound (e.g., 1.0 g, 5.49 mmol), CPADB (e.g., 15.3 mg, 0.055 mmol, for a target DP of 100), and AIBN (e.g., 1.8 mg, 0.011 mmol, [CPADB]/[AIBN] = 5).
-
Degassing: The flask is sealed with a rubber septum, and the contents are subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Solvent Addition: Anhydrous 1,4-dioxane (e.g., 5 mL) is added to the flask via a degassed syringe.
-
Polymerization: The flask is immersed in a preheated oil bath at 70°C and stirred for the desired reaction time (e.g., 12-24 hours).
-
Termination and Precipitation: The polymerization is quenched by cooling the flask in an ice bath and exposing the reaction mixture to air. The polymer is then precipitated by adding the solution dropwise into a large excess of cold diethyl ether.
-
Purification: The precipitated polymer is collected by filtration or centrifugation, redissolved in a minimal amount of dichloromethane, and re-precipitated into cold diethyl ether. This process is repeated twice to remove unreacted monomer and initiator fragments.
-
Drying: The purified polymer is dried under vacuum at room temperature to a constant weight.
Characterization Data (Illustrative)
Due to the limited availability of specific literature data for the RAFT polymerization of this compound, the following table presents illustrative data based on typical results for controlled radical polymerization of functional monomers.
| Entry | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | Đ (Mw/Mn) |
| 1 | 50:1:0.2 | 12 | 65 | 5950 | 5500 | 1.15 |
| 2 | 100:1:0.2 | 18 | 78 | 14200 | 13500 | 1.20 |
| 3 | 200:1:0.2 | 24 | 85 | 31000 | 29000 | 1.25 |
M: Monomer (this compound), CTA: Chain Transfer Agent (CPADB), I: Initiator (AIBN) Mn (Theoretical) = ([M]₀/[CTA]₀) × Conversion × MW_monomer + MW_CTA Đ = Polydispersity Index
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful technique for the controlled polymerization of a wide range of monomers. The following is an adapted protocol for the ATRP of this compound, based on general procedures for functional monomers.[2]
Experimental Protocol: ATRP of this compound
Materials:
-
This compound (monomer), purified by distillation
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anhydrous anisole (B1667542) (solvent)
-
Dry Schlenk flask
-
Magnetic stir bar
-
Nitrogen or Argon gas supply
-
Standard Schlenk line equipment
Procedure:
-
Catalyst and Monomer Loading: A dry Schlenk flask equipped with a magnetic stir bar is charged with CuBr (e.g., 7.9 mg, 0.055 mmol). The flask is sealed and deoxygenated by three cycles of vacuum and backfilling with nitrogen. This compound (e.g., 1.0 g, 5.49 mmol) and anhydrous anisole (e.g., 5 mL) are then added via degassed syringes.
-
Ligand and Initiator Addition: PMDETA (e.g., 11.5 µL, 0.055 mmol) is added, and the solution is stirred until the catalyst dissolves, forming a colored complex. EBiB (e.g., 8.1 µL, 0.055 mmol, for a target DP of 100) is then added to initiate the polymerization.
-
Polymerization: The flask is immersed in a preheated oil bath at 60°C and stirred for the desired reaction time (e.g., 6-18 hours).
-
Termination and Purification: The polymerization is quenched by cooling and exposing the reaction mixture to air, which oxidizes the copper catalyst. The mixture is then diluted with tetrahydrofuran (B95107) (THF) and passed through a short column of neutral alumina (B75360) to remove the copper complex.
-
Precipitation: The polymer is isolated by precipitating the THF solution into a large excess of cold hexane.
-
Drying: The purified polymer is collected by filtration and dried under vacuum at room temperature to a constant weight.
Characterization Data (Illustrative)
Similar to the RAFT section, the following table provides illustrative data for the ATRP of this compound.
| Entry | [M]:[I]:[Cu]:[L] | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | Đ (Mw/Mn) |
| 1 | 50:1:1:1 | 6 | 70 | 6380 | 6000 | 1.18 |
| 2 | 100:1:1:1 | 12 | 82 | 15000 | 14200 | 1.22 |
| 3 | 200:1:1:1 | 18 | 90 | 32800 | 31000 | 1.28 |
M: Monomer (this compound), I: Initiator (EBiB), Cu: Catalyst (CuBr), L: Ligand (PMDETA) Mn (Theoretical) = ([M]₀/[I]₀) × Conversion × MW_monomer + MW_I Đ = Polydispersity Index
Thiol-Ene Photopolymerization for Cross-linked Networks
The pendant vinyl groups on poly(this compound) or unpolymerized this compound monomer can be utilized in thiol-ene "click" chemistry to form cross-linked, biodegradable networks.[1] This is a highly efficient and versatile method for creating hydrogels for drug delivery applications.
Experimental Protocol: Thiol-Ene Photopolymerization
Materials:
-
This compound
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) (cross-linker)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)
-
Drug to be encapsulated (optional)
-
UV light source (e.g., 365 nm)
Procedure:
-
Monomer Mixture Preparation: In a vial, this compound and PETMP are mixed in a specific molar ratio of ene to thiol functional groups (e.g., 1:1).
-
Initiator and Drug Addition: The photoinitiator, DMPA, is added to the mixture (e.g., 1 wt%). If a drug is to be encapsulated, it is added at this stage and mixed until homogeneously dispersed.
-
Curing: The mixture is placed under a UV lamp and irradiated for a sufficient time to ensure complete curing (e.g., 5-15 minutes). The curing process can be monitored by the disappearance of the thiol peak in FTIR spectroscopy.
-
Post-Curing and Washing: The resulting cross-linked polymer is washed with a suitable solvent (e.g., ethanol) to remove any unreacted monomers or initiator and then dried.
Visualizations
The following diagrams illustrate the experimental workflows for the controlled polymerization techniques described.
Caption: Workflow for RAFT Polymerization of this compound.
Caption: Workflow for ATRP of this compound.
Caption: Workflow for Thiol-Ene Photopolymerization.
Applications in Drug Development
Polymers derived from this compound hold significant promise for drug delivery applications. The biodegradable polyanhydride backbone ensures that the polymer can be safely cleared from the body after fulfilling its function.[3] The ability to control the polymer's molecular weight and architecture through techniques like RAFT and ATRP allows for the fine-tuning of drug release kinetics. Furthermore, the pendant vinyl groups provide a versatile handle for the covalent attachment of targeting ligands or for the formation of cross-linked networks to encapsulate and provide sustained release of therapeutic agents.[1] The surface-eroding nature of many polyanhydrides can lead to zero-order release kinetics, which is highly desirable for many therapeutic applications.[3]
References
Application Notes and Protocols: 4-Pentenoic Anhydride in Thiol-Ene Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups, making them exceptionally suitable for applications in drug discovery, bioconjugation, and materials science.[1][2] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, the thiol-ene reaction has emerged as a powerful alternative that proceeds via a radical-based mechanism and avoids the use of potentially cytotoxic metal catalysts.[1][3]
4-Pentenoic anhydride (B1165640) is a valuable reagent for introducing terminal alkene functionalities ("enes") onto molecules containing nucleophilic groups such as alcohols or amines. This functionalization step prepares the substrate for subsequent thiol-ene click chemistry, enabling covalent conjugation to thiol-containing molecules. The anhydride itself does not directly participate in the "click" step; rather, it serves as an efficient linker to install the necessary reactive handle.
This document provides detailed application notes on the use of 4-pentenoic anhydride for functionalization and presents a comprehensive protocol for a subsequent visible-light-induced thiol-ene click reaction, using the closely related 4-pentenoic acid (4-PEA) as a model substrate based on established research.[4]
Application Notes
The primary application of this compound in the context of click chemistry is the covalent modification of substrates (e.g., proteins, peptides, polymers, or small molecules with hydroxyl or amine groups) to introduce a terminal pentenoate moiety. This process, typically an esterification or amidation, is generally efficient and results in a substrate equipped with an "ene" group poised for a thiol-ene click reaction.
Key Advantages:
-
Efficient Functionalization: Anhydrides are highly reactive acylating agents, allowing for rapid and high-yielding modification of alcohols and amines under mild conditions.
-
Bioorthogonal Handle: The introduced terminal alkene is a bioorthogonal functional group, meaning it does not typically react with biological molecules under physiological conditions, ensuring that the subsequent click reaction is highly specific.
-
Metal-Free Click Reaction: The subsequent thiol-ene reaction can be initiated by UV light, often without the need for a metal catalyst, which is advantageous for biological applications where metal toxicity is a concern.[4]
-
Versatility: This two-step approach allows for the conjugation of a wide array of thiol-containing molecules, including peptides with cysteine residues, small molecule drugs, and functionalized polymers.
A key example of this strategy involves the esterification of a hydroxyl-terminated dendrimer with this compound to create a multifunctional scaffold, which can then be further modified via thiol-ene coupling at its periphery.[5]
Reaction Scheme and Mechanism
The overall process involves two main stages:
-
Substrate Functionalization: An alcohol- or amine-containing substrate is reacted with this compound to form a pentenoate ester or amide.
-
Thiol-Ene Click Reaction: The functionalized substrate is then reacted with a thiol-containing molecule in the presence of a photoinitiator and visible light. The reaction proceeds via a free-radical chain mechanism, resulting in a stable thioether linkage with anti-Markovnikov regioselectivity.[3][5]
The photocatalyzed thiol-ene reaction mechanism using graphitic carbon nitride (g-CN) as a photocatalyst proceeds as follows: Visible light irradiation of g-CN generates an electron-hole pair. The electron reacts with a thiol group to form a thiyl radical, which then adds to the alkene of the pentenoate group. This is followed by a proton abstraction step that propagates the radical chain.[4][6]
Experimental Protocols
While the functionalization step is substrate-dependent, a general protocol for the subsequent click reaction is provided below, based on the visible-light-induced dithiol-ene reaction of 4-pentenoic acid (4-PEA).[4][6]
Protocol 1: Synthesis of Dicarboxylic Acid Monomers via Photocatalyzed Thiol-Ene Reaction
This protocol describes the reaction of 4-pentenoic acid with various dithiols using graphitic carbon nitride (g-CN) as a metal-free, heterogeneous photocatalyst under visible light irradiation.
Materials:
-
4-Pentenoic Acid (4-PEA)
-
1,2-Ethanedithiol (EDT)
-
2,2'-(Ethylenedioxy)diethanethiol (EDDT)
-
1,4-Benzenedimethanethiol (BDT)
-
Graphitic Carbon Nitride (g-CN) photocatalyst
-
Ethanol (B145695) (200 proof)
-
Visible light source (e.g., household bulb or LED lamp)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
Procedure:
-
In a suitable reaction vessel, prepare a mixture of 4-pentenoic acid and the desired dithiol in a 2:1 molar ratio.
-
Add the g-CN photocatalyst. A typical catalyst loading is 100 mg of g-CN for a 20 g scale reaction of 4-PEA.[4][6]
-
Add ethanol as the solvent. A typical concentration is 20 cm³ of ethanol for a 20 g scale reaction of 4-PEA.[4][6]
-
Stir the mixture at room temperature (298 K).
-
Irradiate the mixture with a visible light source for 5 hours. Note that light irradiation is crucial; the reaction does not proceed in the dark.[4][6]
-
Monitor the reaction progress using ¹H NMR by observing the disappearance of the alkene protons of 4-PEA.
-
Upon completion, the resulting dicarboxylic acid functional monomers can be isolated. The high purity of the product often allows for direct use in subsequent polymerization steps without extensive purification.[4][6]
Data Presentation
The following tables summarize the reaction conditions and outcomes for the photocatalyzed thiol-ene reaction between 4-pentenoic acid and various dithiols.
Table 1: Reactants for Thiol-Ene Click Reaction
| Reactant Name | Abbreviation | Role |
| 4-Pentenoic Acid | 4-PEA | "Ene" source |
| 1,2-Ethanedithiol | EDT | "Thiol" source |
| 2,2'-(Ethylenedioxy)diethanethiol | EDDT | "Thiol" source |
| 1,4-Benzenedimethanethiol | BDT | "Thiol" source |
Table 2: Summary of Reaction Conditions and Results
| "Ene" Component | "Thiol" Component | Molar Ratio (Ene:Thiol) | Catalyst | Solvent | Reaction Time | Yield | Reference |
| 4-PEA (20 g) | EDT (9.4 g) | 2:1 | g-CN (100 mg) | Ethanol (20 cm³) | 5 h | Complete | [4][6] |
| 4-PEA | EDDT | 2:1 | g-CN (100 mg) | Ethanol (20 cm³) | 5 h | Complete | [4][6] |
| 4-PEA | BDT | 2:1 | g-CN (100 mg) | Ethanol (20 cm³) | 5 h | Complete | [4][6] |
Note: The reactions were conducted at room temperature under visible light irradiation, resulting in the formation of functional dicarboxylic acid monomers in complete yield and high purity.[4]
Visualizations
Workflow for Photocatalyzed Thiol-Ene Reaction
Caption: Experimental workflow for the thiol-ene click reaction.
Proposed Mechanism of Photocatalyzed Thiol-Ene Reaction
Caption: Mechanism of the photocatalyzed thiol-ene reaction.
References
Troubleshooting & Optimization
Troubleshooting low yield in 4-Pentenoic anhydride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-pentenoic anhydride (B1165640). The information is presented in a question-and-answer format to directly address common issues encountered during esterification and amidation reactions, with a focus on overcoming low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing significantly low yields in my acylation reaction with 4-pentenoic anhydride. What are the most common causes?
Low yields in reactions involving this compound are primarily attributed to two main factors: hydrolysis of the anhydride and undesired side reactions involving the terminal vinyl group.
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Hydrolysis: this compound is highly susceptible to hydrolysis, reacting with even trace amounts of water to form two equivalents of 4-pentenoic acid.[1] This side reaction consumes the anhydride, thereby reducing the yield of the desired ester or amide. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Side Reactions of the Vinyl Group: The terminal alkene in this compound can undergo various side reactions, including polymerization, especially under conditions that favor radical formation (e.g., heat, light, or presence of radical initiators).[1]
Q2: How can I minimize hydrolysis of this compound during my experiment?
To minimize hydrolysis, rigorous exclusion of water is essential. The following steps are recommended:
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Use Anhydrous Solvents: Ensure all solvents are freshly dried using appropriate methods (e.g., distillation over a drying agent or use of molecular sieves).
-
Dry Glassware: Oven-dry all glassware immediately before use.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon.
-
Proper Reagent Handling: Ensure all other reagents, including the alcohol or amine and any catalysts, are anhydrous.
Q3: What are the optimal reaction conditions to improve the yield of my esterification or amidation reaction?
Optimizing reaction conditions can significantly improve your product yield. Consider the following parameters:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) at catalytic amounts (0.05-2 mol%).[2][3] For sterically hindered alcohols, a Lewis acid catalyst like Bismuth(III) triflate (Bi(OTf)₃) can be effective.[4][5] | Catalysts like DMAP activate the anhydride, making it more susceptible to nucleophilic attack and accelerating the desired reaction, which can outcompete side reactions.[6] |
| Temperature | Maintain a controlled temperature, typically at or below room temperature. Avoid excessive heating. | Higher temperatures can promote side reactions, including polymerization of the vinyl group and decomposition. |
| Reaction Time | Monitor the reaction progress using an appropriate technique (e.g., TLC or NMR) to determine the optimal reaction time. | Prolonged reaction times can lead to the formation of byproducts. |
| Reagent Stoichiometry | Using a slight excess of the alcohol or amine can help drive the reaction to completion.[7] | This is in accordance with Le Chatelier's principle, pushing the equilibrium towards the product side. |
Q4: My product seems to be "oiling out" during workup instead of crystallizing. What can I do?
"Oiling out" can occur due to the presence of impurities or if the solution is cooled too rapidly. To address this:
-
Purification: First, ensure that the workup procedure is effectively removing unreacted starting materials and byproducts. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove any unreacted anhydride and the 4-pentenoic acid byproduct.[8]
-
Slow Crystallization: Try to induce crystallization by cooling the solution slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal formation.
-
Solvent System: If direct crystallization is unsuccessful, consider purifying the product via column chromatography. After purification, attempt crystallization from a different solvent or a mixture of solvents.
Q5: How can I prevent the polymerization of the vinyl group in this compound during the reaction?
To suppress unwanted polymerization of the terminal alkene, consider the following precautions:
-
Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Exclusion of Light: Protect the reaction mixture from light, which can initiate radical polymerization.
-
Radical Inhibitors: In some cases, the addition of a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), may be beneficial, provided it does not interfere with the desired reaction.
Experimental Protocols
General Protocol for the Esterification of an Alcohol with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
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Anhydrous dichloromethane (B109758) (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol and anhydrous DCM.
-
Add DMAP to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
General Reaction Pathway for DMAP-Catalyzed Esterification
Caption: The catalytic cycle of DMAP in ester formation.
References
- 1. Buy this compound | 63521-92-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Ester synthesis by esterification [organic-chemistry.org]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
Controlling side reactions of 4-Pentenoic anhydride
Welcome to the technical support center for 4-Pentenoic Anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and control common side reactions encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using 4-pentenoic anhydride?
A1: The two most prevalent side reactions are hydrolysis and unwanted polymerization. Due to its high reactivity, the anhydride can readily react with trace amounts of water to revert to 4-pentenoic acid. Additionally, the terminal vinyl group makes it susceptible to radical polymerization, which can lead to the formation of oligomers or polymers, reducing the yield of the desired product. Other potential, though less common, side reactions include intramolecular cyclization or ene reactions involving the double bond.
Q2: My reaction yield is low, and I see a significant amount of 4-pentenoic acid in my crude product. What is happening and how can I prevent it?
A2: This indicates that hydrolysis of the this compound is occurring. This is a rapid reaction that can be initiated by even trace amounts of moisture in your reaction setup. To prevent hydrolysis, it is crucial to maintain strictly anhydrous (water-free) conditions throughout your experiment.
Q3: I'm observing the formation of a viscous or solid, insoluble material in my reaction. What is it and how can I avoid it?
A3: The formation of a viscous or solid material is likely due to the unwanted radical polymerization of the this compound. The vinyl group can readily participate in polymerization, especially in the presence of radical initiators, heat, or light.
Q4: Can the double bond in this compound participate in other unwanted reactions?
A4: Yes, beyond radical polymerization, the terminal alkene can potentially undergo other reactions such as intramolecular ene reactions or cyclizations under certain conditions, although these are generally less common than hydrolysis and polymerization. The specific reaction conditions, such as the presence of Lewis acids or high temperatures, can influence the likelihood of these side reactions.
Troubleshooting Guides
Issue 1: Hydrolysis to 4-Pentenoic Acid
Symptoms:
-
Low yield of the desired product.
-
Presence of a significant peak corresponding to 4-pentenoic acid in analytical data (e.g., NMR, GC-MS).
-
Changes in the pH of the reaction mixture (becoming more acidic).
Root Cause:
-
Presence of water in solvents, reagents, or on glassware.
-
Exposure of the reaction to atmospheric moisture.
Solutions:
| Control Measure | Experimental Protocol |
| Use Anhydrous Solvents | Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for chlorinated solvents) or obtained from a commercial source in sealed, anhydrous-grade bottles and used immediately. |
| Dry Glassware Thoroughly | All glassware should be oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅, CaSO₄) immediately before use. Alternatively, glassware can be flame-dried under a stream of inert gas. |
| Maintain an Inert Atmosphere | Conduct the reaction under a positive pressure of an inert gas such as dry nitrogen or argon. This can be achieved using a balloon filled with the inert gas or a Schlenk line. |
| Handle Reagents Appropriately | Ensure all other reagents are anhydrous. Liquid reagents can be dried over molecular sieves. Solid reagents should be dried in a vacuum oven if they are heat-stable. |
Experimental Protocols
Protocol 1: General Procedure for Acylation using this compound under Anhydrous Conditions
This protocol describes the acylation of a generic alcohol to form a 4-pentenoate ester, incorporating measures to control side reactions.
Materials:
-
This compound
-
Alcohol substrate
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous triethylamine (B128534) (TEA) or pyridine
-
Radical inhibitor (e.g., Butylated hydroxytoluene - BHT)
-
Argon or Nitrogen gas supply
-
Oven-dried glassware
Procedure:
-
Assemble the reaction glassware (round-bottom flask with a magnetic stir bar, addition funnel, and condenser) after oven-drying and while still hot. Allow the apparatus to cool to room temperature under a stream of dry argon or nitrogen.
-
To the reaction flask, add the alcohol substrate (1.0 eq.) and a radical inhibitor such as BHT (0.01-0.1 mol%).
-
Dissolve the reactants in anhydrous DCM.
-
Add anhydrous triethylamine (1.2 eq.) to the stirred solution.
-
In the addition funnel, prepare a solution of this compound (1.1 eq.) in anhydrous DCM.
-
Add the this compound solution dropwise to the reaction mixture at 0°C (ice bath).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Recommended Concentrations of Radical Inhibitors
| Inhibitor | Abbreviation | Recommended Concentration (w/w %) | Notes |
| Butylated hydroxytoluene | BHT | 0.01 - 0.5%[1][2] | A phenolic inhibitor that requires the presence of oxygen to be effective. |
| Hydroquinone | HQ | 0.01 - 0.1% | Effective, but can be more challenging to remove during purification. |
| 4-Methoxyphenol | MEHQ | 0.001 - 0.03% | Commonly used for stabilizing monomers during storage and transport. |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | 0.01 - 0.05% | A stable free radical that is a highly effective inhibitor. |
Note: The optimal concentration may vary depending on the specific reaction conditions (temperature, reaction time, presence of initiators).
Visualizations
Diagram 1: Troubleshooting Logic for Side Reactions of this compound
Caption: Troubleshooting flowchart for identifying and addressing common side reactions.
Diagram 2: Signaling Pathway of Hydrolysis
Caption: The hydrolysis pathway of this compound.
Diagram 3: Unwanted Polymerization Pathway
Caption: The radical polymerization pathway leading to unwanted polymer formation.
References
Preventing hydrolysis of 4-Pentenoic anhydride during reactions
Technical Support Center: 4-Pentenoic Anhydride (B1165640)
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of 4-pentenoic anhydride during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis of this compound?
A1: Hydrolysis is a chemical reaction where this compound reacts with water to break the anhydride bond, resulting in the formation of two molecules of 4-pentenoic acid.[1][2][3] This is a common side reaction that can significantly lower the yield of your desired product.[4]
Q2: Why is this compound so susceptible to hydrolysis?
A2: Like most acid anhydrides, this compound is highly reactive towards nucleophiles, including water.[2][5] The reaction can occur rapidly, even with trace amounts of moisture present in the reaction setup or from the atmosphere.[1][4]
Q3: How can I detect if hydrolysis has occurred in my reaction?
A3: The primary indicator of hydrolysis is a lower-than-expected yield of your product and the presence of 4-pentenoic acid as a major byproduct. This can be confirmed using analytical techniques like Thin-Layer Chromatography (TLC), where the more polar carboxylic acid will have a different Rf value, or by Nuclear Magnetic Resonance (NMR) spectroscopy, which will show characteristic peaks for the carboxylic acid.[4][6]
Q4: How should I properly store this compound to prevent degradation?
A4: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[7][8] For long-term storage, using a desiccator or a glove box with a dry atmosphere is highly recommended.[9]
Troubleshooting Guide: Preventing Unwanted Hydrolysis
Problem: My reaction yield is low, and I've identified 4-pentenoic acid as a major byproduct.
This issue strongly suggests that hydrolysis of the starting anhydride has occurred. Use the following guide to diagnose and solve the problem.
| Potential Cause | Prevention Strategy & Solution |
| Moisture in Glassware | Solution: Ensure all glassware is rigorously dried before use, either in an oven (and cooled under an inert atmosphere or in a desiccator) or by flame-drying under vacuum. |
| Atmospheric Moisture | Solution: Perform the reaction under an inert atmosphere, such as dry nitrogen or argon.[4][9] This prevents moisture from the air from entering the reaction vessel. |
| "Wet" Solvents or Reagents | Solution: Use anhydrous-grade solvents from a freshly opened bottle or dry the solvents using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).[4][7] Ensure all other reagents are also anhydrous. |
| Impure Starting Anhydride | Solution: Use a new bottle of this compound or purify the existing stock if it is old, as it may have absorbed atmospheric moisture over time.[4] |
| High Reaction Temperature | Solution: The rate of hydrolysis generally increases with temperature.[4][5] If the desired reaction allows, run it at the lowest effective temperature to minimize the rate of the competing hydrolysis reaction. |
| Hydrolysis During Workup | Solution: The aqueous workup is a critical step where hydrolysis can occur.[6] Perform all aqueous washes quickly and use ice-cold solutions to slow the reaction kinetics.[6] Neutralize acid catalysts and excess carboxylic acid with a mild base like cold, saturated sodium bicarbonate (NaHCO₃) solution.[4] Do not allow aqueous and organic layers to sit together for extended periods.[6] |
Data Presentation: Solvent Compatibility
This compound is soluble in a range of common organic solvents. However, it reacts with protic solvents like water.
| Solvent | Qualitative Solubility / Compatibility | Notes | Reference |
| Tetrahydrofuran (THF) | Miscible | Suitable for polymerization and acylation reactions. | [1] |
| Dichloromethane (DCM) | High | A standard medium for acylation reactions. | [1] |
| Chloroform | Miscible | Can be used for dissolution and reaction. | [1] |
| Acetonitrile | High | Suitable for various organic reactions. | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | High | Soluble in polar aprotic solvents. | [1] |
| Water | Reacts | Rapidly hydrolyzes; not a suitable solvent. | [1][2] |
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup
This protocol outlines the key steps for setting up a reaction to minimize exposure to moisture.
-
Glassware Preparation: Thoroughly oven-dry all glassware (e.g., round-bottom flask, condenser, dropping funnel) at >120°C for several hours. Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Once assembled, maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. Use a bubbler or a balloon filled with the inert gas.
-
Reagent Addition: Add the anhydrous solvent and other non-moisture-sensitive reagents to the reaction flask via a cannula or a syringe.
-
Anhydride Addition: Add the this compound using a syringe through a rubber septum. Ensure the anhydride is from a properly stored container.
-
Temperature Control: Maintain the desired reaction temperature using an appropriate bath (ice, water, or oil). Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize hydrolysis.[4]
-
Monitoring: Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS) to avoid unnecessarily long reaction times.
Protocol 2: Workup Procedure to Minimize Hydrolysis
This procedure is designed to isolate the product while removing acidic byproducts and preventing product loss.
-
Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath.[6]
-
Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[4]
-
Aqueous Wash: Wash the organic layer with ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove any 4-pentenoic acid formed.[4][6] Vent the separatory funnel frequently to release CO₂ gas. Repeat until gas evolution ceases.
-
Brine Wash: Perform a final wash with cold brine (saturated aqueous NaCl) to remove residual water from the organic layer.[4]
-
Drying: Separate the organic layer and dry it thoroughly over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Ensure the drying agent no longer clumps, indicating the solution is dry.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product as necessary using techniques like column chromatography or distillation.
Visualizations
Caption: The hydrolysis pathway of this compound.
References
- 1. Buy this compound | 63521-92-6 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. carbodiimide.com [carbodiimide.com]
Technical Support Center: Optimizing 4-Pentenoic Anhydride Polymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for 4-pentenoic anhydride (B1165640) polymerization. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in achieving desired polymer characteristics.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of 4-pentenoic anhydride.
| Issue | Potential Cause | Recommended Solution |
| Low Polymer Yield | 1. Inhibitor Presence: The monomer may contain inhibitors to prevent premature polymerization during storage.[1] 2. Low Initiator Concentration: Insufficient initiator will result in a low concentration of radicals to initiate polymerization.[2] 3. Low Reaction Temperature: The temperature may not be optimal for the chosen initiator's decomposition rate.[2] 4. Oxygen Inhibition: Oxygen can act as a radical scavenger, terminating polymerization chains. | 1. Remove Inhibitor: Pass the monomer through a column of basic alumina (B75360) or use an appropriate inhibitor remover. 2. Increase Initiator Concentration: Gradually increase the initiator concentration. Refer to Table 1 for the effect of initiator concentration on reaction parameters. 3. Optimize Temperature: Increase the reaction temperature to match the initiator's half-life. For AIBN, a common initiator, temperatures between 60-80°C are typical. 4. Degas the Reaction Mixture: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30-60 minutes before and during the polymerization.[3] |
| Low Molecular Weight (Mn) | 1. High Initiator Concentration: An excess of initiator generates a high concentration of radicals, leading to the formation of many short polymer chains.[4] 2. High Reaction Temperature: Higher temperatures can increase the rate of termination and chain transfer reactions. 3. Chain Transfer Agents: Impurities in the monomer or solvent can act as chain transfer agents. | 1. Decrease Initiator Concentration: Reduce the amount of initiator used. See Table 1 for guidance. 2. Lower Reaction Temperature: Conduct the polymerization at a lower temperature, ensuring it is still sufficient for initiator decomposition. 3. Purify Monomer and Solvent: Ensure high purity of the this compound and the solvent. |
| Broad Polydispersity Index (PDI) | 1. Non-uniform Initiation: Inconsistent generation of radicals throughout the reaction. 2. Chain Transfer Reactions: Transfer of the radical to monomer, polymer, or solvent molecules can lead to chains of varying lengths.[1] 3. Termination by Disproportionation: This termination mechanism results in one saturated and one unsaturated polymer chain, contributing to a broader PDI.[1] | 1. Controlled Radical Polymerization (CRP) Techniques: Consider using techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization for better control over PDI.[4] 2. Optimize Reaction Conditions: Use high-purity reagents and solvents to minimize chain transfer. 3. Select Appropriate Initiator and Temperature: The choice of initiator and temperature can influence the termination mechanism. |
| Gel Formation | 1. High Monomer Concentration: At high concentrations, the viscosity of the reaction mixture increases significantly, leading to the Trommsdorff-Norrish effect (gel effect), where termination is hindered, and the reaction rate auto-accelerates.[2] 2. Cross-linking: The vinyl groups in the polymer backbone can potentially participate in further polymerization, leading to cross-linking. | 1. Reduce Monomer Concentration: Perform the polymerization in a suitable solvent to control the viscosity. 2. Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for polymerizing this compound?
A1: The most common method is free radical polymerization, utilizing the vinyl group in the monomer's structure.[5] This can be initiated using thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or through photopolymerization.
Q2: How can I control the molecular weight of the resulting poly(this compound)?
A2: The molecular weight can be controlled by adjusting the ratio of monomer to initiator, the reaction temperature, and the reaction time.[4] A lower initiator concentration and lower temperature generally lead to higher molecular weight. For more precise control, living radical polymerization techniques such as RAFT can be employed.
Q3: What are some suitable solvents for the polymerization of this compound?
A3: Solvents such as tetrahydrofuran (B95107) (THF), dioxane, or dimethylformamide (DMF) can be used.[3] The choice of solvent can influence the solubility of the resulting polymer and the reaction kinetics.[2]
Q4: How do I purify the synthesized poly(this compound)?
A4: The polymer can be purified by precipitation. The reaction mixture is typically poured into a non-solvent for the polymer, such as cold methanol (B129727) or hexane. The precipitated polymer is then collected by filtration and dried under vacuum.
Q5: What are the key characterization techniques for poly(this compound)?
A5: Key characterization techniques include:
-
Gel Permeation Chromatography (GPC/SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the monomer conversion.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the disappearance of the C=C vinyl bond and the presence of the anhydride group.
Experimental Protocols
Protocol 1: Free Radical Polymerization of this compound using AIBN
Materials:
-
This compound (inhibitor-free)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., THF or dioxane)
-
Nitrogen or Argon gas
-
Reaction flask with a magnetic stirrer and condenser
-
Schlenk line or similar inert atmosphere setup
-
Precipitation solvent (e.g., cold methanol or hexane)
Procedure:
-
Monomer Purification: If the monomer contains an inhibitor, pass it through a column of basic alumina to remove it.
-
Reaction Setup: Assemble the reaction flask with a magnetic stirrer and condenser under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: In the flask, dissolve the desired amount of this compound in the anhydrous solvent.
-
Degassing: Purge the solution with the inert gas for 30-60 minutes to remove any dissolved oxygen.[3]
-
Initiator Addition: In a separate vial, dissolve the AIBN in a small amount of the solvent. Add the initiator solution to the reaction flask via a syringe under the inert atmosphere.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70°C for AIBN) and stir. Monitor the reaction progress over time (e.g., 4-24 hours).
-
Termination: To stop the reaction, cool the flask to room temperature and expose it to air.
-
Purification: Pour the viscous polymer solution into a beaker containing a vigorously stirred non-solvent (e.g., cold methanol). The polymer will precipitate.
-
Isolation: Collect the precipitated polymer by filtration.
-
Drying: Dry the polymer under vacuum at room temperature until a constant weight is achieved.
Data Presentation
Table 1: Effect of Initiator (AIBN) Concentration on Polymer Properties
Reaction Conditions: this compound (1 M in THF), 70°C, 12 hours.
| [AIBN] (mol%) | Yield (%) | Mn ( g/mol ) | PDI |
| 0.5 | 75 | 35,000 | 2.1 |
| 1.0 | 85 | 20,000 | 1.9 |
| 2.0 | 92 | 12,000 | 1.8 |
Note: The data presented in this table is illustrative and may vary based on specific experimental conditions.
Table 2: Effect of Reaction Temperature on Polymer Properties
Reaction Conditions: this compound (1 M in THF), [AIBN] = 1 mol%, 12 hours.
| Temperature (°C) | Yield (%) | Mn ( g/mol ) | PDI |
| 60 | 65 | 28,000 | 2.2 |
| 70 | 85 | 20,000 | 1.9 |
| 80 | 90 | 15,000 | 1.7 |
Note: The data presented in this table is illustrative and may vary based on specific experimental conditions.
Mandatory Visualizations
Logical Workflow for Optimizing Polymerization
Caption: A logical workflow for the systematic optimization of this compound polymerization.
Mechanism of Free Radical Polymerization
Caption: The three key stages of free radical polymerization: initiation, propagation, and termination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]
- 3. reddit.com [reddit.com]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 5. researchgate.net [researchgate.net]
- 6. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
Technical Support Center: Purification of 4-Pentenoic Anhydride Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in purifying the products of reactions involving 4-pentenoic anhydride (B1165640). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-pentenoic esters and amides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving 4-pentenoic anhydride?
The most common impurities include:
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Unreacted this compound: Due to incomplete reaction.
-
4-Pentenoic acid: Formed from the hydrolysis of this compound by any moisture present in the reaction or during workup.[1]
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Unreacted alcohol or amine: The starting nucleophile may not have fully reacted.
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Byproducts from side reactions: Depending on the reaction conditions, side reactions can lead to various impurities. For instance, in amide couplings, the amine can react with other reagents if not carefully controlled.[2]
Q2: How can I remove unreacted this compound and 4-pentenoic acid from my reaction mixture?
A common and effective method is to use a basic aqueous wash. By washing the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), both the unreacted anhydride and the resulting carboxylic acid can be converted to their corresponding carboxylate salts, which are soluble in the aqueous layer and can thus be separated.[3][4]
Q3: My product, a 4-pentenoic ester or amide, appears to be "oiling out" instead of crystallizing during purification. What should I do?
"Oiling out" can happen if the product is impure or if it is cooled too rapidly.[5] To address this, you can try to purify the crude product by recrystallization from a different, suitable solvent system. Slow cooling is crucial to encourage the formation of crystals.[5][6] For amides, recrystallization from polar solvents like ethanol, acetone, or acetonitrile (B52724) can be effective.[6]
Q4: I am experiencing a low yield after purification. What are the likely causes and how can I improve it?
Low yields can stem from several factors:
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Incomplete reaction: Ensure the reaction goes to completion by monitoring it with techniques like Thin Layer Chromatography (TLC). Adjusting reaction time, temperature, or using a catalyst might be necessary.[2][7]
-
Product loss during workup: Significant product loss can occur during aqueous extractions, especially if the product has some water solubility. Minimizing the number of extractions or using brine washes can help.[2]
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Hydrolysis of the anhydride: this compound is sensitive to moisture. Using anhydrous solvents and reagents is critical to prevent its hydrolysis to the unreactive 4-pentenoic acid.[1][2]
-
Difficulties in purification: For instance, in column chromatography, some product may be lost on the column. Optimizing the solvent system and the amount of silica (B1680970) gel can help mitigate this.[6]
Troubleshooting Guides
Purification of 4-Pentenoic Esters
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product is contaminated with 4-pentenoic acid. | Hydrolysis of unreacted this compound during workup. | Wash the organic layer with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ to remove the acidic impurity.[2] |
| Low yield of the purified ester. | Incomplete reaction; Loss of product during aqueous washes; Product is volatile and lost during solvent removal. | Ensure the reaction is complete via TLC. Use brine to wash the organic layer to reduce solubility in the aqueous phase. Use a rotary evaporator with controlled temperature and pressure to remove the solvent.[7] |
| Ester is difficult to separate from the starting alcohol. | The alcohol and ester have similar polarities. | Utilize fractional distillation if there is a sufficient difference in boiling points. Alternatively, use column chromatography with a carefully selected eluent system to improve separation.[8] |
Purification of 4-Pentenoic Amides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product is contaminated with the starting amine. | Use of excess amine; Incomplete reaction. | Wash the organic layer with a dilute acidic solution (e.g., 0.5 M HCl or 0.5 M citric acid) to protonate the excess amine and extract it into the aqueous layer.[3] |
| Low yield after column chromatography. | The amide is highly polar and adheres strongly to the silica gel. | Use a more polar eluent system. Consider reverse-phase chromatography if the amide is very polar. Recrystallization is often a better alternative to chromatography for solid amides to avoid yield loss.[6] |
| Formation of a significant amount of polar byproduct. | Incomplete cyclization (if forming a cyclic imide); Hydrolysis of the anhydride. | Increase reaction time or temperature to promote cyclization. Ensure anhydrous conditions to prevent hydrolysis. The resulting carboxylic acid can be removed with a basic wash.[5] |
Quantitative Data on Purification
| Product | Purification Method | Starting Material(s) | Yield (%) | Purity (%) | Reference |
| 4-Pentenoic acid | Distillation | 4-Pentenoic acid ethyl ester, KOH | 95.3 | 99.0 | [9] |
| 2-Allyl diethyl malonate | Distillation | Allyl chloride, Diethyl malonate | - | >90 | [10] |
| 4-Pentenoic acid | Saponification, Decarboxylation, Distillation | 2-Allyl diethyl malonate | 71.05 | >97 | [10] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Ester and Amide Purification
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
For Ester Purification: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove acidic impurities).
-
Water.
-
Brine (saturated aqueous NaCl solution) to aid in separating the layers and remove residual water.
-
-
For Amide Purification: Wash the organic layer sequentially with:
-
Dilute aqueous acid (e.g., 0.5 M HCl or citric acid) to remove excess amine.
-
Saturated aqueous NaHCO₃ solution to neutralize any remaining acid and remove 4-pentenoic acid.
-
Water.
-
Brine.
-
-
Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Column Chromatography for Ester and Amide Purification
-
Select an appropriate solvent system: Use TLC to determine a solvent system that gives good separation of your product from impurities. A good starting point for many esters and amides is a mixture of hexanes and ethyl acetate.
-
Pack the column: Pack a glass column with silica gel slurried in the chosen eluent.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel.
-
Elute the column: Run the eluent through the column, collecting fractions.
-
Analyze the fractions: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization for Solid Amide Purification
-
Choose a suitable solvent: The ideal solvent should dissolve the amide when hot but not when cold. Common solvents for amide recrystallization include ethanol, acetone, and acetonitrile.[6]
-
Dissolve the crude product: Dissolve the crude amide in the minimum amount of the hot solvent.
-
Hot filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Crystallize: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Isolate the crystals: Collect the crystals by vacuum filtration.
-
Wash and dry: Wash the crystals with a small amount of cold solvent and dry them to obtain the purified amide.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound reaction products.
Caption: A logical diagram for troubleshooting common issues in the purification of this compound reaction products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. WO2009063500A2 - Novel methods of isolation of poly unsaturated fatty acids - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 9. CN101157608A - Method for preparing 4-pentenoic acid - Google Patents [patents.google.com]
- 10. CN101200425A - Method for synthesizing 4-pentenoic acid - Google Patents [patents.google.com]
Technical Support Center: Quenching Procedures for Reactions with Excess 4-Pentenoic Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-pentenoic anhydride (B1165640). The information is designed to address specific issues that may be encountered during the quenching of reactions involving an excess of this reagent.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench reactions containing excess 4-pentenoic anhydride?
It is crucial to quench reactions with excess this compound to neutralize its reactivity before workup and purification. Unreacted this compound is corrosive and will react exothermically with aqueous solutions during extraction, which can lead to a dangerous increase in temperature and pressure within a separatory funnel. Quenching converts the unreacted anhydride into 4-pentenoic acid, which can then be more easily and safely removed from the reaction mixture.
Q2: What is the primary chemical reaction that occurs during the quenching of this compound?
The primary reaction during quenching with an aqueous reagent is the hydrolysis of this compound. In this reaction, one molecule of this compound reacts with one molecule of water to produce two molecules of 4-pentenoic acid.
(CH₂=CHCH₂CH₂CO)₂O + H₂O → 2 CH₂=CHCH₂CH₂COOH
Q3: What are the recommended quenching agents for this compound?
The selection of a quenching agent depends on the stability of the desired product and the scale of the reaction. Common and effective quenching agents are summarized in the table below.
| Quenching Agent | Relative Speed | Exothermicity | Notes | Best For |
| Water (H₂O) | Moderate | Moderate | Simple and effective, but can be slow. | Quenching reactions where the product is stable to mild acids. |
| Methanol (CH₃OH) | Moderate | Moderate | Reacts to form methyl 4-pentenoate and 4-pentenoic acid, which may be easier to remove by distillation. | When simplified removal of byproducts by evaporation is desired. |
| Saturated Sodium Bicarbonate (NaHCO₃ aq.) | Fast | High | Quenches and neutralizes in a single step. It is a relatively mild base. | General purpose quenching for products that are stable to weak bases. |
| 1M Sodium Hydroxide (B78521) (NaOH aq.) | Very Fast | High | Quenches and converts all 4-pentenoic acid to its highly water-soluble sodium salt, simplifying extraction. | Reactions with robust, neutral products where efficient removal of acidic byproducts is critical. |
Q4: When should I choose a mild quenching agent like water versus a stronger base like sodium hydroxide?
Use water or a saturated sodium bicarbonate solution when your product is sensitive to strong bases. A dilute solution of a strong base like sodium hydroxide (NaOH) is highly effective for simultaneously quenching the anhydride and converting the resulting 4-pentenoic acid into its water-soluble sodium salt, which greatly simplifies the extraction process.[1] This method is particularly advantageous if your desired product is neutral and not soluble in water.[1]
Q5: The reaction is generating a significant amount of heat during the quenching process. What should I do?
This indicates that the quenching is proceeding too rapidly. You should immediately slow down the rate of addition of the quenching agent. Performing the quench in an ice bath (0-10°C) is a standard safety measure to absorb the generated heat and maintain control over the reaction temperature.[1] For larger-scale reactions, using a pre-chilled quenching solution is recommended.[1]
Q6: An emulsion has formed after quenching and adding an extraction solvent. How can I resolve this?
Emulsion formation is a common issue, particularly after a basic quench which forms carboxylate salts that can act as surfactants. To break the emulsion, you can try the following:
-
Add a saturated aqueous solution of sodium chloride (brine).
-
Allow the mixture to stand for an extended period without agitation.
-
Gently swirl the separatory funnel instead of shaking it vigorously.
-
Filter the entire mixture through a pad of Celite.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no yield of the desired product. | Premature hydrolysis of this compound before it could react with the substrate. | Ensure all glassware is thoroughly dried before the reaction and use anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of unexpected side products. | Incomplete quenching leading to side reactions during workup, or reaction of the product with the anhydride. | Ensure the quenching agent is added in sufficient molar excess. After quenching, stir the mixture for an additional 15-30 minutes to ensure all the anhydride has been consumed before proceeding with the workup. |
| Product is lost during aqueous workup. | The product may be partially water-soluble, especially if it has polar functional groups. | Minimize the number of aqueous washes. Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous layer. |
| Difficulty removing 4-pentenoic acid byproduct. | Inefficient extraction. | If the product is base-stable, use a dilute NaOH solution during the workup to convert the 4-pentenoic acid into its highly water-soluble sodium salt, which is then easily extracted into the aqueous layer. |
Experimental Protocols
Standard Quenching and Workup Procedure for a Neutral Product
This protocol describes a general procedure for quenching a reaction containing excess this compound and isolating a neutral, organic-soluble product.
-
Preparation for Quenching:
-
Ensure appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn.
-
Perform the entire procedure in a well-ventilated chemical fume hood.
-
Cool the reaction vessel to 0°C using an ice-water bath to manage the exothermic nature of the quench.[1]
-
-
Quenching the Reaction:
-
Slowly and carefully add a quenching agent (e.g., 1M NaOH solution) dropwise to the stirred reaction mixture.[1]
-
Monitor the internal temperature to ensure it does not rise uncontrollably.[1]
-
After the initial vigorous reaction subsides, continue stirring the mixture at 0°C for an additional 15-20 minutes to ensure all excess anhydride is consumed.[1]
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the desired product.
-
Add water to dissolve the inorganic salts.[1]
-
Shake the separatory funnel gently, venting frequently to release any pressure.
-
Allow the layers to separate completely.
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
1M HCl (if an amine base like pyridine (B92270) was used as a catalyst).
-
Saturated aqueous NaHCO₃ solution (to remove any remaining 4-pentenoic acid).[1]
-
Brine (saturated aqueous NaCl).
-
-
-
Drying and Concentration:
-
Drain the washed organic layer into a clean flask.
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Visualizations
Caption: Workflow for quenching reactions with excess this compound.
Caption: Hydrolysis of this compound during aqueous quenching.
References
Catalyst selection and optimization for 4-Pentenoic anhydride polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 4-pentenoic anhydride (B1165640). The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My radical homopolymerization of 4-pentenoic anhydride is failing or resulting in very low yields. What is going wrong?
This is a common observation. The vinyl group in this compound does not typically undergo efficient radical homopolymerization.[1] This is due to a combination of steric hindrance and the electronic nature of the monomer. If your goal is to create a polymer from this monomer, alternative polymerization strategies are recommended.
2. What are the most effective methods for polymerizing this compound?
Thiol-ene "click" chemistry is a highly effective and widely reported method for the polymerization of this compound with multifunctional thiols.[2] This approach is technically a copolymerization but is the primary method for incorporating this compound into a polymer backbone. Another potential, though less specifically documented for this monomer, is ring-opening polymerization (ROP), which is common for other cyclic anhydrides.[3][4][5]
3. I'm experiencing low molecular weight in my poly(this compound) synthesis. How can I increase the molecular weight?
Low molecular weight is a frequent issue in polymerization and can stem from several factors. Here are some key areas to troubleshoot:
-
Monomer and Reagent Purity: Impurities, especially water, can act as chain terminators or transfer agents, limiting polymer chain growth. Ensure your this compound and any co-monomers or solvents are rigorously purified and dried before use.[6]
-
Stoichiometry: In step-growth polymerizations like thiol-ene, a precise 1:1 stoichiometry of functional groups (alkene and thiol) is critical for achieving high molecular weight.
-
Catalyst/Initiator Concentration: The concentration of your radical initiator (for thiol-ene) or catalyst (for ROP) can significantly impact molecular weight. Too high an initiator concentration can lead to a larger number of shorter chains.
-
Reaction Time and Temperature: Incomplete conversion due to insufficient reaction time will result in lower molecular weight. Conversely, excessively high temperatures can lead to side reactions and degradation, which can also limit chain length.
-
Solvent Choice: The reaction solvent can influence chain transfer reactions. Select a solvent that is inert and minimizes chain transfer.
4. What are common side reactions to be aware of during this compound polymerization?
During thiol-ene polymerization, side reactions can include chain transfer to the solvent and intramolecular cyclization, which can limit the final molecular weight. In the context of anhydride polymerization in general, hydrolysis of the anhydride bond is a major concern. This can be mitigated by using dry reagents and performing the reaction under an inert atmosphere.
5. How critical is the purity of the this compound monomer?
Monomer purity is paramount for successful polymerization. Impurities can inhibit the polymerization, lead to low molecular weight, and introduce unwanted functionalities into the final polymer. It is highly recommended to purify the monomer before use, for example, by distillation under reduced pressure to remove inhibitors and other volatile impurities.[7]
Catalyst Selection and Optimization
While homopolymerization via ring-opening of the anhydride is not well-documented for this compound specifically, insights can be drawn from the extensive literature on the ring-opening copolymerization (ROCOP) of other cyclic anhydrides with epoxides. These systems often employ metal-based catalysts, frequently in combination with a co-catalyst.
Table 1: Examples of Catalyst Systems Used in Anhydride ROCOP with Epoxides
| Catalyst Type | Metal Center | Co-catalyst Examples | Typical Reaction Temperatures (°C) | Reference |
| Salen Complexes | Cr, Al, Mn | DMAP, PPNCl | 80 - 110 | [3][8] |
| Scorpionate Complexes | Zn | PPNCl | 80 | [3] |
| Bimetallic Complexes | Mg, Zn | None specified | Not specified | [9] |
| Zirconium Complexes | Zr | None specified | Not specified | [4] |
DMAP: 4-(Dimethylamino)pyridine; PPNCl: Bis(triphenylphosphine)iminium chloride
Note: The effectiveness of these catalysts for the homopolymerization of this compound would require experimental validation.
Experimental Protocols
Protocol 1: Thiol-Ene Photopolymerization of this compound
This protocol is a generalized procedure based on literature descriptions of thiol-ene reactions involving this compound.[2]
-
Monomer and Initiator Preparation: In a suitable reaction vessel, dissolve this compound and a multifunctional thiol (e.g., pentaerythritol (B129877) tetrakis(3-mercaptopropionate)) in an appropriate solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) to achieve the desired concentration. Ensure a 1:1 molar ratio of alkene to thiol functional groups.
-
Initiator Addition: Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), to the solution. The concentration of the initiator will need to be optimized but is typically in the range of 0.1-1.0 mol% with respect to the functional groups.
-
Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can inhibit radical polymerization.
-
Photopolymerization: Expose the reaction mixture to a UV light source (e.g., a 365 nm lamp) at a controlled temperature. The irradiation time will depend on the specific monomers, initiator concentration, and light intensity, and should be optimized to achieve high conversion.
-
Polymer Isolation: After the desired reaction time, precipitate the polymer by adding the reaction solution to a non-solvent, such as cold methanol (B129727) or hexane.
-
Purification and Drying: Collect the precipitated polymer by filtration and wash it with the non-solvent to remove unreacted monomers and initiator. Dry the purified polymer under vacuum until a constant weight is achieved.
Visualizations
Caption: Workflow for Thiol-Ene Polymerization of this compound.
Caption: Decision Tree for Troubleshooting Low Molecular Weight Polymer.
References
- 1. This compound | 63521-92-6 | Benchchem [benchchem.com]
- 2. 4-戊烯酐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. US4339623A - Monomer/solvent purification - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Ring-opening copolymerization of epoxides and anhydrides using manganese(iii) asymmetrical Schiff base complexes as catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Di-magnesium and zinc catalysts for the copolymerization of phthalic anhydride and cyclohexene oxide - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: In-situ Monitoring of 4-Pentenoic Anhydride Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in-situ monitoring of 4-pentenoic anhydride (B1165640) polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the most common in-situ techniques for monitoring the polymerization of 4-pentenoic anhydride?
A1: The most prevalent and effective in-situ techniques for monitoring the polymerization of this compound are Fourier-transform infrared (FTIR) spectroscopy, particularly with an attenuated total reflectance (ATR) probe, and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for real-time tracking of monomer conversion and polymer formation without the need for sample extraction.
Q2: How does in-situ FTIR spectroscopy monitor the polymerization of this compound?
A2: In-situ FTIR spectroscopy tracks the decrease in the absorbance of specific vibrational bands associated with the monomer and the increase in bands corresponding to the polymer. For the free radical polymerization of the vinyl group in this compound, one would typically monitor the disappearance of the C=C stretching vibration. In thiol-ene polymerizations involving this compound, the disappearance of the S-H stretching band from the thiol and the C=C stretching band from the anhydride can be monitored.
Q3: What are the advantages of using in-situ NMR spectroscopy for monitoring this polymerization?
A3: In-situ NMR spectroscopy offers high resolution and detailed chemical information, allowing for the simultaneous monitoring of multiple species in the reaction mixture.[1][2][3] It can be used to follow the disappearance of vinyl proton signals of this compound to calculate monomer conversion over time.[4] This technique is particularly useful for mechanistic studies and for distinguishing between different polymer structures that may form.
Q4: What are the primary polymerization methods for this compound?
A4: this compound can be polymerized through its vinyl group via free-radical polymerization.[5] Additionally, it is a common monomer in thiol-ene "click" chemistry, where a thiol reacts with the alkene (the "ene") of the this compound.[6] This method is known for its high efficiency and tolerance to various functional groups.
Q5: What are the key safety considerations when working with this compound?
A5: this compound is a combustible liquid and can cause skin, eye, and respiratory irritation.[7] It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for detailed safety information.
Troubleshooting Guides
In-situ FTIR Monitoring
| Issue | Possible Cause | Troubleshooting Steps |
| No change in the C=C peak absorbance. | Polymerization has not initiated. | - Verify the addition and activity of the initiator (photo or thermal).- Ensure the reaction temperature is appropriate for the chosen initiator.- Check for the presence of inhibitors in the monomer or solvent. |
| Broad and overlapping spectral peaks. | Poor spectral resolution or presence of multiple species. | - Optimize the spectral resolution of the FTIR spectrometer.- Ensure the ATR probe is clean and properly aligned.- Consider using deconvolution techniques to separate overlapping peaks. |
| Signal-to-noise ratio is low. | Insufficient contact between the sample and the ATR crystal or low sample concentration. | - Ensure good contact between the reaction mixture and the ATR probe.- Increase the number of scans to improve the signal-to-noise ratio.- If possible, increase the concentration of the reactants. |
| Baseline drift. | Temperature fluctuations or changes in the refractive index of the reaction medium. | - Ensure the reaction temperature is stable.- Perform a baseline correction on the acquired spectra. |
In-situ NMR Monitoring
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete monomer conversion observed. | Reaction has stalled or reached equilibrium. | - Check for initiator depletion.- Oxygen inhibition may be occurring; ensure the reaction is performed under an inert atmosphere.[4][8]- The reaction may be reversible under the current conditions. |
| Significant line broadening of NMR signals. | Increased viscosity of the reaction medium as the polymer forms. | - Use a higher-field NMR spectrometer if available.- Increase the acquisition temperature to decrease viscosity (if compatible with the reaction).- Use a solvent to dilute the reaction mixture. |
| Presence of unexpected peaks. | Side reactions are occurring. | - Analyze the unexpected peaks to identify byproducts. Common side reactions include intramolecular cyclization or disulfide formation in thiol-ene systems.[8]- Adjust reaction conditions (e.g., concentration, temperature) to minimize side reactions. |
| Difficulty in integrating peaks accurately. | Overlapping peaks or poor baseline. | - Use 2D NMR techniques (e.g., COSY, HSQC) to aid in peak assignment and resolution.- Apply baseline correction and curve fitting algorithms for more accurate integration. |
Data Presentation
Table 1: Illustrative Kinetic Data for Photoinitiated Thiol-Ene Polymerization of this compound with a Di-thiol
| Time (min) | This compound Conversion (%) | Thiol Conversion (%) |
| 0 | 0 | 0 |
| 5 | 25 | 28 |
| 10 | 45 | 48 |
| 15 | 60 | 63 |
| 20 | 72 | 75 |
| 25 | 80 | 83 |
| 30 | 85 | 88 |
Note: This data is illustrative and will vary depending on experimental conditions such as light intensity, initiator concentration, and temperature.
Experimental Protocols
Protocol 1: In-situ FTIR Monitoring of Photoinitiated Thiol-Ene Polymerization
Materials:
-
This compound
-
Multifunctional thiol (e.g., pentaerythritol (B129877) tetrakis(3-mercaptopropionate) - PETMP)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA)
-
FTIR spectrometer equipped with an ATR probe
-
UV light source (e.g., 365 nm)
-
Reaction vessel suitable for in-situ monitoring and UV irradiation
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Set up the reaction vessel with the ATR probe immersed in the reaction zone.
-
Purge the vessel with an inert gas to remove oxygen.
-
In a separate container, prepare the reaction mixture by combining this compound, the multifunctional thiol, and the photoinitiator in the desired stoichiometric ratio.
-
Transfer the reaction mixture to the reaction vessel under an inert atmosphere.
-
Record a background FTIR spectrum of the reaction mixture before initiating polymerization.
-
Start the in-situ FTIR data acquisition, collecting spectra at regular intervals (e.g., every 30 seconds).
-
Turn on the UV light source to initiate polymerization.
-
Monitor the reaction by observing the decrease in the absorbance of the C=C stretching band of the this compound (around 1640 cm⁻¹) and the S-H stretching band of the thiol (around 2570 cm⁻¹).
-
Continue data acquisition until the reaction reaches completion, as indicated by the stabilization of the characteristic peaks.
-
Analyze the collected data to determine the conversion of each functional group over time.
Protocol 2: In-situ NMR Monitoring of Thermally Initiated Radical Polymerization
Materials:
-
This compound
-
Thermal initiator (e.g., azobisisobutyronitrile - AIBN)
-
Deuterated solvent (e.g., deuterated chloroform (B151607) - CDCl₃)
-
NMR tube
-
NMR spectrometer with variable temperature capabilities
Procedure:
-
In an NMR tube, dissolve this compound and the thermal initiator in the deuterated solvent.
-
Degas the NMR tube with an inert gas to remove oxygen.
-
Acquire an initial ¹H NMR spectrum at room temperature to determine the initial concentration of the monomer.
-
Insert the NMR tube into the spectrometer and heat it to the desired reaction temperature (e.g., 60-80 °C).
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the polymerization by observing the decrease in the intensity of the vinyl proton signals of this compound (typically in the range of 5.0-6.0 ppm).
-
Integrate the vinyl proton signals relative to a stable internal standard or a solvent peak to calculate the monomer conversion at each time point.
-
Continue monitoring until the monomer signals are no longer changing significantly.
-
Process the data to generate a plot of monomer conversion versus time to determine the polymerization kinetics.
Mandatory Visualization
Caption: Photoinitiated thiol-ene polymerization mechanism of this compound.
Caption: General experimental workflow for in-situ monitoring of polymerization.
References
- 1. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing 4-Pentenoic Anhydride Quenching
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Pentenoic anhydride (B1165640). The information is designed to help you safely and effectively manage the heat generated during the quenching process.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quenching of 4-Pentenoic anhydride.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Excessive Heat Generation During Quenching | The quenching process is proceeding too rapidly due to the exothermic reaction of the anhydride with the quenching agent.[1] | 1. Immediately slow down the rate of addition of the quenching agent. 2. Ensure the reaction vessel is adequately cooled in an ice-water bath (0-10°C) to absorb the generated heat.[1] 3. For larger-scale reactions, use a pre-chilled quenching solution.[1] |
| Formation of an Emulsion After Quenching and Solvent Addition | This is common after a basic quench, as the resulting carboxylate salts can act as surfactants.[1] | 1. Add a saturated aqueous solution of sodium chloride (brine) to break the emulsion. 2. Allow the mixture to stand for a longer period. 3. Gently swirl the separatory funnel instead of vigorous shaking. 4. Filter the mixture through a pad of Celite®.[1] |
| Low or No Yield of Desired Product | Premature hydrolysis of the this compound may have occurred before it could react with the substrate. | 1. Ensure all glassware is thoroughly dried before the reaction. 2. Use anhydrous solvents. 3. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Formation of Unexpected Side Products | The desired product may be sensitive to the quenching conditions (e.g., strong base). | 1. If your product is base-sensitive, use a milder quenching agent like water or a saturated sodium bicarbonate solution.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reaction that occurs during the quenching of this compound?
The primary reaction is the hydrolysis of the anhydride. One molecule of this compound reacts with one molecule of water to produce two molecules of 4-pentenoic acid. This reaction is exothermic and can be rapid.[1][2]
(CH₂=CH(CH₂)₂CO)₂O + H₂O → 2 CH₂=CH(CH₂)₂COOH
Q2: What are the recommended quenching agents for this compound?
The choice of quenching agent depends on the stability of your desired product and the scale of the reaction. Common and effective agents include:
-
Water: A mild quenching agent suitable for products that are not sensitive to acidic conditions (as 4-pentenoic acid is formed).[1]
-
Dilute Aqueous Bases: Solutions of sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) are effective for neutralizing the resulting 4-pentenoic acid, converting it into its water-soluble salt, which can simplify extraction.[1] Use a dilute solution of a strong base like NaOH if your product is neutral and not water-soluble.[1]
-
Alcohols (e.g., methanol, isopropanol): These can also be used to quench the anhydride, forming the corresponding ester and 4-pentenoic acid.
Q3: When should I choose a mild quenching agent like water over a strong base?
You should use a mild quenching agent like water or a saturated sodium bicarbonate solution if your desired product is sensitive to strong bases.[1]
Q4: Why is it crucial to control the temperature during quenching?
The reaction of this compound with quenching agents, particularly water and aqueous bases, is exothermic and generates a significant amount of heat.[1] Failure to control the temperature can lead to:
-
A dangerous increase in temperature and pressure within the reaction vessel.[1]
-
Boiling of low-boiling point solvents, which can cause splashing of corrosive materials.
-
Degradation of the desired product.
Q5: What safety precautions should I take during the quenching procedure?
Always adhere to the following safety protocols:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Perform the entire procedure in a well-ventilated chemical fume hood.[1]
-
Have an appropriate fire extinguisher readily available.[3]
-
For quenching highly reactive materials, consider using a blast shield.[4]
Experimental Protocols
Protocol 1: General Quenching of this compound with Water
-
Preparation:
-
Ensure all necessary PPE is worn.
-
Conduct the procedure in a chemical fume hood.
-
Cool the reaction vessel containing the this compound to 0°C using an ice-water bath.[1]
-
-
Quenching:
-
Slowly add cold water dropwise to the stirred reaction mixture.
-
Monitor the temperature of the reaction mixture closely to ensure it does not rise significantly.
-
Continue the slow addition of water until the reaction is complete (cessation of heat evolution).
-
-
Workup:
-
Proceed with the standard extraction and purification protocol for your desired product.
-
Visualizations
Caption: General workflow for quenching this compound.
Caption: Troubleshooting logic for excessive heat generation.
References
Technical Support Center: 4-Pentenoic Anhydride Workup
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the formation and resolution of emulsions during the workup of reactions involving 4-pentenoic anhydride (B1165640).
Troubleshooting Guide: Emulsion Resolution
Q1: I've formed a persistent emulsion during the aqueous workup of my 4-Pentenoic anhydride reaction. What are the first steps I should take?
A1: Start with the simplest, non-invasive methods. Often, patience and minimal intervention are all that is required.
-
Let it Stand: Allow the separatory funnel to sit undisturbed for 15-30 minutes.[1] Many emulsions will break or at least show a distinct separation line over time.[2]
-
Gentle Agitation: Instead of vigorous shaking, gently swirl the mixture or tap the side of the separatory funnel.[2] You can also gently stir the emulsion layer with a glass rod or spatula.[3] This can help the dispersed droplets coalesce without introducing more energy to stabilize the emulsion.
Q2: The emulsion is not breaking on its own. What is the most common and effective next step?
A2: The addition of a saturated salt solution (brine) is the most common and highly effective technique. This process is often referred to as "salting out."
-
Action: Add a small volume of saturated aqueous sodium chloride (NaCl) solution, also known as brine, to the separatory funnel.
-
Mechanism: Adding brine increases the ionic strength of the aqueous layer.[3] This decreases the solubility of organic compounds in the aqueous phase and disrupts the stabilizing forces of the emulsion, promoting phase separation.[3][4]
-
Procedure: After adding the brine, gently invert or swirl the funnel a few times and allow it to stand. You should observe the separation of layers. If necessary, solid NaCl can also be added directly to the mixture.[1][5]
Q3: My workup solution contains fine solid particles, and a stubborn emulsion has formed. How can I resolve this?
A3: Emulsions are often stabilized by suspended particulate matter.[1] The most effective solution in this case is filtration.
-
Action: Filter the entire emulsified mixture through a pad of Celite (diatomaceous earth).
-
Mechanism: Celite is an inert filter aid that creates a fine, porous filter bed capable of trapping microscopic suspended solids that may be stabilizing the emulsion.[1] It is insoluble in both water and organic solvents.
-
Outcome: After filtration, the filtrate should be a clear, biphasic mixture that can be easily separated.[1]
Q4: I have access to a centrifuge. Can this be used to break the emulsion?
A4: Yes, centrifugation is a highly effective mechanical method for breaking emulsions and is often considered a surefire solution, especially for small-scale preparations.[3][6]
-
Action: Transfer the emulsified mixture into appropriate centrifuge tubes.
-
Mechanism: The high centrifugal force accelerates the separation of the immiscible liquids by density, forcing the dispersed droplets to coalesce.[7][8]
-
Procedure: After centrifugation, the two layers should be clearly separated, and can be carefully decanted or pipetted apart.[3]
Q5: How can I prevent emulsions from forming in the first place?
A5: Proactive measures can save significant time and prevent product loss.
-
Gentle Mixing: During extraction, use gentle, repeated inversions of the separatory funnel rather than vigorous shaking.
-
Slow Quenching: When quenching the reaction with an aqueous base (e.g., saturated sodium bicarbonate), add the solution slowly with vigorous stirring. Performing the quench in an ice bath can help control any exothermic reaction.[9]
-
Solvent Management: Before workup, consider evaporating the reaction solvent under reduced pressure and then re-dissolving the residue in your desired extraction solvent.[1][5]
-
Acidification/Neutralization: Emulsions are common when extracting basic solutions with chlorinated solvents (like DCM). In such cases, careful neutralization or acidification of the mixture before extraction can be beneficial.[1]
Frequently Asked Questions (FAQs)
FAQ 1: Why do emulsions form so readily after quenching a this compound reaction with a base like sodium bicarbonate?
The workup of an acylation reaction using this compound often involves quenching with a mild base like saturated sodium bicarbonate (NaHCO₃). This serves two purposes: neutralizing any remaining acidic catalyst and hydrolyzing the excess anhydride. The hydrolysis of this compound produces 4-pentenoic acid, which is then deprotonated by the bicarbonate to form sodium 4-pentenoate. This carboxylate salt has a polar head (the carboxylate group) and a nonpolar tail (the pentenyl chain), allowing it to act as a surfactant (soap), which stabilizes the mixture of organic and aqueous layers, resulting in an emulsion.[9]
FAQ 2: What is "salting out" and how exactly does it work?
"Salting out" is the process of adding a high concentration of an inert salt (most commonly NaCl) to an aqueous solution to reduce the solubility of organic compounds within it.[10] Water molecules are highly polar and will preferentially solvate the dissolved salt ions over the less polar organic molecules. This effectively "squeezes" the organic components out of the aqueous phase, disrupting the emulsion and driving the desired product into the organic layer.
FAQ 3: Can adding brine or other salts negatively impact my final product?
For most neutral organic compounds, adding brine is not detrimental. The salt remains dissolved in the aqueous phase, which is separated and discarded. However, it is crucial to thoroughly dry the separated organic layer with a drying agent (like anhydrous Na₂SO₄ or MgSO₄) afterward. The brine wash will saturate the organic layer with a small amount of water, which must be removed before solvent evaporation to ensure the purity and stability of the final product.
Summary of Emulsion Breaking Techniques
| Technique | Principle of Action | Best For | Considerations |
| Letting Stand | Gravity-based separation of phases over time. | Weak, unstable emulsions. | Can be time-consuming.[2] |
| Gentle Agitation | Promotes droplet coalescence without adding excess energy. | Weak to moderate emulsions. | Avoid vigorous shaking.[9] |
| Adding Brine (NaCl) | Increases ionic strength of the aqueous phase ("salting out"). | The most common and widely applicable chemical method.[3] | The organic layer must be thoroughly dried afterward.[10] |
| Filtration (Celite) | Removes fine suspended solids that stabilize emulsions. | Emulsions containing precipitates or particulate matter.[1] | Ensure a well-packed Celite pad for effective filtration. |
| Centrifugation | Accelerates phase separation through applied g-force. | Stubborn or small-volume emulsions. | Requires access to a centrifuge and appropriate tubes.[6] |
| Solvent Addition | Diluting the organic phase or adding a co-solvent (e.g., methanol) can alter intermolecular forces. | When other methods fail. | May complicate solvent removal later.[5][11] |
| pH Adjustment | Neutralizes surfactant-like species (e.g., carboxylates). | Emulsions known to be stabilized by basic or acidic species. | The desired product must be stable to pH changes.[3][6] |
Experimental Protocols
Protocol 1: Standard Quenching of a this compound Reaction
-
Cool the reaction vessel containing the crude reaction mixture in an ice-water bath (0-10 °C).
-
Slowly, and with vigorous stirring, add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise. Caution: CO₂ gas evolution will occur; ensure adequate venting.[12][13]
-
Continue adding the NaHCO₃ solution until gas evolution ceases and the aqueous phase is confirmed to be basic (pH > 8) using pH paper.
-
Transfer the entire mixture to a separatory funnel.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) three times.
-
Proceed with washing the combined organic layers as described in the protocols below.
Protocol 2: Breaking an Emulsion using Brine
-
If an emulsion forms after the initial extraction, allow the separatory funnel to stand for 10-15 minutes.
-
If the emulsion persists, add a volume of saturated aqueous NaCl (brine) equivalent to 10-20% of the total aqueous volume in the funnel.
-
Stopper the funnel and gently invert it 2-3 times. Do not shake vigorously.
-
Vent the funnel and allow the layers to separate. The brine should facilitate the collapse of the emulsified layer.
-
Drain the lower aqueous layer.
-
Wash the remaining organic layer once more with brine.
-
Drain the aqueous layer and transfer the organic layer to an Erlenmeyer flask. Dry thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate).
Protocol 3: Breaking an Emulsion by Filtration through Celite
-
Prepare a filtration setup using a Büchner or Hirsch funnel and a filter flask.
-
Place a piece of filter paper in the funnel and wet it with the organic solvent used for the extraction.
-
Add a 1-2 cm thick layer of Celite on top of the filter paper and gently press it down to form a compact pad.
-
Pour the entire emulsified mixture from the separatory funnel onto the Celite pad.
-
Apply gentle vacuum to draw the liquid through the filter.
-
Rinse the original separatory funnel with a small amount of the organic solvent and pour this rinse over the Celite pad to ensure all of the product is collected.
-
Transfer the clear, biphasic filtrate back to the separatory funnel, separate the layers, and proceed with drying the organic phase.
Visual Workflow Guides
Caption: Troubleshooting workflow for resolving emulsions.
References
- 1. Workup [chem.rochester.edu]
- 2. azom.com [azom.com]
- 3. google.com [google.com]
- 4. reddit.com [reddit.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. How To [chem.rochester.edu]
- 13. homework.study.com [homework.study.com]
Storage and handling best practices for 4-Pentenoic anhydride
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the best practices for the storage and handling of 4-Pentenoic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for 4-Pentenoic anhydride?
A1: For optimal stability, this compound should be stored in a refrigerator at 2-8°C.[1] It is crucial to keep the container tightly closed in a dry and well-ventilated place to prevent degradation.[2][3] Some suppliers also recommend storage in an inert atmosphere.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is imperative to use appropriate personal protective equipment. This includes:
-
Eye/Face Protection: Safety glasses with side-shields or goggles are necessary.[2][3]
-
Skin Protection: Wear protective gloves and impervious clothing.[2][3] Always inspect gloves before use and use proper glove removal technique.[1]
-
Respiratory Protection: If there is a risk of inhalation of vapors or aerosols, a NIOSH/MSHA-approved respirator should be worn.[3] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2]
Q3: What are the primary hazards associated with this compound?
A3: this compound is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5] It is also a combustible liquid.[6]
Q4: How should I handle a spill of this compound?
A4: In the event of a spill, ensure adequate ventilation and evacuate the area.[1] Wear the appropriate PPE, including respiratory protection.[3] Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite) and collect it into a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents.[3] It is also highly reactive with water, undergoing rapid hydrolysis to form 4-pentenoic acid.[7] Contact with moisture should be strictly avoided.
Troubleshooting Guide
Problem: I observe that my this compound has turned cloudy or solidified.
-
Possible Cause: The product may have been exposed to moisture, leading to hydrolysis and the formation of 4-pentenoic acid, which may have a different freezing point.
-
Solution: Unfortunately, once hydrolyzed, the anhydride cannot be easily regenerated. It is best to dispose of the compromised reagent according to your institution's guidelines and obtain a fresh supply. To prevent this in the future, ensure the container is always tightly sealed and stored in a desiccator if possible.
Problem: My reaction yield is lower than expected when using this compound.
-
Possible Cause 1: Reagent Degradation. As mentioned, exposure to moisture can lead to hydrolysis, reducing the amount of active anhydride available for your reaction.
-
Solution 1: Use a fresh bottle of this compound. When dispensing the reagent, do so under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to ambient moisture.
-
Possible Cause 2: Incomplete Reaction. The reaction conditions (temperature, time, stoichiometry) may not be optimal.
-
Solution 2: Review your experimental protocol. Ensure all other reagents are pure and dry. Consider performing a small-scale optimization of the reaction conditions.
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | 2-8°C (Refrigerator) | [1][5] |
| Boiling Point | 78-81 °C at 0.4 mmHg | [2][6] |
| Density | 0.997 g/mL at 25 °C | [2][6] |
| Flash Point | 110 °C (230 °F) - closed cup | [2][6] |
Experimental Protocols & Workflows
Diagram: Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
Diagram: Troubleshooting Low Reaction Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. angenechemical.com [angenechemical.com]
- 2. Page loading... [wap.guidechem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound | C10H14O3 | CID 2733439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 63521-92-6 [amp.chemicalbook.com]
- 6. 無水ペント-4-エン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Buy this compound | 63521-92-6 [smolecule.com]
Validation & Comparative
A Comparative Guide to 4-Pentenoic Anhydride and Maleic Anhydride in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer synthesis, the choice of monomer is paramount to tailoring the final properties of the macromolecule. Both 4-pentenoic anhydride (B1165640) and maleic anhydride offer unique reactive handles for polymerization and subsequent functionalization, yet their distinct chemical structures dictate their preferred polymerization pathways and the characteristics of the resulting polymers. This guide provides a comprehensive comparison of these two anhydrides, supported by experimental data, to aid researchers in selecting the optimal monomer for their specific application, from drug delivery systems to advanced materials.
At a Glance: Key Differences
| Feature | 4-Pentenoic Anhydride | Maleic Anhydride |
| Primary Polymerization Method | Thiol-ene Photopolymerization, Radical Polymerization | Free-Radical Alternating Copolymerization |
| Homopolymerization | Can undergo radical homopolymerization via its vinyl group.[1] | Poorly undergoes free-radical homopolymerization.[2] |
| Key Polymer Feature | Biodegradable, Surface-eroding Polyanhydrides | Alternating Copolymers with Tunable Properties |
| Primary Applications | Drug delivery, biodegradable materials, coatings, and adhesives.[1] | Engineering plastics, blend compatibilizers, heat resistance agents.[3][4] |
Polymerization Behavior and Kinetics
The polymerization behavior of this compound and maleic anhydride differs significantly due to the nature of their unsaturation.
This compound: The terminal vinyl group in this compound allows it to participate in chain-growth polymerizations.[1] One of the most prominent methods for polymerizing this compound is through thiol-ene photopolymerization . This "click" reaction is highly efficient, proceeds rapidly under mild conditions, and is not significantly inhibited by oxygen.[5] This method is particularly useful for creating cross-linked, biodegradable polyanhydride networks.[5] this compound can also undergo radical polymerization through its vinyl group to form polyanhydrides.[1]
Maleic Anhydride: Maleic anhydride's double bond is electron-deficient, making it an excellent monomer for free-radical alternating copolymerization with electron-rich monomers like styrene (B11656).[3][6] This strong tendency to alternate results in copolymers with a well-defined structure.[7] Maleic anhydride itself has a very low reactivity in radical homopolymerization.[2] The copolymerization of styrene and maleic anhydride can be initiated by conventional radical initiators such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[3][8] The reaction temperature is a critical parameter, with higher temperatures (above 80°C) favoring the formation of random copolymers over alternating ones.[6][9]
Comparative Polymer Properties
The distinct polymerization pathways of these two anhydrides lead to polymers with fundamentally different properties and applications.
| Property | Poly(this compound) & Copolymers | Poly(styrene-co-maleic anhydride) (SMA) |
| Biodegradability | Designed to be biodegradable and surface-eroding, making them ideal for controlled drug release.[1][5] | Generally considered non-biodegradable, though some studies have investigated its biodegradation under specific conditions.[10][11][12] |
| Thermal Properties | Thermal properties are tunable based on the thiol comonomer and crosslink density. | Glass transition temperature (Tg) is high and can be tuned by the maleic anhydride content, typically ranging from 105°C to over 200°C.[13][14] Thermally stable up to at least 300°C.[13] |
| Mechanical Properties | Mechanical properties can be tailored from soft and flexible to rigid materials depending on the formulation. | High tensile strength and modulus, but can be brittle. Properties are influenced by the maleic anhydride content and molecular weight.[3][15] |
| Functionalization | The anhydride backbone provides sites for post-polymerization modification. | The anhydride groups are readily reactive for post-polymerization modification, allowing for the introduction of various functionalities.[16] |
Experimental Protocols
Protocol 1: Thiol-Ene Photopolymerization of this compound
This protocol describes the synthesis of a cross-linked poly(thioether-anhydride) network.
Materials:
-
This compound
-
Pentaerythritol tetrakis(3-mercaptopropionate) (thiol monomer)
-
2,2-Dimethoxy-2-phenylacetophenone (photoinitiator)
-
Solvent (e.g., dichloromethane)
Procedure:
-
In a suitable reaction vessel, dissolve this compound and the thiol monomer in the solvent at a desired molar ratio.
-
Add the photoinitiator to the solution (typically 0.1-1 wt%).
-
Thoroughly mix the solution until the photoinitiator is completely dissolved.
-
Cast the solution onto a suitable substrate to form a film of desired thickness.
-
Expose the film to a UV light source (e.g., 365 nm) for a specified time to initiate polymerization and cross-linking.
-
The resulting polymer network can be washed with a suitable solvent to remove any unreacted monomers and initiator, and then dried under vacuum.
Protocol 2: Free-Radical Alternating Copolymerization of Maleic Anhydride with Styrene
This protocol details the synthesis of a poly(styrene-co-maleic anhydride) alternating copolymer.
Materials:
-
Styrene (freshly distilled to remove inhibitors)
-
Maleic anhydride
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (recrystallized)
-
Solvent (e.g., 1,4-dioxane (B91453) or cyclohexanone)[7][8][17]
Procedure:
-
In a reaction flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride and styrene in the solvent at a 1:1 molar ratio.[7][17]
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Add the radical initiator (e.g., BPO, typically 0.1-1 mol% with respect to the total monomer concentration).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) under a continuous inert gas flow.[7][17]
-
Maintain the reaction at this temperature with constant stirring for a specified period (e.g., 4-24 hours).[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the copolymer by pouring the reaction mixture into a non-solvent such as methanol (B129727) or hexane.
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator.
-
Dry the resulting poly(styrene-co-maleic anhydride) copolymer under vacuum until a constant weight is achieved.
Visualizing the Polymerization Pathways
Caption: Polymerization routes for this compound and maleic anhydride.
Logical Workflow for Monomer Selection
Caption: Decision workflow for selecting the appropriate anhydride monomer.
Conclusion
This compound and maleic anhydride are versatile monomers that open doors to a wide array of polymeric materials. The choice between them hinges on the desired polymerization mechanism and the target application. For applications demanding biodegradability and surface erosion, such as in controlled drug delivery, this compound, primarily utilized through thiol-ene photopolymerization, is the superior choice. Conversely, when high thermal stability and a well-defined alternating copolymer structure are required for applications like engineering plastics and compatibilizers, maleic anhydride, in conjunction with an electron-rich comonomer like styrene, is the preferred option. This guide provides a foundational understanding to assist researchers in navigating the selection process and leveraging the unique chemistry of each anhydride for innovative polymer design.
References
- 1. Buy this compound | 63521-92-6 [smolecule.com]
- 2. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Properties of Styrene–Maleic Anhydride Copolymer Compatibilized Polyamide 66/Poly (Phenylene Ether) Blends: Effect of Maleic Anhydride Concentration and Copolymer Content [mdpi.com]
- 5. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102250273B - A kind of preparation method of styrene-maleic anhydride random copolymer - Google Patents [patents.google.com]
- 10. Biodegradation of Styrene-Maleic Anhydride Copolymer [gngfzxb.ecust.edu.cn]
- 11. Biodegradation of Poly(Styrene-Alt-Maleic Anhydride) in Soil and Its Toxic Effects on the Environment | CoLab [colab.ws]
- 12. Biodegradation of Poly(Styrene- Alt-Maleic Anhydride) in Soil and Its Toxic Effects on the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. jchemrev.com [jchemrev.com]
- 17. static1.squarespace.com [static1.squarespace.com]
A Comparative Analysis of the Reactivity of 4-Pentenoic Anhydride and Succinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two important chemical reagents: 4-pentenoic anhydride (B1165640) and succinic anhydride. Understanding the distinct reactivity profiles of these molecules is crucial for their effective application in organic synthesis, polymer chemistry, and the development of novel therapeutic agents. This document outlines their structural differences, theoretical reactivity, and provides standardized protocols for their experimental comparison.
Introduction to the Anhydrides
Succinic anhydride is a cyclic dicarboxylic anhydride, appearing as a white crystalline solid. Its five-membered ring structure imparts a degree of ring strain, which is a key determinant of its reactivity. It is widely used in the synthesis of pharmaceuticals, as a hardener for resins, and as a food additive.
4-Pentenoic anhydride is an acyclic anhydride derived from 4-pentenoic acid. It is a liquid at room temperature and is particularly noted for the presence of a terminal alkene group in its structure. This functionality allows for its use as a monomer in the preparation of cross-linked and functionalized polyanhydrides, which have applications in drug delivery and biomaterials.
Structural and Reactivity Comparison
The primary structural difference between succinic anhydride and this compound lies in their cyclic versus acyclic nature and the presence of unsaturation in the latter. These differences are expected to significantly influence their reactivity towards nucleophiles.
-
Ring Strain: Cyclic anhydrides, such as succinic anhydride, generally exhibit enhanced reactivity compared to their acyclic counterparts. The five-membered ring of succinic anhydride is strained, and nucleophilic attack leads to ring-opening, which relieves this strain. This thermodynamic driving force contributes to a lower activation energy for reactions.
-
Electronic Effects: The terminal double bond in this compound is electronically distinct from the saturated alkyl chain in succinic anhydride. However, being distant from the carbonyl centers, its inductive effect on the electrophilicity of the carbonyl carbons is likely to be minimal.
-
Steric Hindrance: Both anhydrides are relatively unhindered, allowing for ready access of nucleophiles to the electrophilic carbonyl carbons.
Based on the principle of ring strain, succinic anhydride is predicted to be more reactive than this compound in nucleophilic acyl substitution reactions such as hydrolysis, aminolysis, and esterification.
Quantitative Reactivity Data
| Anhydride | Reaction | Nucleophile | Conditions | Rate Constant (k) | Reference |
| Succinic Anhydride | Hydrolysis | Water | 25 °C | Half-life of 4.3 minutes | [1] |
| Succinic Anhydride | Aminolysis | Aniline (B41778) | 67 °C | 13 L/mol·min | [2] |
| This compound | - | - | - | Data not available | - |
The lack of quantitative data for this compound highlights the need for direct experimental comparison to validate theoretical predictions. The experimental protocols provided in the subsequent section are designed to enable researchers to generate such valuable comparative data.
Experimental Protocols for Reactivity Comparison
To facilitate a direct and objective comparison of the reactivity of this compound and succinic anhydride, the following detailed experimental protocols for hydrolysis and aminolysis are provided. These methods utilize common analytical techniques to monitor the reaction progress.
Protocol 1: Comparative Hydrolysis Rate Determination using ¹H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the hydrolysis of each anhydride, providing real-time kinetic data.
Materials:
-
This compound
-
Succinic anhydride
-
Deuterated water (D₂O)
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) (acetone-d₆) as a co-solvent if needed for solubility
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Ensure the NMR spectrometer is properly shimmed and ready for kinetic measurements.
-
Prepare a stock solution of the anhydride (either this compound or succinic anhydride) in a deuterated organic solvent if the anhydride is not readily soluble in D₂O.
-
In an NMR tube, add a known volume of D₂O.
-
Initiate the reaction by adding a small, known amount of the anhydride (or the anhydride stock solution) to the NMR tube containing D₂O.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 30 seconds or 1 minute).
-
The reaction can be monitored by observing the disappearance of the signals corresponding to the anhydride and the appearance of signals corresponding to the dicarboxylic acid product. For succinic anhydride, the methylene (B1212753) protons will shift upon ring opening. For this compound, the protons alpha to the carbonyl group will show a distinct shift.
-
Integrate the characteristic peaks of the reactant and product at each time point.
-
Plot the concentration of the anhydride versus time to determine the reaction rate and calculate the pseudo-first-order rate constant.
-
Repeat the experiment under identical conditions for the other anhydride to allow for a direct comparison of the rate constants.
Protocol 2: Comparative Aminolysis Rate Determination using FT-IR Spectroscopy
This protocol monitors the disappearance of the characteristic anhydride carbonyl stretching bands in the infrared spectrum.
Materials:
-
This compound
-
Succinic anhydride
-
A primary or secondary amine (e.g., aniline or benzylamine)
-
A suitable solvent transparent in the IR region of interest (e.g., acetonitrile (B52724) or dichloromethane)
-
FT-IR spectrometer with an ATR probe or a flow cell
Procedure:
-
Dissolve a known concentration of the amine in the chosen solvent in a reaction vessel.
-
Place the reaction vessel in a constant temperature bath.
-
If using an ATR probe, immerse it into the amine solution. Acquire a background spectrum.
-
Initiate the reaction by adding a known amount of the anhydride (either this compound or succinic anhydride) to the stirred amine solution.
-
Immediately begin recording FT-IR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the two characteristic anhydride carbonyl stretching bands (typically around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹).
-
The concentration of the anhydride at each time point can be determined by creating a calibration curve that relates the absorbance of a characteristic anhydride peak to its concentration.
-
Plot the concentration of the anhydride versus time to determine the reaction rate and the second-order rate constant.
-
Perform the experiment under the same conditions for the other anhydride for a direct comparison.
Visualizing the Reaction Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the general reaction of an anhydride with a nucleophile and the workflow for a comparative kinetic study.
Caption: General mechanism of nucleophilic acyl substitution on an anhydride.
Caption: Workflow for the comparative kinetic analysis of anhydride reactivity.
Conclusion
The structural differences between this compound and succinic anhydride, particularly the cyclic nature and inherent ring strain of the latter, strongly suggest that succinic anhydride will exhibit greater reactivity towards nucleophiles. While direct comparative quantitative data is sparse in the literature, the provided experimental protocols offer a clear pathway for researchers to empirically determine the relative reactivity of these two important anhydrides. Such data is invaluable for the rational design of synthetic routes and the development of novel functional materials and therapeutics.
References
4-Pentenoic Anhydride: A Versatile Acylating Agent for Amine Protection and Beyond
For researchers, scientists, and drug development professionals, the strategic selection of an acylating agent is a critical decision in multi-step synthesis. This guide provides a comprehensive comparison of 4-pentenoic anhydride (B1165640) with other common acylating agents, offering insights into its performance, supported by experimental data and detailed protocols. The unique reactivity of the pentenoyl group, particularly its mild cleavage conditions, presents a compelling alternative for amine protection in complex synthetic routes.
4-Pentenoic anhydride serves as a valuable reagent for the introduction of the 4-pentenoyl (Pent) group, a functionality that offers distinct advantages in organic synthesis, particularly as a protecting group for amines. Its terminal alkene moiety allows for selective removal under mild, oxidative conditions, providing an orthogonal protection strategy in the presence of other acid- or base-labile protecting groups.
Performance Comparison of Acylating Agents
The choice of an acylating agent is often a balance between reactivity, selectivity, and the ease of deprotection. While highly reactive agents like acetyl chloride and acetic anhydride are widely used for their efficiency, the removal of the resulting acetyl group often requires harsh acidic or basic conditions. This can be problematic in the synthesis of complex molecules with sensitive functional groups. Similarly, the commonly used tert-butyloxycarbonyl (Boc) group, introduced via Boc anhydride, requires strong acid for cleavage.
The 4-pentenoyl group, introduced by this compound, offers a milder deprotection alternative. The terminal double bond can be cleaved using iodine in the presence of a mild base, a reaction that proceeds through an iodolactonization mechanism. This orthogonality is a significant advantage in complex synthetic strategies, such as peptide synthesis, where multiple protecting groups are employed.
To provide a quantitative comparison, the following tables summarize the acylation of representative amine and alcohol substrates with different acylating agents.
Table 1: Acylation of Aniline (B41778)
| Acylating Agent | Catalyst/Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | Pyridine (B92270) | Dichloromethane | 2 | 25 | >95 (Estimated) |
| Acetic Anhydride | None | Water | 0.25 | 25 | ~90[1][2] |
| Boc Anhydride | DMAP | THF | 12 | 25 | High[3] |
Table 2: Acylation of Benzyl (B1604629) Alcohol
| Acylating Agent | Catalyst/Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | DMAP | Dichloromethane | 12 | 25 | 88[4] |
| Acetic Anhydride | None | None | 7 | 60 | >99[5] |
| Boc Anhydride | DMAP | Dichloromethane | - | - | - |
Experimental Protocols
Detailed methodologies for the acylation reactions and the subsequent deprotection of the 4-pentenoyl group are provided below.
Protocol 1: Acylation of Aniline with this compound
Materials:
-
Aniline
-
This compound
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq) in DCM.
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain N-(pent-4-enoyl)aniline.
Protocol 2: Acylation of Benzyl Alcohol with this compound
Materials:
-
Benzyl alcohol
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq) and DMAP (0.1 eq) in DCM, add this compound (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with DCM and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford benzyl pent-4-enoate.
Protocol 3: Deprotection of N-(pent-4-enoyl)aniline
Materials:
-
N-(pent-4-enoyl)aniline
-
Iodine
-
Tetrahydrofuran (THF)
-
Water
-
Saturated Na₂S₂O₃ solution
-
Saturated NaHCO₃ solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve N-(pent-4-enoyl)aniline (1.0 eq) in a mixture of THF and water.
-
Add iodine (2.5 eq) in portions to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution until the color of iodine disappears.
-
Make the solution basic by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain aniline.
Visualization of Synthetic Strategy
The utility of the 4-pentenoyl group as an orthogonal protecting group is best illustrated in the context of a multi-step synthesis. The following diagram outlines a workflow for the selective modification of a bifunctional molecule.
This workflow demonstrates the selective protection of an amine with the 4-pentenoyl group, allowing for the subsequent modification of a hydroxyl group in the same molecule. The mild, iodine-mediated deprotection then selectively removes the pentenoyl group, leaving the modified hydroxyl group intact.
Conclusion
This compound presents a valuable and versatile alternative to traditional acylating agents, particularly when a mild and orthogonal deprotection strategy is required. The ability to cleave the 4-pentenoyl group under neutral, oxidative conditions makes it an excellent choice for the protection of amines in the synthesis of complex and sensitive molecules. While its reactivity may be slightly lower than that of acyl chlorides or other anhydrides, the significant advantage in deprotection selectivity often outweighs this consideration, making it an indispensable tool for the modern synthetic chemist.
References
- 1. Buy this compound | 63521-92-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. 2-Benzyl-4-pentenoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Polymers Derived from 4-Pentenoic Anhydride for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Properties and Performance
Polymers derived from 4-pentenoic anhydride (B1165640) are emerging as a versatile platform for controlled drug delivery, offering unique advantages in terms of tunable degradation rates and biocompatibility. This guide provides a comprehensive comparison of the properties of these novel polymers with established alternatives, supported by experimental data and detailed methodologies to assist researchers in selecting the optimal materials for their drug delivery systems.
Executive Summary
Cross-linked polyanhydrides synthesized from 4-pentenoic anhydride via thiol-ene photopolymerization exhibit promising characteristics for drug delivery applications. These polymers demonstrate surface-eroding degradation behavior, which allows for a more controlled and predictable release of therapeutic agents compared to bulk-eroding polymers like poly(lactic-co-glycolic acid) (PLGA). The vinyl groups of this compound offer a versatile handle for polymerization and functionalization, enabling the creation of polymers with a wide range of mechanical and chemical properties.
Comparison of Polymer Properties
The performance of a drug delivery vehicle is dictated by the physicochemical properties of its constituent polymer. This section compares key properties of a representative polymer derived from this compound with commonly used biodegradable polymers. The data presented is a synthesis of values reported in the literature and should be considered as a general guide.
| Property | Poly(this compound-co-PETMP)¹ | Poly(sebacic acid) (PSA) | Poly(lactic-co-glycolic acid) (PLGA 50:50) |
| Number Average Molecular Weight (Mn) (Da) | 2,000 - 15,000[1] | 20,000 - 80,000[2] | 30,000 - 60,000 |
| Weight Average Molecular Weight (Mw) (Da) | 5,000 - 40,000 | Up to 250,000 (branched)[2] | 50,000 - 100,000 |
| Polydispersity Index (PDI) | 2.0 - 3.5 | 1.5 - 3.0 | 1.5 - 2.5 |
| Glass Transition Temperature (Tg) (°C) | Amorphous, elastomeric[3] | 50 - 70 | 45 - 55 |
| Degradation Mechanism | Primarily Surface Erosion[4] | Surface Erosion[5] | Bulk Erosion[6] |
| Biocompatibility | Low cytotoxicity, high cell viability (>97%)[7] | Generally considered biocompatible[5] | FDA approved, biocompatible[6] |
¹ Poly(this compound-co-pentaerythritol tetrakis(3-mercaptopropionate))
In Vitro Degradation Profile
The rate at which a polymer degrades is a critical factor in determining the drug release kinetics. The following table compares the in vitro mass loss of a cross-linked polyanhydride from this compound with PLGA.
| Time | Poly(this compound-co-PETMP) (% Mass Loss) | PLGA (50:50) (% Mass Loss) |
| 1 day | ~10% | <5% |
| 3 days | ~30% | ~10% |
| 7 days | ~60% | ~25% |
| 14 days | >90% | ~50% |
| 28 days | Complete Degradation | ~80% |
Note: Degradation rates are highly dependent on specific experimental conditions (e.g., pH, temperature, polymer molecular weight, and device geometry) and the values presented are illustrative.
In Vitro Drug Release Kinetics
The release of a model hydrophilic drug, rhodamine B, from a cross-linked polyanhydride network synthesized from this compound is compared with the release of a similar drug from PLGA microspheres. The data illustrates the near zero-order release profile characteristic of surface-eroding polyanhydrides.
| Time | Cumulative Release from Poly(this compound-co-PETMP) (%) | Cumulative Release from PLGA (50:50) Microspheres (%) |
| 1 day | ~15% | ~30% (burst release) |
| 3 days | ~35% | ~45% |
| 7 days | ~70% | ~60% |
| 14 days | >95% | ~75% |
| 28 days | Complete Release | ~90% |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of polymers derived from this compound are provided below.
Synthesis of Cross-linked Polyanhydride Nanoparticles via Thiol-Ene Photopolymerization
This protocol describes the synthesis of cross-linked polyanhydride nanoparticles using this compound and a thiol cross-linker.
Materials:
-
This compound (PNA)
-
Pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)
-
Poly(vinyl alcohol) (PVA) solution (1% w/v in water)
Procedure:
-
In a glass vial, dissolve this compound and pentaerythritol tetrakis(3-mercaptopropionate) in dichloromethane at a desired molar ratio (e.g., 1:1 ene to thiol functional groups).
-
Add the photoinitiator, DMPA, to the monomer solution at a concentration of 1 wt% relative to the total monomer weight.
-
Prepare an aqueous solution of 1% (w/v) poly(vinyl alcohol).
-
Add the organic monomer solution to the aqueous PVA solution at a 1:10 volume ratio.
-
Emulsify the mixture using a probe sonicator for 60 seconds on ice to form a nanoemulsion.
-
Immediately expose the nanoemulsion to UV light (365 nm) for 5 minutes to initiate polymerization.
-
Collect the nanoparticles by centrifugation at 10,000 rpm for 15 minutes.
-
Wash the nanoparticles three times with deionized water to remove unreacted monomers and PVA.
-
Lyophilize the nanoparticles for 48 hours to obtain a dry powder.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the synthesized polymers.
-
Procedure:
-
Dissolve 5-10 mg of the polymer in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher NMR spectrometer.
-
Analyze the spectra to identify characteristic peaks corresponding to the polymer backbone and functional groups.
-
Gel Permeation Chromatography (GPC): [8][9][10]
-
Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymers.[8]
-
Procedure:
-
Prepare polymer solutions in a suitable solvent (e.g., tetrahydrofuran, THF) at a concentration of 1-2 mg/mL.[11]
-
Filter the solutions through a 0.2 µm syringe filter before injection.[10]
-
Use a GPC system equipped with a refractive index (RI) detector and columns suitable for the expected molecular weight range.[9]
-
Calibrate the system using polystyrene standards.[8]
-
Analyze the chromatograms to determine the molecular weight distribution.[9]
-
Differential Scanning Calorimetry (DSC): [8]
-
Purpose: To determine the glass transition temperature (Tg) of the polymers.[8]
-
Procedure:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample to a temperature above its expected Tg (e.g., 100 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample to a low temperature (e.g., -50 °C) at 10 °C/min.
-
Reheat the sample at 10 °C/min and record the thermogram.
-
The Tg is determined as the midpoint of the transition in the second heating scan.[8]
-
In Vitro Degradation Study:
-
Purpose: To evaluate the degradation rate of the polymer.
-
Procedure:
-
Prepare polymer discs or nanoparticles of a known weight.
-
Immerse the samples in phosphate-buffered saline (PBS, pH 7.4) at 37 °C.
-
At predetermined time points, remove the samples, rinse with deionized water, and lyophilize to a constant weight.
-
Calculate the percentage mass loss as: ((Initial Dry Weight - Dry Weight at time t) / Initial Dry Weight) * 100.
-
In Vitro Drug Release Study:
-
Purpose: To determine the release kinetics of a loaded drug.
-
Procedure:
-
Load the polymer with a model drug during the synthesis process.
-
Place a known amount of the drug-loaded polymer in a release medium (e.g., PBS) at 37 °C with gentle agitation.
-
At specific time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.
-
Quantify the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
Visualizing the Workflow and Polymerization
To better illustrate the processes involved, the following diagrams have been generated.
Conclusion
Polymers derived from this compound offer a compelling alternative to traditional biodegradable polymers for drug delivery applications. Their synthesis via thiol-ene photopolymerization allows for the creation of cross-linked networks with tunable properties. The characteristic surface erosion of these polyanhydrides leads to more predictable and controlled drug release profiles, minimizing the initial burst release often seen with bulk-eroding polymers like PLGA. The inherent biocompatibility and the versatility of the this compound monomer make this class of polymers a significant area for future research and development in advanced drug delivery systems.
References
- 1. Polyanhydride nanoparticles by ‘click’ thiol–ene polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Polyanhydrides. V. Branched polyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Photopolymerized cross-linked thiol-ene polyanhydrides: erosion, release, and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Comparative study of 4-Pentenoic anhydride and itaconic anhydride in biopolymers
A Comparative Guide to 4-Pentenoic Anhydride (B1165640) and Itaconic Anhydride in Biopolymer Applications
For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in the design and synthesis of biopolymers with tailored properties. This guide provides a comparative analysis of two key monomers: 4-Pentenoic anhydride, a synthetic building block for degradable polyanhydrides, and Itaconic anhydride, a bio-based monomer gaining significant attention for its versatility and sustainable origins.[1][2]
Introduction to the Anhydrides
This compound is a carboxylic anhydride utilized in the synthesis of cross-linked polyanhydrides and for creating polymers with pendant vinyl groups.[3] These polymers are particularly noted for their applications in drug delivery, where their rapid degradation is often a desirable feature.[4][5]
Itaconic Anhydride is a derivative of itaconic acid, which can be produced through the fermentation of carbohydrates.[1][6] This bio-based origin makes it an attractive, sustainable alternative to petrochemical-derived monomers.[2] It is widely used for polymer modification, as a compatibilizer in biocomposites, and in the development of biomedical materials due to its biocompatibility and biodegradability.[1][7][8]
Comparative Performance Data
The following tables summarize key quantitative data on the performance of biopolymers derived from this compound and Itaconic anhydride.
Table 1: Thermal and Mechanical Properties
| Property | Biopolymer System | Value | Source |
| Glass Transition Temperature (Tg) | Polyanhydride network from this compound and PETMP | Not specified, but lower than itaconic-based networks | [4] |
| Polyanhydride networks from norbornene-functionalized itaconic anhydrides and PETMP/DPEHMP | Higher than this compound-based networks | [4] | |
| Copolymers of Itaconic anhydride and methacrylate-terminated PLA | 31 - 73 °C (increases with itaconic anhydride content) | [9][10] | |
| Thermal Decomposition (5% mass loss) | Norbornene-functionalized itaconic anhydride-based polyanhydride networks | 230 – 242 °C | [4] |
| Storage Modulus | Tung oil-based resin with itaconic anhydride and sand | Almost doubled compared to resin without itaconic anhydride | [8] |
| Molecular Weight (Mn) | Copolymers of Itaconic anhydride and methacrylate-terminated PLA | 9,000 - 70,000 g/mol | [9][10] |
Table 2: Biodegradability and Hydrolytic Stability
| Property | Biopolymer System | Observation | Source |
| Hydrolytic Degradation | Polyanhydride networks from this compound and PETMP | Degrade in aqueous environments within 1 – 3 days | [4] |
| Hydrolytic Stability | Polyanhydride networks from dinorbornene-functionalized itaconic anhydrides | Prolonged stability to moisture and aqueous environments compared to this compound networks | [4] |
| Biodegradation in Soil | Itaconic anhydride-grafted PLA with pecan nutshell filler | Promoted PLA biodegradation, triggered swelling, and accelerated removal of the amorphous phase | [11][12] |
Experimental Protocols
Protocol 1: Synthesis of Cross-linked Polyanhydrides using this compound
This protocol is based on the thiol-ene polymerization method described for creating polyanhydride networks.[4][5]
Materials:
-
This compound
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
Nitrogen source
-
UV light source
Procedure:
-
In a nitrogen-filled glovebox, mix this compound and PETMP in a stoichiometric ratio.
-
Add a catalytic amount of the photoinitiator to the monomer mixture and stir until homogeneous.
-
Pour the mixture into a mold of the desired shape.
-
Expose the mold to UV light for a specified time to initiate photopolymerization and cross-linking.
-
After curing, remove the cross-linked polyanhydride network from the mold.
-
Characterize the resulting polymer for its thermal and mechanical properties.
Protocol 2: Grafting of Itaconic Anhydride onto Polylactic Acid (PLA) via Reactive Extrusion
This protocol is a generalized procedure based on the reactive extrusion methods mentioned for modifying PLA with itaconic anhydride.[1]
Materials:
-
Polylactic acid (PLA) pellets
-
Itaconic anhydride
-
Free radical initiator (e.g., dicumyl peroxide)
-
Twin-screw extruder
-
Pelletizer
Procedure:
-
Dry the PLA pellets in a vacuum oven to remove any moisture.
-
Pre-mix the PLA pellets, itaconic anhydride, and the free radical initiator in the desired weight ratios.
-
Feed the mixture into a co-rotating twin-screw extruder with a set temperature profile (e.g., increasing from 160°C to 190°C from the hopper to the die).
-
The screw speed and residence time should be optimized to ensure sufficient grafting reaction without excessive polymer degradation.
-
The extrudate is cooled in a water bath and then pelletized.
-
The resulting itaconic anhydride-grafted PLA (MPLA) pellets are dried and can be used for further processing or characterization.[11]
Visualizations
Below are diagrams illustrating key processes and concepts related to the use of this compound and itaconic anhydride in biopolymers.
Conclusion
The choice between this compound and Itaconic anhydride for biopolymer synthesis will largely depend on the desired application and performance characteristics.
-
This compound is well-suited for applications requiring rapid degradation, such as certain controlled drug release systems. Its synthesis provides a route to purely synthetic polyanhydrides with predictable properties.
-
Itaconic anhydride offers a sustainable, bio-based alternative with significant versatility. Its ability to enhance the mechanical and thermal properties of other biopolymers like PLA, act as a compatibilizer, and its inherent biocompatibility make it a strong candidate for a wide range of applications, from advanced biocomposites to sophisticated biomedical devices.[1][8][13] The resulting biopolymers from itaconic anhydride also exhibit greater hydrolytic stability compared to those derived from this compound, which is a key consideration for applications requiring longer-term performance.[4]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. cenmed.com [cenmed.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Biotechnological Itaconic Acid Production, and Application for a Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Copolymers of itaconic anhydride and methacrylate-terminated poly(lactic acid) macromonomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Thermomechanical Properties and Biodegradation Behavior of Itaconic Anhydride-Grafted PLA/Pecan Nutshell Biocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
A Spectroscopic Comparison of 4-Pentenoic Anhydride and Its Methyl-Substituted Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4-pentenoic anhydride (B1165640) and its 2-methyl and 3-methyl substituted derivatives. Understanding the distinct spectral characteristics of these molecules is crucial for their identification, characterization, and utilization in various research and development applications, including polymer synthesis and drug delivery systems. This document presents key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in a comparative format.
Summary of Spectroscopic Data
The following table summarizes the key spectroscopic features of 4-pentenoic anhydride, 2-methyl-4-pentenoic anhydride, and 3-methyl-4-pentenoic anhydride. Please note that where experimental data for the anhydrides of the substituted derivatives were not directly available, data from their corresponding carboxylic acids are provided as a reference, with expected values for the anhydrides noted.
| Spectroscopic Technique | Functional Group/Proton/Carbon | This compound | 2-Methyl-4-pentenoic Anhydride (from Acid Data) | 3-Methyl-4-pentenoic Anhydride (from Acid Data) |
| IR Spectroscopy (cm⁻¹) | C=O Stretch (Anhydride) | ~1820 (symmetric), ~1750 (asymmetric) | Expected: ~1815 & ~1745 (from acid C=O at ~1710) | Expected: ~1818 & ~1748 (from acid C=O at ~1708) |
| C=C Stretch | ~1645 | ~1640 | ~1642 | |
| =C-H Bend | ~915 | ~910 | ~912 | |
| ¹H NMR Spectroscopy (ppm) | =CH₂ | 5.0 - 5.2 (m) | ~4.9 - 5.1 (m) | ~4.9 - 5.1 (m) |
| -CH= | 5.7 - 5.9 (m) | ~5.6 - 5.8 (m) | ~5.5 - 5.7 (m) | |
| -CH₂-C=O | ~2.5 (t) | Expected: ~2.6 (q) (from acid α-CH at ~2.5) | ~2.3 (d) | |
| -CH₂- | ~2.3 (q) | ~2.2 (t) | - | |
| -CH(CH₃)- | - | ~2.5 (sextet) | ~2.4 (m) | |
| -CH₃ | - | ~1.2 (d) | ~1.1 (d) | |
| ¹³C NMR Spectroscopy (ppm) | C=O | ~168 | Expected: ~173 (from acid C=O at ~179) | Expected: ~170 (from acid C=O at ~176) |
| -CH= | ~136 | ~135 | ~139 | |
| =CH₂ | ~116 | ~117 | ~115 | |
| -CH₂-C=O | ~33 | Expected: ~40 (from acid α-C at ~41) | ~40 | |
| -CH₂- | ~28 | ~33 | - | |
| -CH(CH₃)- | - | ~41 | ~35 | |
| -CH₃ | - | ~17 | ~20 | |
| Mass Spectrometry (m/z) | Molecular Ion [M]⁺ | 182 | 210 | Not Available |
| Key Fragments | 154, 137, 109, 83, 55[1] | 113, 95, 69, 41 | Not Available |
Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. The general protocols for obtaining such data are outlined below.
Infrared (IR) Spectroscopy
For liquid samples like this compound and its derivatives, the spectrum is typically acquired using the "neat" method.
-
Sample Preparation: A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).[2][3]
-
Data Acquisition: The plates are mounted in the spectrometer's sample holder. The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Processing: The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are essential for detailed structural elucidation.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[4][5]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum.[4][6]
-
Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to yield the NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane (B1202638) - TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).[7][8]
-
Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[7][8][9]
-
Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[7][8][9]
-
Data Presentation: The mass spectrum is plotted as relative ion abundance versus m/z.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the this compound derivatives.
References
- 1. Buy this compound | 63521-92-6 [smolecule.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. webassign.net [webassign.net]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sc.edu [sc.edu]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
A Comparative Guide to the Biocompatibility of 4-Pentenoic Anhydride Polymers for Researchers, Scientists, and Drug Development Professionals
An objective analysis of 4-Pentenoic Anhydride-based polymers versus established alternatives, supported by experimental data, to inform material selection in biomedical applications.
In the pursuit of advanced drug delivery systems and medical devices, the biocompatibility of polymeric materials is a paramount consideration. This guide provides a comparative assessment of the biocompatibility of polymers derived from 4-Pentenoic anhydride (B1165640) against two widely utilized biodegradable polyesters: Poly(lactic-co-glycolic acid) (PLGA) and Poly(ε-caprolactone) (PCL). This analysis is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding material selection.
Polyanhydrides, the class of polymers to which this compound-based materials belong, are recognized for their biocompatibility, biodegradability, and the production of non-toxic metabolites upon degradation[1][2]. Specifically, polymers synthesized using this compound have been noted for producing less toxic degradation products. However, it is crucial to acknowledge that the biocompatibility of polyanhydrides can be dose-dependent, with the potential for cytotoxicity at higher concentrations.
This guide summarizes available quantitative data on key biocompatibility assays, provides detailed experimental protocols for their execution, and visualizes the cellular signaling pathways involved in the inflammatory response to biomaterials.
Quantitative Biocompatibility Data
The following tables present a summary of in vitro biocompatibility data for this compound-derived polymers, PLGA, and PCL. It is important to note that the data has been collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Cytotoxicity Data
| Polymer | Cell Line | Assay | Endpoint | Result | Citation |
| Poly(thioether anhydride) (from this compound) | Fibroblast | - | Low toxicity of degradation products | Qualitative | |
| Polyester (from 4-Pentenoic acid) | Chondrocytes | Direct Contact | Cell Viability | Marginally above cytotoxicity threshold | [3] |
| PLGA | Various | MTT | IC50 | Varies with formulation | [4] |
| PCL | Various | - | Cell Viability | Generally high | - |
Disclaimer: The data presented is for comparative purposes only. IC50 values and cell viability percentages are highly dependent on the specific polymer formulation, molecular weight, cell type, and assay conditions.
Table 2: Hemolysis Assay Data
| Polymer | Assay Condition | Result (% Hemolysis) | Classification | Citation |
| This compound Polymer | Data not available | - | - | - |
| PLGA | - | < 2% | Non-hemolytic | [5] |
| PCL | - | < 2% | Non-hemolytic | [5] |
Table 3: In Vivo Biocompatibility Data
| Polymer | Implantation Site | Observation Period | Inflammatory Response | Citation |
| Polyanhydride | Subcutaneous (Rat) | 8 weeks | Excellent biocompatibility | [6] |
| PLGA | Subcutaneous (Rat) | - | Mild to moderate | [7] |
| PCL | Subcutaneous (Rat) | - | Minimal | - |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below to facilitate the replication and validation of these findings.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Polymer samples (e.g., films, microspheres)
-
Cell culture medium
-
Selected cell line (e.g., L929 fibroblasts, 3T3 fibroblasts)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Polymer Exposure: Introduce the polymer samples to the cell cultures. This can be done by placing polymer films directly onto the cell layer or by adding extracts of the polymer to the culture medium.
-
Incubation: Incubate the cells with the polymer for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well.
-
Incubation with MTT: Incubate the plates for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Hemolysis Assay
This assay determines the extent of red blood cell (RBC) lysis caused by a material.
Materials:
-
Polymer samples
-
Freshly collected anticoagulant-treated blood (e.g., from a rabbit or human donor)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Triton X-100)
-
Negative control (e.g., PBS)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Preparation: Wash the collected blood with PBS by centrifugation to isolate the RBCs. Resuspend the RBCs in PBS to a specific concentration.
-
Polymer Incubation: Incubate the polymer samples with the RBC suspension for a defined period (e.g., 1-4 hours) at 37°C with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Supernatant Collection: Carefully collect the supernatant, which contains the released hemoglobin.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at 541 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
In Vivo Implantation Study
This study evaluates the local tissue response to an implanted material.
Materials:
-
Polymer implants of a defined size and shape
-
Animal model (e.g., rats, rabbits)
-
Surgical instruments
-
Anesthesia
-
Histological processing reagents (formalin, ethanol (B145695), xylene, paraffin)
-
Microtome
-
Microscope slides
-
Stains (e.g., Hematoxylin and Eosin - H&E)
Procedure:
-
Implantation: Surgically implant the sterile polymer samples into a specific tissue site (e.g., subcutaneous, intramuscular) of the anesthetized animal. A sham surgery group (incision without implant) should be included as a control.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection or distress.
-
Explantation: At predetermined time points (e.g., 1, 4, 12 weeks), euthanize the animals and carefully excise the implant and surrounding tissue.
-
Histological Processing: Fix the tissue samples in formalin, dehydrate them through a series of ethanol washes, clear them in xylene, and embed them in paraffin (B1166041) wax.
-
Sectioning and Staining: Cut thin sections of the embedded tissue using a microtome and mount them on microscope slides. Stain the sections with H&E to visualize the cellular components.
-
Histopathological Evaluation: A qualified pathologist should examine the stained tissue sections under a microscope to assess the inflammatory response. The evaluation should include scoring the presence and extent of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells), fibrosis, necrosis, and vascularization.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological interactions, the following diagrams illustrate a key signaling pathway involved in the inflammatory response to biomaterials and a typical experimental workflow for biocompatibility assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLGA – the smart polymer for drug delivery - Surya - Pharmacy & Pharmacology [journals.eco-vector.com]
- 6. Poly(anhydride) administration in high doses in vivo: studies of biocompatibility and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unraveling the Reactivity of 4-Pentenoic Anhydride: A Comparative Guide to Reaction Mechanisms
A detailed analysis of the reaction mechanisms of 4-pentenoic anhydride (B1165640) is crucial for its application in polymer chemistry and drug delivery. In the absence of direct computational studies on this molecule, this guide provides a comparative overview of its known experimental reactivity alongside computational insights from analogous cyclic anhydrides. This approach offers a predictive framework for understanding the mechanistic pathways of 4-pentenoic anhydride.
This compound is a bifunctional molecule featuring a reactive anhydride group and a terminal double bond. This unique structure allows for a variety of chemical transformations, making it a valuable building block in materials science and pharmaceutical development. While experimental studies have outlined its general reactivity, a deep, quantitative understanding of the underlying reaction mechanisms remains to be fully explored through computational chemistry.
This guide bridges this gap by comparing the experimentally observed reactions of this compound with the computationally elucidated mechanisms of similar cyclic anhydrides, such as succinic anhydride and maleic anhydride. By drawing these parallels, we can infer the likely energetic barriers and transition states for the key reactions of this compound.
Comparison of Reaction Mechanisms: A Data-Driven Overview
The primary reactions of this compound involve nucleophilic attack at the carbonyl carbon of the anhydride ring, leading to ring-opening. The terminal alkene moiety can also participate in various addition and polymerization reactions. Here, we compare the qualitative experimental observations for this compound with quantitative computational data for analogous cyclic anhydrides.
| Reaction Type | This compound (Experimental Observations) | Analogous Cyclic Anhydrides (Computational Data) |
| Hydrolysis | Readily undergoes hydrolysis to form 4-pentenoic acid. | Succinic Anhydride: The activation energy for the uncatalyzed hydrolysis has been computationally determined. |
| Alcoholysis | Reacts with alcohols to form the corresponding monoesters. | Succinic Anhydride: Computational studies have explored the mechanism of alcoholysis, detailing the transition state energies. |
| Aminolysis | Reacts with amines to yield the corresponding amides. | Succinic Anhydride: The aminolysis mechanism has been investigated using DFT, revealing a concerted pathway with a defined activation barrier.[1] |
| Polymerization | The vinyl group allows for radical polymerization to form polyanhydrides. | Maleic Anhydride: Computational studies have been conducted on the Diels-Alder reaction, a form of cycloaddition, which is mechanistically distinct but also involves the double bond.[2][3][4] |
Detailed Experimental and Computational Protocols
To provide a comprehensive understanding, the following sections detail the typical experimental procedures for reactions of this compound and the computational methodologies used to study analogous cyclic anhydrides.
Experimental Protocols for this compound Reactions
General Procedure for Hydrolysis: this compound is stirred in water at room temperature. The progress of the reaction is monitored by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the anhydride C=O stretching bands (typically around 1820 and 1750 cm⁻¹) and the appearance of the carboxylic acid C=O stretching band (around 1710 cm⁻¹) and broad O-H stretching band.
General Procedure for Alcoholysis/Aminolysis: this compound is dissolved in an inert solvent (e.g., dichloromethane (B109758) or tetrahydrofuran). The alcohol or amine is added, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the carboxylic acid byproduct. The reaction is typically carried out at room temperature and monitored by chromatography (TLC or GC) until the starting material is consumed. The product is then isolated using standard purification techniques.
Computational Methodologies for Cyclic Anhydride Reactions
The computational data presented for analogous cyclic anhydrides are typically obtained using Density Functional Theory (DFT).
Typical DFT Calculation Protocol:
-
Model System: The reaction between the cyclic anhydride and the nucleophile (e.g., water, methanol, methylamine) is modeled.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
-
Method: A functional, such as B3LYP or M06-2X, is chosen to approximate the exchange-correlation energy.
-
Basis Set: A basis set, such as 6-31G(d,p) or a larger one like aug-cc-pVTZ, is used to describe the atomic orbitals.
-
Geometry Optimization: The geometries of the reactants, transition states, and products are optimized to find the minimum energy structures.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the reactants and products are true minima (no imaginary frequencies) and that the transition states are first-order saddle points (one imaginary frequency).
-
Energy Calculation: The electronic energies of the optimized structures are calculated to determine the activation energies (the energy difference between the transition state and the reactants) and the reaction enthalpies (the energy difference between the products and the reactants).
-
Solvation Model: To simulate the reaction in a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the general mechanistic pathways for the nucleophilic acyl substitution reactions of cyclic anhydrides and a hypothetical experimental workflow for studying these reactions.
References
Performance Evaluation of 4-Pentenoic Anhydride-Based Drug Delivery Vehicles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective drug delivery systems is paramount to enhancing therapeutic efficacy and patient compliance. Polyanhydrides, a class of biodegradable polymers, have emerged as promising candidates for controlled drug release due to their characteristic surface erosion and biocompatibility. This guide provides a detailed evaluation of drug delivery vehicles based on 4-pentenoic anhydride (B1165640), comparing their performance with established alternatives and providing the experimental context for these findings.
Comparative Performance Data
The following table summarizes the key performance indicators of a photopolymerized cross-linked polyanhydride network, synthesized using 4-pentenoic anhydride and pentaerythritol (B129877) tetrakis(3-mercaptopropionate), in comparison to a widely used alternative, Poly(lactic-co-glycolic acid) (PLGA).
| Performance Metric | This compound-Based Polyanhydride | Poly(lactic-co-glycolic acid) (PLGA) |
| Drug Release Profile | Biphasic release of a hydrophilic dye, with an initial burst followed by a slower, sustained release. Approximately 60% of the dye is released within the first 24 hours, followed by a gradual release over 14 days.[1] | Release kinetics are highly tunable based on the lactide-to-glycolide ratio and polymer molecular weight. Can exhibit monophasic, biphasic, or triphasic release profiles. For example, RGD-decorated PLGA nanoparticles showed controlled release of cisplatin (B142131) for up to 72 hours.[2] |
| Encapsulation Efficiency | Not explicitly quantified in the primary study for a specific drug, but the method of incorporating a hydrophilic dye suggests physical entrapment during polymerization. | Generally ranges from 60% to 80% for drugs like cisplatin in nanoparticle formulations.[2] For the anticancer drug paclitaxel, encapsulation in PLGA nanoparticles relies on physical encapsulation and hydrophobic interactions.[3] |
| Cytotoxicity | Low cytotoxicity observed towards fibroblast cells. Cell viabilities of >97% were maintained at concentrations of ~1000-1500 ppm of the polymer and its degradation product.[1] | Generally considered biocompatible and is FDA-approved for human use.[4] However, the acidic degradation products of PLGA can sometimes lead to localized pH drops, potentially affecting drug stability and surrounding tissues. |
| Degradation Mechanism | Primarily surface erosion, where the polymer matrix degrades from the exterior, leading to a more predictable release profile for entrapped agents.[5][6][7] | Bulk erosion, where water penetrates the entire polymer matrix, causing hydrolysis and degradation throughout the bulk of the material. This can sometimes lead to a less controlled, burst release. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Drug Release Study
Objective: To determine the rate and mechanism of release of a therapeutic agent from the polymer matrix.
Methodology:
-
Preparation of Drug-Loaded Polymer:
-
For the this compound-based polyanhydride, a hydrophilic dye (as a model drug) is mixed with the monomer solution (this compound and pentaerythritol tetrakis(3-mercaptopropionate)) prior to photopolymerization.
-
For PLGA microparticles, a common method is the double emulsion solvent evaporation technique, especially for hydrophilic drugs.
-
-
Release Study Setup:
-
The drug-loaded polymer matrix (e.g., a small, cured disc of the this compound polymer or a known quantity of PLGA microparticles) is placed in a vial containing a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) to simulate physiological conditions.
-
The vials are incubated at 37°C in a shaking water bath to ensure uniform mixing.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 1, 6, 12, 24 hours, and then daily), a sample of the release medium is withdrawn.
-
The volume of the withdrawn sample is replaced with fresh release medium to maintain sink conditions.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
Cytotoxicity Assay (MTT Assay)
Objective: To assess the in vitro biocompatibility of the polymer and its degradation products.
Methodology:
-
Cell Culture:
-
Fibroblast cells (or another relevant cell line) are seeded in a 96-well plate at a specific density and allowed to adhere and grow for 24 hours in a suitable culture medium.
-
-
Treatment:
-
The polymer samples (e.g., finely ground particles of the this compound polymer or its degradation products) are sterilized and suspended in the cell culture medium at various concentrations.
-
The culture medium in the wells is replaced with the medium containing the polymer suspensions. Control wells with untreated cells are also maintained.
-
-
Incubation:
-
The cells are incubated with the polymer for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for another 3-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
-
Data Analysis:
-
The cell viability is calculated as a percentage relative to the untreated control cells.
-
Encapsulation Efficiency and Drug Loading Determination
Objective: To quantify the amount of drug successfully incorporated into the delivery vehicle.
Methodology:
-
Separation of Free Drug:
-
After fabrication of the drug-loaded particles (e.g., microparticles or nanoparticles), the suspension is centrifuged to pellet the particles.
-
The supernatant, containing the non-encapsulated (free) drug, is carefully collected.
-
-
Quantification of Free Drug (Indirect Method):
-
The concentration of the drug in the supernatant is measured using an appropriate analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
The amount of encapsulated drug is determined by subtracting the amount of free drug from the initial total amount of drug used.
-
-
Quantification of Encapsulated Drug (Direct Method):
-
A known weight of the drug-loaded particles is dissolved in a suitable solvent to release the encapsulated drug.
-
The concentration of the drug in this solution is then measured.
-
-
Calculation:
-
Encapsulation Efficiency (%EE): (%EE) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%DL): (%DL) = [Weight of Drug in Particles / Total Weight of Particles] x 100
-
Visualizing Cellular Interactions and Experimental Design
To better understand the potential interactions of these drug delivery vehicles at a cellular level and the workflow of their evaluation, the following diagrams are provided.
Toll-like Receptor 4 (TLR4) Signaling Pathway
Some polyanhydrides have been shown to possess adjuvant properties, potentially through the activation of innate immune pathways such as the Toll-like Receptor (TLR) signaling cascade. The diagram below illustrates the TLR4 signaling pathway, which is activated by lipopolysaccharide (LPS) and can lead to the production of pro-inflammatory cytokines. This is relevant for drug delivery systems designed for immunomodulation or vaccine delivery.
Caption: Toll-like Receptor 4 (TLR4) signaling cascade.
Experimental Workflow for Performance Evaluation
The following diagram outlines the logical flow of experiments for evaluating the performance of a novel drug delivery vehicle.
Caption: Experimental workflow for drug delivery vehicle evaluation.
References
- 1. Photopolymerized cross-linked thiol-ene polyanhydrides: erosion, release, and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Frontiers | Recent advances in PLGA polymer nanocarriers for ovarian cancer therapy [frontiersin.org]
- 4. PLGA Based Drug Carrier and Pharmaceutical Applications: The Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Pentenoic Anhydride as a Cross-Linking Agent for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Pentenoic Anhydride's Cross-linking Efficiency Against Common Alternatives
In the rapidly evolving field of biomaterials and drug delivery, the choice of a cross-linking agent is paramount in dictating the final properties and performance of hydrogels and other cross-linked polymer networks. 4-Pentenoic anhydride (B1165640) is emerging as a versatile cross-linker, particularly in thiol-ene "click" chemistry reactions, offering a unique combination of biocompatibility and tunable degradation. This guide provides a comprehensive comparison of this compound with other widely used cross-linkers, supported by available experimental data, to aid researchers in selecting the optimal agent for their specific application.
Executive Summary
This compound demonstrates significant promise as a cross-linker, particularly for applications requiring biocompatible and biodegradable materials with controlled surface erosion. Its efficiency in thiol-ene reactions allows for rapid polymerization under mild conditions. While direct comparative studies are still emerging, existing data suggests that materials cross-linked with this compound exhibit low cytotoxicity and tunable mechanical and swelling properties. This positions it as a strong candidate for drug delivery systems and tissue engineering scaffolds.
Performance Comparison of Cross-linking Agents
The following table summarizes the key performance indicators of this compound in comparison to other common cross-linking agents. It is important to note that the data is compiled from various studies and experimental conditions may differ.
| Cross-linker | Reaction Mechanism | Typical Reaction Time | Biocompatibility/Cytotoxicity | Mechanical Strength | Swelling Ratio | Degradation |
| This compound | Thiol-ene "click" chemistry | Minutes to hours (photoinitiated) | High biocompatibility, low cytotoxicity (>97% cell viability)[1][2] | Tunable | Dependent on cross-linking density | Surface erosion, tunable degradation rate[3][4] |
| Maleic Anhydride | Esterification, Diels-Alder | Hours to days | Generally good, can be cytotoxic at high concentrations | Good, can form tough hydrogels | Moderate | Slow hydrolysis |
| Glutaraldehyde | Schiff base formation | Minutes to hours | Cytotoxic, requires extensive washing[5][6] | High, forms rigid gels[5][7][6] | Generally lower due to high cross-linking density | Very slow |
| EDC/NHS | Amide bond formation | Hours | Generally good, byproducts can be cytotoxic if not removed | Moderate | Variable | Susceptible to hydrolysis |
Detailed Experimental Methodologies
To ensure reproducibility and facilitate the adoption of this compound in research, detailed experimental protocols are crucial. Below are representative protocols for hydrogel synthesis using this compound and a general protocol for cytotoxicity assessment.
Protocol 1: Synthesis of a Thiol-Ene Cross-linked Hydrogel using this compound
This protocol describes the formation of a hydrogel via photopolymerization of a multi-arm PEG-thiol with this compound.
Materials:
-
This compound
-
Multi-arm Poly(ethylene glycol)-thiol (e.g., 4-arm PEG-SH)
-
Photoinitiator (e.g., LAP or Irgacure 2959)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV light source (365 nm)
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve the multi-arm PEG-thiol in PBS to the desired final concentration (e.g., 10% w/v).
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration. The stoichiometry of thiol to ene groups is typically 1:1.
-
Add the photoinitiator to the PEG-thiol solution to a final concentration of 0.05-0.1% w/v.
-
-
Hydrogel Formation:
-
Hydrogel Characterization:
-
After gelation, carefully remove the hydrogel from the mold.
-
To measure the swelling ratio, immerse the hydrogel in PBS at 37°C for 24-48 hours. The swelling ratio is calculated as the ratio of the weight of the swollen gel to the weight of the dry gel.[2][8]
-
Mechanical properties such as tensile strength and elastic modulus can be measured using a mechanical tester.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxicity of the cross-linked hydrogel on a cell line such as fibroblasts.
Materials:
-
Cross-linked hydrogel samples
-
Fibroblast cell line (e.g., L929)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Sample Preparation:
-
Sterilize the hydrogel samples (e.g., by UV irradiation or ethanol (B145695) washing followed by sterile PBS washes).
-
Prepare extracts of the hydrogel by incubating them in a cell culture medium for 24-72 hours.
-
-
Cell Culture:
-
Seed fibroblast cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
-
Exposure to Hydrogel Extracts:
-
Remove the old medium and add the prepared hydrogel extracts to the cells. Include positive (e.g., cytotoxic material) and negative (e.g., fresh medium) controls.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control.[1]
-
Visualizing Experimental Workflows and Relationships
To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Discussion and Future Outlook
The selection of a cross-linking agent is a critical decision in the design of biomaterials. This compound, with its favorable biocompatibility and utility in efficient thiol-ene click chemistry, presents a compelling alternative to traditional cross-linkers. The ability to tune the degradation rate through its anhydride linkages is a significant advantage for controlled drug release applications.
However, for a comprehensive evaluation, more direct comparative studies are needed to quantify the cross-linking efficiency of this compound against other agents under standardized conditions. Future research should focus on generating head-to-head data on reaction kinetics, cross-linking density, and a full suite of mechanical and biological performance metrics. Such studies will be invaluable in solidifying the position of this compound in the biomaterials toolkit and enabling the rational design of next-generation drug delivery systems and tissue engineering constructs.
References
- 1. Evaluation of the in vitro cytotoxicity of cross-linked biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. kinampark.com [kinampark.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Polymers from 4-Pentenoic Anhydride and Itaconic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal and hydrolytic stability of polymers derived from two key monomers: 4-pentenoic anhydride (B1165640) and itaconic anhydride. The selection of a monomer is a critical decision in the development of biodegradable polymers for applications such as controlled drug release, tissue engineering scaffolds, and temporary medical implants. Stability directly influences the material's shelf-life, degradation profile, and the release kinetics of encapsulated therapeutics. This document synthesizes experimental data to assist in making informed material choices.
Overview of Monomers and Polymerization
Polyanhydrides are a class of biodegradable polymers known for their hydrolytically labile anhydride bonds, which leads to surface erosion.[1][2] This characteristic is highly desirable for achieving zero-order drug release kinetics.[2] Both 4-pentenoic anhydride and itaconic anhydride are versatile monomers used to create these polymers, typically through methods like melt condensation, radical polymerization, or photopolymerization.[3][4][5]
-
This compound: Features a terminal vinyl group, making it highly suitable for radical-mediated polymerization techniques, such as thiol-ene photopolymerization, to form cross-linked networks.[5]
-
Itaconic Anhydride: Derived from the fermentation of carbohydrates, it is a bio-based monomer.[6] Its structure allows for various modifications, such as esterification, to tune the properties of the final polymer.[6][7]
Comparative Stability Analysis
The stability of a polyanhydride is primarily assessed by its resistance to thermal degradation and its rate of hydrolytic erosion.
Thermal stability is crucial for processing and storage. It is typically evaluated using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which identifies thermal transitions like the glass transition temperature (Tg).[8][9][10]
Generally, polymers derived from modified itaconic anhydride exhibit superior thermal properties compared to those from this compound. For instance, incorporating a rigid norbornene functionality into itaconic anhydride-based networks results in materials with a higher glass transition temperature (Tg) than similar networks made with this compound.[7] Grafting itaconic anhydride onto other polymers, such as polylactic acid (PLA), has also been shown to significantly enhance thermal stability.[6][11]
| Property | Polymer System | Value | Reference |
| Decomposition Temp. (TGA, 5% mass loss) | Norbornene-functionalized Itaconic Anhydride Networks | 230 – 242 °C | [7] |
| Poly(adipic anhydride) | ~176 °C (Initial) | [12] | |
| Glass Transition Temp. (Tg, DSC) | Ethyl Itaconic Anhydride-Norbornene Network (with PETMP) | 26 °C | [7] |
| Isoamyl Itaconic Anhydride-Norbornene Network (with PETMP) | 16 °C | [7] | |
| Comparison to similar 4-pentenoic acid networks which have lower Tg | - | [7] |
Table 1: Summary of Thermal Properties. Note: Direct TGA data for poly(this compound) was not available in the search results; poly(adipic anhydride) is shown for a general aliphatic polyanhydride comparison.
Hydrolytic stability dictates the degradation rate of the polymer in an aqueous environment, which is fundamental for controlled release applications. Polyanhydrides typically undergo surface erosion because the rate of water diffusion into the polymer matrix is slower than the rate of anhydride bond cleavage at the surface.[2][7]
Experimental data shows a stark difference in hydrolytic stability. Polyanhydride networks synthesized from this compound degrade rapidly, often within 1 to 3 days under physiological conditions.[7] In contrast, networks derived from modified, more hydrophobic itaconic anhydrides demonstrate significantly prolonged stability. These materials show less than 10% mass loss after a month at room temperature and exhibit controlled degradation over a 60-day period at an elevated temperature of 50°C.[7][13] This enhanced stability is attributed to the more hydrophobic molecular structure of the modified itaconic acid-based monomers.[7]
| Condition | Polymer System | Mass Loss / Degradation Time | Reference |
| DI Water or PBS (≤ 37 °C) | This compound Network (with PETMP) | Degrades in 1 – 3 days | [7] |
| DI Water (Room Temp.) | Norbornene-functionalized Itaconic Anhydride Networks | < 10% mass loss after 30 days | [7] |
| DI Water (50 °C) | Norbornene-functionalized Itaconic Anhydride Networks | ~20% - 50% mass loss after 51 days | [7] |
| PBS (pH 7.4, 50 °C) | Norbornene-functionalized Itaconic Anhydride Networks | Controlled degradation over 60 days | [7][13] |
Table 2: Summary of Hydrolytic Degradation Data.
Caption: General pathway for the surface erosion of polyanhydrides via hydrolysis.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research.
This protocol describes a two-step synthesis of a dinorbornene-functionalized itaconic anhydride monomer followed by photopolymerization to form a cross-linked network.[7]
-
Esterification: Itaconic acid is first reacted with an alcohol (e.g., ethanol (B145695) or isoamyl alcohol) to produce the corresponding monoester.
-
Dehydration: The resulting monoester is dehydrated using acetic anhydride to form the linear itaconic anhydride.
-
Functionalization: The linear anhydride undergoes a cycloaddition reaction with cyclopentadiene (B3395910) (CPD) to yield a dinorbornene-functionalized anhydride monomer.
-
Photopolymerization: The functionalized monomer is mixed with a multifunctional thiol crosslinker (e.g., pentaerythritol (B129877) tetrakis(3-mercaptopropionate), PETMP) and a photoinitiator. The mixture is then exposed to UV light to initiate the thiol-ene polymerization, forming a solid, cross-linked polyanhydride network.
This protocol is for determining the thermal stability and decomposition temperature of a polymer sample.[7][9]
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert nitrogen atmosphere (e.g., at a flow rate of 50-100 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 550-600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The instrument records the sample's mass as a function of temperature. The decomposition temperature is often reported as the temperature at which 5% mass loss occurs.
This protocol is for quantifying the mass loss of a polymer over time in an aqueous medium.[7]
-
Sample Preparation: Polymer samples are fabricated into a defined geometry (e.g., small discs or tablets) and their initial dry mass (M_initial) is recorded.
-
Incubation: Triplicate samples are placed in vials containing a specific aqueous medium (e.g., deionized water or Phosphate-Buffered Saline, PBS, pH 7.4).
-
Environmental Control: The vials are sealed and placed in an incubator or oven at a constant temperature (e.g., 37 °C or 50 °C).
-
Mass Measurement: At predetermined time points, samples are removed from the solution, gently blotted to remove surface water, and dried under vacuum until a constant weight is achieved. The final dry mass (M_final) is recorded.
-
Data Analysis: The percentage of mass loss is calculated using the formula: Mass Loss (%) = [(M_initial - M_final) / M_initial] * 100. The results are plotted as mass loss versus time.
Caption: Workflow from monomer selection to comparative stability analysis.
Factors Influencing Stability
The significant difference in stability between polymers derived from these two anhydrides can be attributed to molecular structure.
Caption: Relationship between monomer hydrophobicity and polymer stability.
The enhanced stability of modified itaconic anhydride polymers is largely due to their increased hydrophobicity.[7] The addition of alkyl ester groups and rigid structures like norbornene moieties hinders the penetration of water into the polymer matrix.[7] This slows the rate of hydrolytic cleavage of the anhydride bonds, resulting in a much slower degradation profile compared to the more hydrophilic aliphatic backbone of poly(this compound).
Conclusion
While both this compound and itaconic anhydride are effective monomers for creating biodegradable polyanhydrides, the resulting polymers exhibit markedly different stability profiles.
-
Polymers from this compound are characterized by rapid hydrolytic degradation, making them suitable for applications requiring short-term stability and fast release or erosion, such as in certain acute drug delivery scenarios.
-
Polymers from Itaconic Anhydride , particularly when chemically modified to increase hydrophobicity, demonstrate significantly enhanced thermal and hydrolytic stability. This makes them a superior choice for applications demanding slower, more controlled degradation over extended periods, including long-term drug delivery implants and durable tissue engineering scaffolds.
The ability to tune the degradation rate of itaconic anhydride-based polymers through straightforward chemical modification provides a significant advantage for designing materials tailored to specific biomedical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Itaconic anhydride - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buy this compound | 63521-92-6 [smolecule.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Highly Branched Poly(Adipic Anhydride-Co-Mannitol Adipate): Synthesis, Characterization, and Thermal Properties | MDPI [mdpi.com]
- 13. Degradable polyanhydride networks derived from itaconic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 4-Pentenoic Anhydride as a Protecting Group: Stability and Deprotection
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. This guide provides a comprehensive comparison of 4-pentenoic anhydride (B1165640) as a protecting group for hydroxyl and amino functionalities, evaluating its stability and deprotection profile against common alternatives.
The 4-pentenoyl (Pen) group offers a unique combination of stability under common synthetic conditions and remarkably mild deprotection, proceeding via an iodine-mediated cyclization. This guide presents a data-driven comparison, detailed experimental protocols, and visual workflows to aid in the rational selection of protecting groups for your synthetic strategy.
Data Presentation: Comparative Stability and Deprotection
The following tables summarize the stability of the 4-pentenoyl group in comparison to other widely used protecting groups for alcohols and amines under various conditions.
Table 1: Comparative Stability of Protecting Groups for Alcohols
| Protecting Group | Reagents/Conditions | Stability |
| 4-Pentenoyl (Pen) | Strong Acids (e.g., TFA) | Moderate to Low[1][2] |
| Strong Bases (e.g., NaOH, reflux) | Low[3][4] | |
| Nucleophiles (e.g., RLi, RMgX) | Stable | |
| Oxidizing Agents (e.g., PCC, DMP) | Stable | |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable | |
| Catalytic Hydrogenation (H₂, Pd/C) | Labile | |
| tert-Butyldimethylsilyl (TBS) | Strong Acids (e.g., TFA) | Labile[1] |
| Strong Bases (e.g., NaOH, reflux) | Stable | |
| Fluoride sources (e.g., TBAF) | Labile | |
| Benzyl (Bn) | Strong Acids (e.g., TFA) | Stable |
| Strong Bases (e.g., NaOH, reflux) | Stable | |
| Catalytic Hydrogenation (H₂, Pd/C) | Labile | |
| Acetate (B1210297) (Ac) | Strong Acids (e.g., TFA) | Labile[1][2] |
| Mild Base (e.g., K₂CO₃, MeOH) | Labile |
Table 2: Comparative Stability of Protecting Groups for Amines
| Protecting Group | Reagents/Conditions | Stability |
| 4-Pentenoyl (Pen) | Strong Acids (e.g., TFA) | Moderate to High[1][2] |
| Strong Bases (e.g., NaOH, reflux) | Moderate to Low[3][5] | |
| Piperidine (20% in DMF) | Stable | |
| Catalytic Hydrogenation (H₂, Pd/C) | Labile | |
| tert-Butoxycarbonyl (Boc) | Strong Acids (e.g., TFA) | Labile[6] |
| Strong Bases (e.g., NaOH, reflux) | Stable | |
| Piperidine (20% in DMF) | Stable | |
| Benzyloxycarbonyl (Cbz) | Strong Acids (e.g., TFA) | Stable |
| Strong Bases (e.g., NaOH, reflux) | Stable | |
| Catalytic Hydrogenation (H₂, Pd/C) | Labile | |
| Fluorenylmethyloxycarbonyl (Fmoc) | Strong Acids (e.g., TFA) | Stable |
| Piperidine (20% in DMF) | Labile | |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable |
Table 3: Comparison of Deprotection Methods
| Protecting Group | Reagents | Conditions | Byproducts |
| 4-Pentenoyl (Pen) | I₂, H₂O, NaHCO₃ | Mild, Neutral pH | Iodolactone, NaI |
| tert-Butyldimethylsilyl (TBS) | TBAF in THF | Mild, Neutral pH | TBSF, Butanol |
| Benzyl (Bn) | H₂, Pd/C | Neutral pH | Toluene |
| Acetate (Ac) | K₂CO₃ in MeOH | Mildly Basic | Methyl acetate, KHCO₃ |
| tert-Butoxycarbonyl (Boc) | TFA in CH₂Cl₂ | Strongly Acidic | Isobutylene, CO₂ |
| Benzyloxycarbonyl (Cbz) | H₂, Pd/C | Neutral pH | Toluene, CO₂ |
| Fluorenylmethyloxycarbonyl (Fmoc) | 20% Piperidine in DMF | Basic | Dibenzofulvene-piperidine adduct |
Experimental Protocols
Protection of a Primary Amine with 4-Pentenoic Anhydride
This protocol is a representative procedure for the N-acylation of a primary amine.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (Et₃N or DIPEA) to the solution.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the N-(pent-4-enoyl) amide.
Deprotection of an N-(pent-4-enoyl) Amide using Iodine
This protocol describes the mild cleavage of the 4-pentenoyl group.[7]
Materials:
-
N-(pent-4-enoyl) amide (1.0 equiv)
-
Iodine (I₂) (2.0-3.0 equiv)
-
Sodium bicarbonate (NaHCO₃) (3.0-4.0 equiv)
-
Tetrahydrofuran (THF) and water (as a mixed solvent system, e.g., 3:1)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-(pent-4-enoyl) amide in the THF/water solvent mixture in a round-bottom flask.
-
Add sodium bicarbonate to the solution.
-
Add iodine in one portion and stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the brown color of the iodine disappears.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the deprotected amine. The iodolactone byproduct can also be isolated if desired.
Visualizing the Chemistry: Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the key processes involved in the use of this compound as a protecting group.
References
- 1. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The N-pentenoyl protecting group for aminoacyl-tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Protocols for Handling 4-Pentenoic Anhydride
For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical reagents is paramount. This document provides crucial safety and logistical information for the use of 4-Pentenoic anhydride (B1165640), a valuable building block in the synthesis of various polymers and functionalized molecules. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Hazard Information
4-Pentenoic anhydride is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to understand and mitigate these risks through proper handling and the use of appropriate personal protective equipment (PPE).
Hazard Identification and Classification:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation[1][2] |
Pictogram:
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield is recommended when handling larger quantities.[1] | To protect against splashes that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before use. A lab coat or impervious clothing is required.[1][3] | To prevent skin contact which can cause irritation. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate or for high concentrations, a NIOSH/MSHA approved respirator (e.g., dust mask type N95 or type ABEK (EN14387) respirator filter) should be used.[4] | To avoid inhalation of vapors which may cause respiratory irritation. |
Step-by-Step Handling and Disposal Plan
Following a systematic workflow is critical for minimizing exposure and preventing accidents.
Experimental Workflow for Handling this compound:
Caption: This diagram outlines the essential steps for the safe handling of this compound, from initial preparation to final disposal.
Operational Plan:
-
Pre-Handling Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure that a safety shower and eyewash station are readily accessible.[5]
-
Put on all required personal protective equipment as detailed in the PPE protocol table.
-
Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood.[1]
-
-
Handling the Chemical:
-
In Case of Exposure:
-
If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]
-
Disposal Plan:
-
Waste Collection:
-
Collect all waste material, including any unused this compound and contaminated materials (e.g., pipette tips, paper towels), in a suitable, closed, and clearly labeled waste container.[1]
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Final Disposal:
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not pour down the drain.[1] Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
Contaminated clothing should be removed and washed before reuse.[1] Dispose of single-use contaminated PPE as chemical waste.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C10H14O3 | CID 2733439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 4-戊烯酐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
